molecular formula C9H12N2O3 B153405 Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate CAS No. 821767-61-7

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

カタログ番号: B153405
CAS番号: 821767-61-7
分子量: 196.2 g/mol
InChIキー: CVBRMQQRHHCMKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 4-formylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRMQQRHHCMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630938
Record name tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821767-61-7
Record name tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both a reactive aldehyde group and a protected pyrazole ring, makes it a versatile building block. This guide provides a summary of its known physical properties, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Core Physical Properties

While specific experimental values for melting point, boiling point, and density are not consistently reported across publicly available safety and technical data sheets, the fundamental physical and chemical characteristics have been established. This data is crucial for handling, reaction setup, and purification of the compound.

PropertyValueSource
CAS Number 821767-61-7[1][2][3]
Molecular Formula C₉H₁₂N₂O₃[1][2][4]
Molecular Weight 196.20 g/mol [4][5]
Physical Form Solid[6]
Purity Typically ≥97%[2][6]
Storage Temperature Refrigerator[6]

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely crushed into a powder.

  • Capillary Tube Packing: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Understanding the solubility of the compound in various solvents is essential for reaction chemistry, extraction, and chromatography.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane) are selected.

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Observation: The mixtures are agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as soluble. If not, the mixture can be gently heated to assess solubility at elevated temperatures.

Density Measurement (for a solid)

The density of a solid can be determined using various methods, with displacement being a common technique.

Methodology:

  • Mass Measurement: A known mass of this compound is accurately weighed.

  • Solvent Selection: An inert solvent in which the compound is insoluble is chosen.

  • Volume Measurement: A known volume of the selected solvent is placed in a graduated cylinder.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

  • Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its volume.

Synthesis Workflow

The most common synthesis route to this compound involves the protection of the pyrazole nitrogen of 1H-pyrazole-4-carbaldehyde with a tert-butyloxycarbonyl (Boc) group.[7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product SM1 1H-Pyrazole-4-carbaldehyde Reaction Boc Protection SM1->Reaction SM2 Di-tert-butyl dicarbonate (Boc)₂O SM2->Reaction Solvent Acetonitrile (MeCN) Reaction->Solvent Temp Room Temperature Reaction->Temp Product This compound Reaction->Product Yields vary

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 1-Boc-4-formylpyrazole: Chemical Structure, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-formylpyrazole, with the IUPAC name tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrazole core protected by a tert-butoxycarbonyl (Boc) group and functionalized with a formyl group, offers versatile reactivity for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, detailed characterization data, experimental protocols for its synthesis and purification, and a visualization of its synthetic pathway.

Chemical Structure and Properties

1-Boc-4-formylpyrazole is a solid at room temperature and requires refrigeration for storage.[1] The molecule consists of a five-membered pyrazole ring, a heterocyclic aromatic compound with two adjacent nitrogen atoms. The nitrogen at position 1 is protected with a Boc group, which can be readily removed under acidic conditions, allowing for further functionalization at this position. The formyl (aldehyde) group at position 4 is a versatile handle for various chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Table 1: General Properties of 1-Boc-4-formylpyrazole

PropertyValue
CAS Number 821767-61-7[1]
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol [2]
Physical Form Solid[1]
Storage Temperature Refrigerator[1]
Purity Typically ≥97%[1]

Characterization Data

The structural elucidation and confirmation of 1-Boc-4-formylpyrazole rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in confirming the presence of key structural motifs. The spectrum in DMSO-d₆ shows characteristic signals for the pyrazole ring protons, the formyl proton, and the protons of the Boc group.[3]

Table 2: ¹H NMR Spectral Data of 1-Boc-4-formylpyrazole in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
9.93s1H, -CHO
9.04s1H, Pyrazole C3-H
8.22s1H, Pyrazole C5-H
1.61s9H, -C(CH₃)₃

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule.

Table 3: Representative ¹³C NMR Spectral Data of Boc-protected Pyrazoles

Chemical Shift (δ) ppmAssignment
~146.5Pyrazole C5
~144.7Pyrazole C3
~131.7Pyrazole C4
~97.2C=O (Boc)
~86.1-C (CH₃)₃
~27.8-C(C H₃)₃
Note: Specific data for 1-Boc-4-formylpyrazole was not fully available; this table is based on data for similar substituted N-Boc-pyrazoles and general chemical shift ranges.[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 4: Predicted FT-IR Spectral Data for 1-Boc-4-formylpyrazole

Wavenumber (cm⁻¹)VibrationFunctional Group
~2980C-H stretchBoc group
~2820, ~2720C-H stretchAldehyde
~1750-1730C=O stretchBoc carbonyl
~1700-1680C=O stretchAldehyde carbonyl
~1550C=N stretchPyrazole ring
~1370C-H bendBoc group
Note: This data is predicted based on typical vibrational frequencies for the respective functional groups.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for 1-Boc-4-formylpyrazole

m/zInterpretation
196.2[M]⁺ (Molecular Ion)
140.1[M - C₄H₈O]⁺ (Loss of isobutylene from Boc group)
95.1[M - C₅H₉O₂]⁺ (Loss of Boc group)
67.1[C₃H₃N₂]⁺ (Pyrazole ring fragment)
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of Boc-protected compounds.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 1H-pyrazole-4-carboxaldehyde and di-tert-butyl dicarbonate.[3]

Materials:

  • 1H-pyrazole-4-carboxaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetonitrile (MeCN)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Ethyl acetate (EtOAc)

  • Water

  • 0.5 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1H-pyrazole-4-carboxaldehyde (1.0 eq) in acetonitrile, slowly add di-tert-butyl dicarbonate (1.0 eq) at room temperature.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic phase and wash it sequentially with 0.5 M HCl and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.[3]

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved crude product onto the column.

  • Elute the column with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Collect the fractions containing the desired product, monitoring by TLC.

  • Combine the pure fractions and concentrate under reduced pressure to afford this compound as a solid.

Visualization of Synthetic Workflow

The synthesis of 1-Boc-4-formylpyrazole can be visualized as a straightforward workflow.

Synthesis_Workflow reagents 1H-Pyrazole-4-carboxaldehyde Di-tert-butyl dicarbonate DMAP (cat.) reaction Boc Protection Reaction (Room Temperature, Overnight) reagents->reaction solvent Acetonitrile solvent->reaction workup Work-up (Extraction, Washes) reaction->workup purification Purification (Column Chromatography) workup->purification product 1-Boc-4-formylpyrazole (Solid) purification->product

Caption: Synthetic workflow for 1-Boc-4-formylpyrazole.

The subsequent functionalization of 1-Boc-4-formylpyrazole opens up various synthetic routes.

Functionalization_Pathways start 1-Boc-4-formylpyrazole oxidation Oxidation start->oxidation reduction Reduction start->reduction reductive_amination Reductive Amination start->reductive_amination deprotection Boc Deprotection (Acidic Conditions) start->deprotection product_acid 1-Boc-pyrazole-4-carboxylic acid oxidation->product_acid product_alcohol 1-Boc-4-(hydroxymethyl)pyrazole reduction->product_alcohol product_amine 1-Boc-4-(aminomethyl)pyrazole derivatives reductive_amination->product_amine product_deprotected 4-Formyl-1H-pyrazole deprotection->product_deprotected

Caption: Key reaction pathways of 1-Boc-4-formylpyrazole.

Conclusion

1-Boc-4-formylpyrazole is a valuable and versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its well-defined structure and predictable reactivity, supported by comprehensive characterization data, make it an essential tool for researchers and drug development professionals. The synthetic protocols provided herein offer a reliable method for its preparation, enabling its broader application in the synthesis of complex, biologically active molecules.

References

Technical Guide: Spectral and Methodological Overview of tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS 821767-61-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS 821767-61-7). This compound is a heterocyclic building block, often utilized as a key intermediate in the synthesis of more complex molecules within pharmaceutical and agrochemical research.[1][2] Its pyrazole core is a scaffold of significant interest due to the wide range of biological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This document serves as a centralized resource for researchers, providing available spectral data, detailed experimental protocols, and a visual representation of its synthesis.

Chemical Properties and Structure

  • IUPAC Name: this compound

  • CAS Number: 821767-61-7

  • Molecular Formula: C₉H₁₂N₂O₃[1]

  • Molecular Weight: 196.20 g/mol [1]

  • Appearance: Pale yellow solid[5]

Spectral Data

The following tables summarize the available and anticipated spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.93s1HCHO
9.04s1HPyrazole-H
8.22s1HPyrazole-H
1.61s9HC(CH₃)₃

Data obtained in DMSO-d₆ at 400 MHz.[5]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data Not Available-

Note: While a commercial supplier suggests the availability of ¹³C NMR data, specific peak assignments are not publicly accessible.[6]

Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Assignment
Data Not Available-

Note: Specific IR absorption data is not publicly available. Expected characteristic peaks would include C=O stretching (aldehyde and carbamate), C-H stretching (alkyl and aromatic), and C=N stretching (pyrazole ring).

Table 4: Mass Spectrometry (MS) Data
m/zAssignment
Data Not Available-

Note: While a commercial supplier suggests the availability of MS data, the specific mass-to-charge ratios and fragmentation patterns are not publicly accessible.[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the N-acylation of 1H-pyrazole-4-carboxaldehyde with di-tert-butyl dicarbonate (Boc₂O).[5]

Materials:

  • 1H-pyrazole-4-carboxaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetonitrile (MeCN)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Ethyl acetate (EtOAc)

  • Water

  • 0.5 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To a solution of 1H-pyrazole-4-carboxaldehyde (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.0 eq).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Concentrate the reaction mixture in vacuo to obtain an oil.

  • Dilute the oil with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 0.5 M HCl and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow solid.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum using a standard pulse program with proton decoupling.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride).

  • Apply a drop of the solution onto a KBr or NaCl salt plate.

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Obtain the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound Reactant1 1H-pyrazole-4-carboxaldehyde Reaction N-Acylation Reaction (Room Temperature, 18h) Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Reaction Catalyst DMAP (catalyst) Catalyst->Reaction Solvent Acetonitrile Solvent->Reaction Workup Workup (Extraction & Washing) Reaction->Workup Product This compound Workup->Product

Caption: Synthetic route to this compound.

Logical Relationship for Characterization

This diagram outlines the logical workflow for the structural characterization of the synthesized compound.

Characterization_Workflow Structural Characterization Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Final Confirmed Structure: This compound Structure->Final

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

This technical guide has consolidated the available spectral information and synthetic protocols for this compound. While ¹H NMR data is accessible, a notable gap exists in the public availability of ¹³C NMR, IR, and MS data. The provided experimental protocols offer a foundational methodology for the synthesis and characterization of this important chemical intermediate. Further research is warranted to fully characterize this compound and explore its potential applications in the development of novel bioactive molecules.

References

Spectroscopic Analysis of N-Boc Protected Pyrazole Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize N-Boc protected pyrazole aldehydes, a class of compounds with significant potential in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore in numerous therapeutic agents, and the strategic use of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization. Accurate spectroscopic analysis is paramount for confirming the structure, purity, and stability of these intermediates. This document outlines detailed experimental protocols and presents key spectroscopic data for the characterization of these molecules through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to N-Boc Protected Pyrazole Aldehydes

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which serves as a versatile scaffold in the design of bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The aldehyde functional group on the pyrazole ring is a valuable synthetic handle for further molecular elaboration. The N-Boc protecting group is frequently employed to temporarily block one of the nitrogen atoms of the pyrazole ring, thereby directing subsequent chemical transformations to other positions of the molecule. The labile nature of the Boc group allows for its easy removal under acidic conditions, restoring the N-H functionality when required.

Synthesis of N-Boc Protected Pyrazole Aldehydes

A common route for the synthesis of N-Boc protected pyrazole aldehydes involves the protection of a pre-existing pyrazole aldehyde. A representative example is the synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate.

Experimental Protocol: Synthesis of this compound[1]
  • Materials: 1H-pyrazole-4-carbaldehyde, Di-tert-butyl dicarbonate (Boc₂O), Acetonitrile (MeCN), 4-Dimethylaminopyridine (DMAP) (catalyst), Ethyl acetate (EtOAc), Water, 0.5 N HCl, Saturated saline solution, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirring solution of 1H-pyrazole-4-carboxaldehyde (10.0 mmol) in acetonitrile (30 mL) at room temperature, slowly add di-tert-butyl dicarbonate (10.0 mmol).

    • Add a catalytic amount of 4-dimethylaminopyridine (0.500 mmol).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture to dryness under reduced pressure.

    • Partition the residue between ethyl acetate (30 mL) and water (30 mL).

    • Separate the organic phase and wash sequentially with 0.5 N HCl (30 mL) and saturated saline (30 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of N-Boc protected pyrazole aldehydes relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.

Table 1: Representative NMR Data for this compound

Assignment ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) [1]Predicted ¹³C NMR δ (ppm)
Aldehyde CHO9.93 (s, 1H)~185
Pyrazole H-59.04 (s, 1H)~142
Pyrazole H-38.22 (s, 1H)~135
Boc C(CH₃)₃1.61 (s, 9H)~28
Boc C(CH₃)₃-~85
Boc C=O-~148
Pyrazole C-4-~120
  • Sample Preparation: Dissolve 5-10 mg of the N-Boc protected pyrazole aldehyde in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for quantitative analysis.

    • A longer relaxation delay (e.g., 5-10 seconds) is recommended for accurate integration, especially for quaternary carbons.

    • A higher number of scans (1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis prep Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent acq_H Acquire 1H NMR Spectrum (16-32 scans) prep->acq_H acq_C Acquire 13C NMR Spectrum (Inverse-gated decoupling, >1024 scans) prep->acq_C proc Fourier Transform, Phase and Baseline Correction acq_H->proc acq_C->proc anal_H Analyze Chemical Shifts, Coupling Constants, and Integration (1H) proc->anal_H anal_C Analyze Chemical Shifts (13C) proc->anal_C elucidate Structure Elucidation anal_H->elucidate anal_C->elucidate

Caption: Workflow for LC-MS/MS Analysis.

Biological Relevance and Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets, leading to their diverse pharmacological effects. One of the prominent signaling pathways modulated by pyrazole-containing compounds is the Cyclooxygenase (COX) pathway, which is central to inflammation.

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, act as selective inhibitors of COX-2. While N-Boc protected pyrazole aldehydes are synthetic intermediates, their core structure is relevant to the development of such inhibitors.

Cyclooxygenase (COX) Signaling Pathway

G Simplified COX Signaling Pathway cluster_cox COX Enzymes phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins cox1->pgs cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation homeostasis Gastric Protection, Platelet Aggregation pgs->homeostasis pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox2 Inhibition

Caption: Simplified COX Signaling Pathway.

Conclusion

The spectroscopic analysis of N-Boc protected pyrazole aldehydes is a critical step in their synthesis and characterization for applications in drug discovery and development. A combination of NMR, FTIR, and MS provides a comprehensive understanding of their molecular structure. This guide has provided detailed experimental protocols and representative data to aid researchers in this endeavor. The biological relevance of the pyrazole scaffold, particularly in the context of inflammatory pathways, underscores the importance of developing and accurately characterizing novel derivatives based on this versatile heterocyclic core.

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of novel therapeutics.[2][3] A significant number of pyrazole-containing drugs have received FDA approval, targeting a broad spectrum of diseases including inflammatory conditions, cancer, and cardiovascular diseases.[4][5] This technical guide provides a comprehensive overview of the pyrazole scaffold's role in drug discovery, detailing its synthesis, biological activities, structure-activity relationships, and key experimental protocols.

Physicochemical Properties and Synthesis of the Pyrazole Core

The unique physicochemical properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to its favorable pharmacokinetic and pharmacodynamic profiles.[1] The pyrazole ring can also serve as a bioisostere for other aromatic rings, offering a strategy to enhance potency and improve properties like solubility and lipophilicity.[5]

The synthesis of the pyrazole core has evolved from classical methods to more sophisticated and efficient strategies, enabling the creation of diverse and complex molecular architectures.

Classical Synthesis: Knorr Pyrazole Synthesis

The most traditional and widely utilized method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Experimental Protocol: Knorr Pyrazole Synthesis of a Substituted Pyrazole [6]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol.

  • Hydrazine Addition: Add the hydrazine derivative (1.0 equivalent) to the solution. Note that this addition can be exothermic.

  • Heating: Heat the reaction mixture under reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the crude product.

  • Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and recrystallize from an appropriate solvent to obtain the pure pyrazole derivative.

Modern Synthetic Methodologies

Modern approaches to pyrazole synthesis offer improved yields, regioselectivity, and access to a wider range of derivatives. These methods include:

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipolar compound, such as a diazo compound, with an alkyne or alkene.[7][8]

  • Multi-component Reactions (MCRs): MCRs allow for the one-pot synthesis of highly substituted pyrazoles from simple starting materials, offering high efficiency and atom economy.[1]

  • Condensation of Chalcones with Hydrazines: This method proceeds through a Michael addition followed by cyclization and is a common route to 1,5-diarylpyrazoles.[1]

Biological Activities and Therapeutic Applications

Pyrazole derivatives exhibit a vast and diverse range of pharmacological activities, leading to their development as drugs for numerous therapeutic indications.[9]

Anti-inflammatory Activity: COX-2 Inhibition

A prominent example of a pyrazole-containing drug is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[6][10] Celecoxib's selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Mechanism of Action: COX-2 Inhibition by Celecoxib

Celecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10][11] The sulfonamide side chain of Celecoxib fits into a hydrophilic side pocket of the COX-2 active site, a feature not present in the COX-1 isoform, which accounts for its selectivity.[10]

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: COX-2 signaling pathway and inhibition by Celecoxib.

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a key component of numerous kinase inhibitors used in cancer therapy.[2][12] These compounds target specific kinases involved in cancer cell proliferation, survival, and angiogenesis.

Ruxolitinib , a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[5][13] Dysregulation of the JAK-STAT signaling pathway is implicated in various cancers and inflammatory diseases.[2][4]

Mechanism of Action: JAK-STAT Pathway Inhibition by Ruxolitinib

Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins.[5] This blockade of STAT signaling leads to the inhibition of gene transcription involved in cell growth and survival.

Signaling Pathway of JAK-STAT

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Phosphorylated STAT Phosphorylated STAT STAT->Phosphorylated STAT STAT Dimer STAT Dimer Phosphorylated STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole-based drugs and experimental compounds.

Table 1: IC₅₀ Values of Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference(s)
RuxolitinibJAK13.3[13]
RuxolitinibJAK22.8[13]
RuxolitinibJAK3428[13]
Compound 3fJAK13.4[2][4]
Compound 3fJAK22.2[2][4]
Compound 3fJAK33.5[2][4]
Asciminib (ABL-001)Bcr-Abl0.5[12]
AfuresertibAkt10.08 (Kᵢ)[12]

Table 2: IC₅₀ Values of Pyrazole-Based COX Inhibitors

CompoundTarget EnzymeIC₅₀ (nM)Reference(s)
CelecoxibHuman COX-250[14]
CelecoxibOvine COX-130,000[14]
Compound 132bCOX-23.5[15]

Table 3: Antiproliferative Activity (GI₅₀/IC₅₀) of Pyrazole Derivatives in Cancer Cell Lines

CompoundCell LineGI₅₀/IC₅₀ (µM)Reference(s)
Compound 5bK562 (Leukemia)0.021[3][16]
Compound 5bA549 (Lung)0.69[3][16]
Compound 11bHEL (Leukemia)0.35[2][4]
Compound 11bK562 (Leukemia)0.37[2][4]
Compound 6HCT116 (Colon)0.39[12]
Compound 6MCF-7 (Breast)0.46[12]

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay[12][16][19]

This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilutions of Test Compound Serial Dilutions of Test Compound Pre-incubate Enzyme with Compound Pre-incubate Enzyme with Compound Serial Dilutions of Test Compound->Pre-incubate Enzyme with Compound Prepare Enzyme Solution (COX-1 or COX-2) Prepare Enzyme Solution (COX-1 or COX-2) Prepare Enzyme Solution (COX-1 or COX-2)->Pre-incubate Enzyme with Compound Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Pre-incubate Enzyme with Compound->Initiate Reaction with Arachidonic Acid Incubate at Controlled Temperature Incubate at Controlled Temperature Initiate Reaction with Arachidonic Acid->Incubate at Controlled Temperature Terminate Reaction Terminate Reaction Incubate at Controlled Temperature->Terminate Reaction Quantify Prostaglandin Production (e.g., EIA, LC-MS/MS) Quantify Prostaglandin Production (e.g., EIA, LC-MS/MS) Terminate Reaction->Quantify Prostaglandin Production (e.g., EIA, LC-MS/MS) Calculate % Inhibition Calculate % Inhibition Quantify Prostaglandin Production (e.g., EIA, LC-MS/MS)->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: General workflow for an in vitro COX inhibition assay.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound (e.g., Celecoxib)

    • Assay buffer

    • Detection method reagents (e.g., Enzyme immunoassay (EIA) kit for PGE₂, or LC-MS/MS)

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • In a microplate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle control in the assay buffer for a specified time at a controlled temperature.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period and then terminate it.

    • Quantify the amount of prostaglandin (e.g., PGE₂) produced using a suitable method.

    • Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay[20][21]

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilutions of Test Compound Serial Dilutions of Test Compound Add Kinase, Substrate, and Compound to Plate Add Kinase, Substrate, and Compound to Plate Serial Dilutions of Test Compound->Add Kinase, Substrate, and Compound to Plate Prepare Kinase, Substrate, and ATP Solution Prepare Kinase, Substrate, and ATP Solution Prepare Kinase, Substrate, and ATP Solution->Add Kinase, Substrate, and Compound to Plate Initiate Reaction with ATP Initiate Reaction with ATP Add Kinase, Substrate, and Compound to Plate->Initiate Reaction with ATP Incubate at Controlled Temperature Incubate at Controlled Temperature Initiate Reaction with ATP->Incubate at Controlled Temperature Terminate Reaction Terminate Reaction Incubate at Controlled Temperature->Terminate Reaction Measure Substrate Phosphorylation (e.g., Luminescence, Radioactivity) Measure Substrate Phosphorylation (e.g., Luminescence, Radioactivity) Terminate Reaction->Measure Substrate Phosphorylation (e.g., Luminescence, Radioactivity) Calculate % Inhibition Calculate % Inhibition Measure Substrate Phosphorylation (e.g., Luminescence, Radioactivity)->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: General workflow for an in vitro kinase inhibition assay.

  • Materials:

    • Purified recombinant target kinase (e.g., JAK1, JAK2)

    • Specific peptide substrate

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or for use in luminescence-based assays)

    • Test compound (e.g., Ruxolitinib)

    • Kinase buffer

    • Detection system (e.g., phosphocellulose paper and scintillation counter, or luminescence plate reader)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In an assay plate, add the test compound dilutions, the purified kinase, and the peptide substrate in the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Terminate the reaction.

    • Measure the amount of phosphorylated substrate.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC₅₀ value from the dose-response curve.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties, coupled with the development of diverse and efficient synthetic methodologies, have enabled the creation of a wide range of clinically successful drugs. The ongoing exploration of novel pyrazole derivatives targeting a multitude of biological pathways promises to deliver the next generation of innovative therapeutics for a variety of unmet medical needs. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of medicinal chemistry through the strategic application of the pyrazole core.

References

The Versatile Building Block: A Technical Guide to Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, a key synthetic intermediate in the development of novel therapeutics. Its unique structural features, combining a reactive aldehyde with a protected pyrazole core, make it a valuable tool for constructing complex molecular architectures, particularly in the realm of kinase inhibitors.

Introduction

This compound (CAS No. 821767-61-7) is a solid, stable compound that serves as a versatile building block in organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the pyrazole nitrogen enhances its stability and solubility in organic solvents, while the formyl group at the 4-position provides a reactive handle for a wide array of chemical transformations. This guide will delve into the synthetic routes to this compound, its key chemical characteristics, and its utility in the synthesis of biologically active molecules, supported by detailed experimental protocols and tabulated data.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 821767-61-7
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Appearance Solid
Storage Temperature Refrigerator

¹H NMR Spectroscopic Data:

The proton nuclear magnetic resonance (¹H NMR) spectrum is a critical tool for the structural confirmation of this molecule. The following characteristic peaks are observed in a DMSO-d₆ solvent:

Chemical Shift (δ)MultiplicityIntegrationAssignment
9.93 ppmsinglet1HAldehyde proton (-CHO)
9.04 ppmsinglet1HPyrazole C5-H
8.22 ppmsinglet1HPyrazole C3-H
1.61 ppmsinglet9Htert-butyl protons (-C(CH₃)₃)

Synthesis of this compound

The most common and efficient synthesis of the title compound involves the N-Boc protection of 1H-pyrazole-4-carboxaldehyde. This reaction is typically carried out at room temperature and affords the product in high yield.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 1H-Pyrazole-4-carboxaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetonitrile (MeCN)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Ethyl acetate (EtOAc)

  • Water

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated saline solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-pyrazole-4-carbaldehyde (2.0 g, 20.81 mmol) in acetonitrile (21 ml), di-tert-butyl dicarbonate (4.54 g, 20.81 mmol) is added.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The solvent is removed under reduced pressure to yield an oil.

  • The oil is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic phases are washed with 0.5 M aqueous HCl (20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the title compound as a pale yellow solid.

Yield: 4.04 g (98%)[1]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1H-Pyrazole-4-carboxaldehyde + Di-tert-butyl dicarbonate reaction Stir in Acetonitrile Room Temperature, 18h start->reaction concentrate1 Concentrate in vacuo reaction->concentrate1 extract Dilute with Water & Extract with Ethyl Acetate concentrate1->extract wash Wash with aq. HCl & Brine extract->wash dry Dry over MgSO4 & Filter wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 product This compound concentrate2->product

Synthesis and Workup Workflow

Applications as a Synthetic Building Block

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds. This versatility is particularly valuable in drug discovery, where the pyrazole motif is a common feature in many biologically active compounds, including kinase inhibitors.

Key Reactions and Transformations

1. Reductive Amination:

The formyl group can be readily converted to an aminomethyl group via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent, such as sodium triacetoxyborohydride. This transformation is a cornerstone in the synthesis of various pharmaceutical intermediates.

2. Wittig Reaction:

The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene. By reacting the aldehyde with a phosphorus ylide, a carbon-carbon double bond is formed, allowing for chain extension and the introduction of various substituents.

3. Synthesis of Pyrazolo[3,4-d]pyrimidines:

The pyrazolo[3,4-d]pyrimidine scaffold is a key structural motif in many kinase inhibitors, including Janus kinase (JAK) inhibitors. While direct synthesis from this compound is not extensively documented, its derivatives are crucial for constructing this bicyclic system. For instance, the formyl group can be a precursor to a nitrile or an amide, which are common starting points for the cyclization to form the pyrimidine ring.

The following diagram illustrates the general signaling pathway of JAK-STAT, which is a key target for many pyrazole-based inhibitors.

G JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat Dimerization nucleus Nucleus stat->nucleus Translocation gene Gene Transcription nucleus->gene Regulation

Simplified JAK-STAT Signaling Pathway
Role in the Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways that are vital for immune function. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. The pyrazole core is a privileged scaffold in the design of many JAK inhibitors.

The following diagram illustrates a logical workflow for the development of a kinase inhibitor, highlighting the role of synthetic building blocks like this compound.

G Kinase Inhibitor Development Workflow target Target Identification (e.g., JAK) scaffold Scaffold Selection (e.g., Pyrazole) target->scaffold building_block Building Block Synthesis (this compound) scaffold->building_block synthesis Lead Compound Synthesis (e.g., Reductive Amination, Wittig) building_block->synthesis optimization Lead Optimization (SAR Studies) synthesis->optimization preclinical Preclinical Studies optimization->preclinical clinical Clinical Trials preclinical->clinical

Drug Development Workflow

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the versatility of the aldehyde functional group, provides a robust platform for the creation of diverse and complex molecular structures. As the demand for novel therapeutics, particularly in the area of kinase inhibition, continues to grow, the importance of such well-defined and reactive building blocks will undoubtedly increase. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical development.

References

Navigating the Physicochemical Landscape of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties of this compound, offering detailed experimental protocols for its handling and assessment, and presenting a framework for data interpretation.

Core Compound Characteristics

This compound is a solid at room temperature and is best stored in a refrigerator to ensure its long-term integrity.[1] Its structure, featuring a pyrazole ring, a formyl group, and a tert-butyloxycarbonyl (BOC) protecting group, dictates its solubility and stability profile. The BOC group, in particular, renders the molecule sensitive to acidic conditions while generally providing stability against bases and nucleophiles.[2][3][4]

Quantitative Solubility Profile

Precise quantitative data for the solubility of this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure, a qualitative assessment suggests it is likely soluble in a range of common organic solvents. To aid researchers in their work, the following table provides a template for systematically determining and recording its solubility.

SolventTemperature (°C)Solubility (mg/mL)Observations
Polar Protic Solvents
Water25
Methanol25
Ethanol25
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25
Acetonitrile (ACN)25
Acetone25
Nonpolar Solvents
Dichloromethane (DCM)25
Chloroform25
Toluene25
Hexanes25

Stability Profile and Degradation Pathways

The stability of this compound is critically influenced by the presence of the acid-labile BOC protecting group.

pH Stability:

  • Acidic Conditions: The compound is expected to be unstable in acidic conditions, leading to the cleavage of the BOC group to yield 1H-pyrazole-4-carboxaldehyde. This degradation is likely to be accelerated at lower pH values and higher temperatures.

  • Neutral and Basic Conditions: The compound is anticipated to exhibit good stability under neutral and basic conditions. The BOC group is generally resistant to hydrolysis under these conditions.[2][3]

Thermal Stability: While specific data is unavailable, the compound is a solid and is expected to be thermally stable at ambient and refrigerated temperatures.[1] High-temperature studies would be necessary to determine its decomposition point.

Photostability: The pyrazole core suggests a potential for photosensitivity. Photostability studies are recommended to assess degradation upon exposure to light.

The following table can be used to document the stability of the compound under various stress conditions.

ConditionParameterTime Points% Recovery of Parent CompoundObservations (e.g., Degradants Formed)
pH pH 2 (0.01 N HCl)0, 1, 2, 4, 8, 24h
pH 7 (Phosphate Buffer)0, 1, 2, 4, 8, 24h
pH 9 (Borate Buffer)0, 1, 2, 4, 8, 24h
Temperature 40°C1, 2, 4, 8 weeks
60°C1, 2, 4, 8 weeks
Light Exposure ICH Photostability Chamber0, 1.2 million lux hours

Experimental Protocols

Solubility Determination Protocol

This protocol outlines a method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, dichloromethane)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile).

  • Create a calibration curve by preparing a series of dilutions of the stock solution and analyzing them by HPLC.

  • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.

  • Seal the vial and agitate it at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.

  • Analyze the diluted sample by HPLC.

  • Determine the concentration of the compound in the supernatant using the calibration curve. This concentration represents the solubility of the compound in the test solvent at that temperature.

Stability Study Protocol

This protocol is designed to assess the stability of this compound under various stress conditions, following ICH guidelines.[5][6][7]

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • HPLC grade solvents

  • Temperature-controlled ovens

  • ICH compliant photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Prepare solutions of the compound in acidic, basic, and neutral buffers. Incubate these solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points.

    • Thermal Stress: Store the solid compound in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample and dilute it appropriately.

    • Analyze the sample using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.[8]

    • Use a PDA detector to check for peak purity and an MS detector to help identify the structure of any degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any major degradation products.

    • Determine the degradation kinetics if possible.

Visualized Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B D Agitate at constant temperature (24h) B->D C Prepare HPLC calibration curve H Determine concentration C->H E Centrifuge to pellet solid D->E F Withdraw and dilute supernatant E->F G Analyze by HPLC F->G G->H Stability_Study_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_data Data Interpretation A Acid/Base Hydrolysis D Collect samples at time points A->D B Thermal Stress B->D C Photostability C->D E Analyze by stability-indicating HPLC D->E F Quantify parent compound E->F G Identify degradants E->G H Determine degradation pathway F->H G->H Degradation_Pathway Parent Tert-butyl 4-formyl- 1H-pyrazole-1-carboxylate Degradant 1H-Pyrazole-4-carboxaldehyde Parent->Degradant Acidic Conditions (H+) Byproducts Isobutylene + CO2 Parent->Byproducts Acidic Conditions (H+)

References

Technical Guide: Hazard and Safety Information for CAS 821767-61-7

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Name: tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate CAS Number: 821767-61-7 Molecular Formula: C₉H₁₂N₂O₃ Molecular Weight: 196.21 g/mol

This document provides a comprehensive overview of the known hazard and safety information for this compound (CAS 821767-61-7), a key reagent in the development of novel therapeutics. The information is intended for researchers, scientists, and professionals in the field of drug development.

Hazard Identification and Classification

The primary source of hazard information is derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). While a complete, formally issued Safety Data Sheet (SDS) was not publicly available, the following classifications have been compiled from chemical supplier safety information.

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Summary of GHS Hazard Data
CategoryCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
Acute Toxicity, Inhalation H332Harmful if inhaled.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.

Toxicological Information

As of the date of this guide, no quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), has been identified in the public domain for CAS 821767-61-7. The hazard assessment is therefore based on the qualitative GHS classifications.

Handling, Storage, and First Aid

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator. Avoid breathing dust.[1]

Storage
  • Store in a tightly closed container.[2]

  • Keep in a cool, dry place away from incompatible materials.

  • Recommended storage is under refrigeration at temperatures between 2-8°C.[3]

  • For long-term stability, storage under an inert gas atmosphere (e.g., nitrogen) is recommended.[3]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.

  • In Case of Skin Contact: Immediately wash skin with plenty of soap and water.[2] If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Application in Drug Discovery and Experimental Protocols

CAS 821767-61-7 is a valuable building block in medicinal chemistry, primarily used as an intermediate in the synthesis of complex heterocyclic molecules. Its most prominent application is in the development of inhibitors for protein-protein interactions (PPIs), which are implicated in various diseases.

Biological Context: Inhibition of the Menin-MLL Interaction

The compound is a key reagent in the synthesis of azepane and spiro bicyclic inhibitors targeting the interaction between Menin and Mixed Lineage Leukemia (MLL) protein.[4] This interaction is a critical driver for the development of acute leukemias with MLL gene rearrangements. By blocking this interaction, the synthesized compounds aim to halt the progression of the disease.

Menin_MLL_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Complex Menin-MLL Oncogenic Complex MLL_Fusion->Complex Binds Menin Menin Menin->Complex Binds Target_Genes Target Genes (e.g., HOXA9, MEIS1) Complex->Target_Genes Upregulates Expression Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives Inhibitor Azepane Inhibitor (Synthesized using CAS 821767-61-7) Inhibitor->Complex Blocks Interaction Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Amine in Solvent add_aldehyde Add CAS 821767-61-7 (Aldehyde) start->add_aldehyde stir1 Stir at RT (Imine Formation) add_aldehyde->stir1 add_reducing_agent Add Reducing Agent (e.g., NaBH₄) stir1->add_reducing_agent stir2 Stir at RT (Overnight) add_reducing_agent->stir2 quench Quench Reaction stir2->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Final Product purify->end

References

Pharmacological Screening of Functionalized Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Functionalized pyrazole derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and kinase-inhibiting agents.[5][6][7][8] This technical guide provides a comprehensive overview of the pharmacological screening of these compounds, offering detailed experimental protocols for key assays, structured quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows to aid in drug discovery and development efforts.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] This structural motif is present in several clinically approved drugs, highlighting its importance in pharmaceutical research.[2][9] The versatility of the pyrazole ring allows for extensive functionalization, leading to a diverse chemical space for the development of novel therapeutic agents with improved potency and selectivity.[1][10] This guide will delve into the methodologies used to screen and characterize the pharmacological properties of functionalized pyrazole compounds.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as potent inhibitors of cyclooxygenase (COX) enzymes.[11]

Quantitative Data: Anti-inflammatory and COX Inhibition

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected functionalized pyrazole compounds.

Compound IDAssay TypeTargetIC50 / ED50 / % InhibitionReference CompoundReference ValueSource
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionCOX-2IC50 = 0.02 µMCelecoxib-[5]
3-(trifluoromethyl)-5-arylpyrazoleCOX-1 InhibitionCOX-1IC50 = 4.5 µMCelecoxib-[5]
Pyrazole-Thiazole HybridCOX-2 InhibitionCOX-2IC50 = 0.03 µM--[5]
Pyrazole-Thiazole Hybrid5-LOX Inhibition5-LOXIC50 = 0.12 µM--[5]
3,5-diarylpyrazoleCOX-2 InhibitionCOX-2IC50 = 0.01 µM--[5]
Pyrazolo-pyrimidineCOX-2 InhibitionCOX-2IC50 = 0.015 µM--[5]
1,5-diaryl pyrazole (Compound 33)COX-2 InhibitionCOX-2IC50 = 2.52 µMCelecoxibIC50 = 0.95 µM[1]
Benzotiophenyl pyrazole (Compound 44)COX-2 InhibitionCOX-2IC50 = 0.01 µMCelecoxibIC50 = 0.70 µM[1]
Benzotiophenyl pyrazole (Compound 44)5-LOX Inhibition5-LOXIC50 = 1.78 µMLicofeloneIC50 = 0.51 µM[1]
Pyrazole Derivative 2aCOX-2 InhibitionCOX-2IC50 = 19.87 nM--[12]
Pyrazole Derivative 3bCOX-2 InhibitionCOX-2IC50 = 39.43 nM--[12]
Pyrazole Derivative 5bCOX-2 InhibitionCOX-2IC50 = 38.73 nM--[12]
Pyrazole Derivative 143aCarrageenan-induced paw edema-ED50 = 62.61 µmol/kgCelecoxibED50 = 78.53 µmol/kg[13]
Pyrazole Derivative 143bCarrageenan-induced paw edema-ED50 = 78.90 µmol/kgCelecoxibED50 = 78.53 µmol/kg[13]
Pyrazole Derivative 9bLPS-induced TNF-α releaseTNF-α66.4% inhibitionDexamethasone-[14]
Pyrazole DerivativesCarrageenan-induced paw edema-65-80% edema reduction at 10 mg/kg--[5]
Experimental Protocols

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin G2)[10]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the reaction buffer.

  • Enzyme and Inhibitor Incubation: Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate. Add the test pyrazole compounds at various concentrations or a vehicle control (DMSO). Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using an appropriate detection method, such as monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This is a widely used model to assess the acute anti-inflammatory activity of compounds.[9]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) carrageenan solution in sterile saline

  • Test pyrazole compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Animal cages

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazole compounds and the reference drug orally or intraperitoneally to different groups of animals. The control group receives the vehicle only.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Visualization

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation Pyrazoles (e.g., Celecoxib) Pyrazoles (e.g., Celecoxib) Pyrazoles (e.g., Celecoxib)->COX-1 / COX-2 Inhibition

COX enzyme inhibition by pyrazole compounds.

Anticancer Activity

Many functionalized pyrazoles exhibit potent cytotoxic effects against various cancer cell lines, often through the inhibition of critical signaling pathways involved in cell proliferation and survival.[6][15]

Quantitative Data: Cytotoxicity and Kinase Inhibition

The following tables summarize the in vitro anticancer activity of selected pyrazole compounds.

Table 3.1.1: Cytotoxicity against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 / EC50Reference CompoundReference ValueSource
Compound 1MCF-7Breast CancerIC50 = 39.70 µM--[1]
Compound 6RajiBurkitt's LymphomaIC50 = 6.51 µM--[6]
Compound 42WM 266.4MelanomaIC50 = 0.12 µM--[6]
Compound 42MCF-7Breast CancerIC50 = 0.16 µM--[6]
P3CMDA-MB-231Triple-Negative Breast CancerCC50 = 0.49 µM--[16]
P3CMDA-MB-468Triple-Negative Breast CancerCC50 = 0.25 µM--[16]
Compound 5HepG2Liver CancerIC50 = 13.14 µMDoxorubicinIC50 = 4.50 µM[17]
Compound 5MCF-7Breast CancerIC50 = 8.03 µMDoxorubicinIC50 = 4.17 µM[17]
Compound 1A549Lung CancerEC50 = 613.22 µMEtoposide-[18]
Compound 2A549Lung CancerEC50 = 220.20 µMEtoposide-[18]

Table 3.1.2: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 / % InhibitionSource
Compound 44BCR-AblIC50 = 14.2 nM[6]
Compound 6EGFR99% inhibition at 100 µM[19]
Compound 6AKT1>94% inhibition at 100 µM[19]
Compound 6BRAF V600E>94% inhibition at 100 µM[19]
AfuresertibAkt1Ki = 0.08 nM[20]
Compound 6Aurora AIC50 = 160 nM[20]
Compound 5CDK2IC50 = 0.56 µM[17]
Compound 6CDK2IC50 = 0.46 µM[17]
Compound 11CDK2IC50 = 0.45 µM[17]
Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[18]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][21]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway Visualizations

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling cascade by pyrazole compounds.

CDK_Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb p-Rb Cyclin D-CDK4/6->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Inhibits Rb->pRb S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->CDK4/6 Inhibits

Inhibition of CDK-mediated cell cycle progression.

Antimicrobial Activity

Functionalized pyrazoles have also been investigated for their activity against a range of pathogenic bacteria and fungi.[7][22][23][24]

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of selected pyrazole compounds, typically reported as the diameter of the zone of inhibition or the Minimum Inhibitory Concentration (MIC).

Compound IDMicroorganismAssay TypeZone of Inhibition (mm) / MIC (µg/mL)Reference DrugReference ValueSource
Chloro derivativesStaphylococcus aureusAgar Well DiffusionPotent activityRifampicin/Ampicillin-[22]
Chloro derivativesCandida albicansAgar Well DiffusionPotent activityRifampicin/Ampicillin-[22]
Ferrocenyl-substituted pyrazoleS. aureus, K. pneumoniaeDisk DiffusionMIC: 85-95 mg/mLNeomycin-[23]
Ferrocenyl-substituted pyrazoleA. niger, T. rubrumDisk DiffusionMIC: 85-95 mg/mLFluconazole-[23]
Hydrazone 21aS. aureus, B. subtilisAgar DiffusionMIC: 62.5-125 µg/mLChloramphenicol-[24]
Hydrazone 21aC. albicans, A. nigerAgar DiffusionMIC: 2.9-7.8 µg/mLClotrimazole-[24]
Compound 4aGram-positive & Gram-negative bacteriaSerial DilutionBroad-spectrum activity--[14]
Compound 5aGram-positive & Gram-negative bacteriaSerial DilutionBroad-spectrum activity--[14]
Compound 5bGram-positive & Gram-negative bacteriaSerial DilutionBroad-spectrum activity--[14]
Compound 9bGram-positive & Gram-negative bacteriaSerial DilutionBroad-spectrum activity--[14]
Experimental Protocol

This method is a standard preliminary screening technique to qualitatively assess the antimicrobial activity of test compounds.[7][19][25]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Potato Dextrose Agar (for fungi)

  • Test pyrazole compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.[20][26]

  • Well Creation: Aseptically create wells in the inoculated agar plate using a sterile cork borer.[19][20]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test pyrazole compound solution, standard drug solution, and vehicle control (DMSO) to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow Visualization

Antimicrobial_Screening_Workflow A Prepare microbial inoculum (0.5 McFarland standard) B Inoculate agar plate (Lawn culture) A->B C Create wells in agar (Sterile cork borer) B->C D Add test compounds, positive and negative controls to wells C->D E Incubate plates (e.g., 24h at 37°C) D->E F Measure zone of inhibition (mm) E->F G Determine Minimum Inhibitory Concentration (MIC) for active compounds F->G If active

Workflow for antimicrobial screening using the agar well diffusion method.

Conclusion

Functionalized pyrazole compounds represent a highly promising class of molecules for the development of new drugs targeting a range of diseases. The pharmacological screening methods outlined in this guide provide a robust framework for identifying and characterizing the biological activities of novel pyrazole derivatives. The systematic presentation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows is intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of the pyrazole scaffold is likely to yield new therapeutic agents with significant clinical impact.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex heterocyclic compounds.[1] Its pyrazole core, functionalized with a protected nitrogen and a formyl group, makes it a versatile intermediate for creating a variety of derivatives, including inhibitors of enzymes like cyclin-dependent kinases (CDKs).[2] This document provides a detailed protocol for the synthesis of this compound via the N-Boc protection of 1H-pyrazole-4-carbaldehyde.

Reaction Scheme

The synthesis involves the protection of the secondary amine in the pyrazole ring of 1H-pyrazole-4-carbaldehyde using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an inert solvent at room temperature.

Data Summary

The following table summarizes various reported conditions and results for the synthesis, providing a comparative overview for researchers.

ParameterMethod 1Method 2
Starting Material 1H-pyrazole-4-carbaldehyde1H-pyrazole-4-carbaldehyde
Reagent Di-tert-butyl dicarbonate (Boc₂O)Di-tert-butyl dicarbonate (Boc₂O)
Catalyst None4-dimethylaminopyridine (DMAP)
Solvent Acetonitrile (MeCN)Acetonitrile (MeCN)
Temperature Room TemperatureRoom Temperature
Reaction Time 18 hours[3]Overnight[3]
Purification Extraction and washingColumn Chromatography (Silica gel, hexane/ethyl acetate 4:1)[3]
Yield 98%[3]71%[3]
Final Product Pale yellow solid[3]Solid[3]
¹H NMR (400 MHz, DMSO) δ 9.93 (s, 1H), 9.04 (s, 1H), 8.22 (s, 1H), 1.61 (s, 9H)[3]Not specified

Detailed Experimental Protocol

This protocol is based on a high-yield procedure that does not require chromatographic purification.[3]

Materials and Reagents:

  • 1H-pyrazole-4-carbaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • 0.5M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (e.g., 2.0 g, 20.81 mmol) in acetonitrile (21 ml).[3]

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (4.54 g, 20.81 mmol, 1.0 equivalent) at room temperature.[3]

  • Reaction: Allow the mixture to stir at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. This will result in an oily residue.[3]

  • Work-up and Extraction:

    • Dilute the oil with deionized water (20 mL).[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

    • Combine the organic layers.[3]

  • Washing:

    • Wash the combined organic phase sequentially with 0.5M HCl (20 mL) and then with brine (20 mL).[3]

  • Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.[3]

  • Final Concentration: Concentrate the filtrate in vacuo to yield the final product, this compound, as a pale yellow solid (Expected yield: ~4.04 g, 98%).[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis protocol, from the initial reaction setup to the isolation of the final product.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification reagents 1. Dissolve 1H-pyrazole-4-carbaldehyde in Acetonitrile addition 2. Add Di-tert-butyl dicarbonate reagents->addition stirring 3. Stir at Room Temperature for 18 hours addition->stirring concentrate1 4. Concentrate in vacuo stirring->concentrate1 Reaction Complete extract 5. Dilute with Water & Extract with Ethyl Acetate concentrate1->extract wash 6. Wash with 0.5M HCl and Brine extract->wash dry 7. Dry over Na₂SO₄ wash->dry concentrate2 8. Concentrate in vacuo dry->concentrate2 product Final Product: Tert-butyl 4-formyl-1H- pyrazole-1-carboxylate concentrate2->product Isolate Solid

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

This diagram shows the relationship between the reactants, intermediates, and the final product.

Reaction_Components SM 1H-pyrazole-4-carbaldehyde (Starting Material) ReactionMix Reaction Mixture SM->ReactionMix Boc Di-tert-butyl dicarbonate (Protecting Agent) Boc->ReactionMix Solvent Acetonitrile (Solvent) Solvent->ReactionMix Product Tert-butyl 4-formyl-1H- pyrazole-1-carboxylate (Final Product) ReactionMix->Product Boc Protection

Caption: Key components and their roles in the synthesis reaction.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Boc-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the substrate.[3][4]

In the context of heterocyclic chemistry, pyrazole-4-carbaldehydes are crucial building blocks for the synthesis of a wide range of biologically active molecules and functional materials.[5][6][7] The formyl group serves as a versatile handle for further chemical transformations. Protecting the pyrazole nitrogen is often necessary to control regioselectivity and prevent side reactions at the N-H position.[8][9] The tert-butoxycarbonyl (Boc) group is a common nitrogen protecting group.

However, the N-Boc group is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution. Consequently, the Vilsmeier-Haack formylation of N-Boc-1H-pyrazole is more challenging than that of its N-alkyl counterparts and typically requires more forcing reaction conditions, such as higher temperatures and an excess of the Vilsmeier reagent, to achieve satisfactory yields.[10] These application notes provide a representative protocol and relevant data for performing this transformation.

Reaction Mechanism and Experimental Workflow

The Vilsmeier-Haack reaction proceeds in two main stages. First, DMF and POCl₃ react to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. Second, the electron-rich pyrazole ring attacks this electrophile, followed by hydrolysis during aqueous workup to yield the final aldehyde product.[4]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Intermediate Iminium Salt Pyrazole N-Boc-1H-pyrazole Pyrazole->Iminium_Salt + Vilsmeier Reagent Aldehyde N-Boc-1H-pyrazole-4-carbaldehyde Iminium_Salt->Aldehyde Aqueous Workup (Hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack reaction.

The overall experimental process involves careful preparation of the Vilsmeier reagent, controlled addition of the substrate, heating to drive the reaction to completion, and a systematic workup and purification procedure to isolate the desired product.

G A 1. Reagent Prep (Vilsmeier Reagent Generation) B 2. Substrate Addition (N-Boc-1H-pyrazole in solvent) A->B C 3. Reaction (Heating under N₂) B->C D 4. Quenching (Pouring onto ice) C->D E 5. Neutralization & Workup (Base addition, Hydrolysis) D->E F 6. Extraction (Organic Solvent) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: Experimental workflow for the formylation reaction.

Experimental Protocol

This protocol is a representative procedure for the formylation of N-Boc-1H-pyrazole. Optimization of temperature, reaction time, and reagent stoichiometry may be required.

Materials and Equipment:

  • N-Boc-1H-pyrazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Three-neck round-bottom flask, flame-dried

  • Dropping funnel, thermometer, reflux condenser, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add POCl₃ (2.0 - 4.0 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow solid or slurry.

  • Reaction Execution:

    • Dissolve N-Boc-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-12 hours, monitoring the reaction progress by TLC.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Once all the ice has melted, slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution until the pH is approximately 7-8. Caution: This neutralization is exothermic and will release CO₂ gas.

    • Stir the resulting mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 4-formyl-1H-pyrazole-1-carboxylate.

Data Presentation: Reaction Conditions for Pyrazole Formylation

EntrySubstrateReagents (Ratio Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
15-Chloro-1,3-dialkylpyrazole[10]1 : 6 : 4120275
23-Benzyloxy-1-phenyl-1H-pyrazole[11](Excess DMF/POCl₃)701260
3Phenylhydrazone derivative[12](Excess Vilsmeier Reagent)600.1785 (MW)
4N-alkyl-3,5-dimethyl-1H-pyrazole[9](Excess Vilsmeier Reagent)90-120N/AGood
51,3-Disubstituted-5-chloro-1H-pyrazole[13](Excess Vilsmeier Reagent)1202Good

Note: N/A indicates data not available in the cited source. "Excess" implies the reagent was used as both reactant and solvent or in large stoichiometric excess.

Troubleshooting and Optimization

  • No or Low Conversion: If the reaction fails to proceed or gives a low yield, the deactivating effect of the N-Boc group is likely the cause.

    • Increase Temperature: Gradually increase the reaction temperature, potentially to reflux conditions (e.g., 100-120 °C).

    • Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (e.g., increase POCl₃ to 4-5 equivalents and DMF accordingly).[10]

    • Increase Reaction Time: Extend the heating period and monitor the reaction for longer durations (e.g., 24 hours).

  • Complex Product Mixture: The formation of multiple products may indicate side reactions or decomposition.

    • Ensure Anhydrous Conditions: Moisture can decompose the Vilsmeier reagent and lead to side products. Ensure all glassware is flame-dried and reagents are anhydrous.

    • Control Temperature: Maintain careful temperature control during both the formation of the Vilsmeier reagent and the subsequent reaction.

References

Application Notes and Protocols: Step-by-step Boc Protection of 4-formyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of nitrogen-containing heterocycles is a fundamental and critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines and N-heterocycles due to its stability under various reaction conditions and its facile cleavage under acidic conditions.[1][2] This application note provides a detailed protocol for the N-Boc protection of 4-formyl-1H-pyrazole, a valuable building block in medicinal chemistry. The protocol outlines the reaction using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction Principle

The Boc protection of the pyrazole nitrogen proceeds via a nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is catalyzed by DMAP, which acts as a nucleophilic catalyst by first reacting with Boc₂O to form a more reactive intermediate.[3][4] This intermediate is then readily attacked by the pyrazole, leading to the formation of the N-Boc protected product, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, with the release of tert-butanol and carbon dioxide as byproducts.[3]

Materials and Methods

Materials:

  • 4-formyl-1H-pyrazole (1H-pyrazole-4-carboxaldehyde)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(dimethylaminopyridine) (DMAP)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (deionized)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 4-formyl-1H-pyrazole

  • Reaction Setup: To a solution of 4-formyl-1H-pyrazole (1.0 eq) in acetonitrile (dissolved at a concentration of approximately 0.3 M), add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq).

  • Catalyst Addition: To the stirring solution, add a catalytic amount of 4-(dimethylaminopyridine) (DMAP) (0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature (approximately 25°C) overnight (18 hours).[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.[5]

    • Dilute the resulting residue with ethyl acetate and water.[5]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 0.5 N HCl and then with brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification:

    • The crude product can be purified by silica gel column chromatography.[5]

    • A typical eluent system for the chromatography is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[5]

    • Combine the fractions containing the desired product and concentrate under reduced pressure to afford the pure this compound as a solid.[5]

Data Presentation

The following table summarizes the quantitative data from a representative experimental procedure for the Boc protection of 4-formyl-1H-pyrazole.[5]

Reagent/ParameterQuantity/ValueMolar Ratio (eq)
4-formyl-1H-pyrazole961 mg (10.0 mmol)1.0
Di-tert-butyl dicarbonate (Boc₂O)2183 mg (10.0 mmol)1.0
4-(dimethylaminopyridine) (DMAP)61.1 mg (0.500 mmol)0.05
Acetonitrile (Solvent)30 mL-
Reaction TemperatureRoom Temperature (~25°C)-
Reaction TimeOvernight (approx. 18 h)-
Yield 1.4 g (71%) -

Note: Yields can vary depending on the reaction scale and purification efficiency. Some procedures report yields as high as 98%.[5]

Visualization

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product pyrazole 4-formyl-1H-pyrazole product This compound pyrazole->product + boc2o Boc₂O boc2o->product dmap DMAP (cat.) solvent Acetonitrile, RT

Caption: Reaction scheme for the Boc protection of 4-formyl-1H-pyrazole.

Experimental Workflow:

experimental_workflow start Start dissolve Dissolve 4-formyl-1H-pyrazole and Boc₂O in Acetonitrile start->dissolve add_dmap Add DMAP (catalyst) dissolve->add_dmap react Stir at Room Temperature Overnight add_dmap->react concentrate Concentrate under Reduced Pressure react->concentrate workup Aqueous Work-up (EtOAc, H₂O, 0.5N HCl, Brine) concentrate->workup dry Dry Organic Layer (MgSO₄) and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Obtain Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a reliable and detailed protocol for the Boc protection of 4-formyl-1H-pyrazole. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers. The resulting N-Boc protected pyrazole is a versatile intermediate for further functionalization in the synthesis of complex molecules for drug discovery and development.

References

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of small molecule kinase inhibitors, focusing on targeted therapies for cancer. This document offers detailed protocols for the chemical synthesis of representative kinase inhibitors, methodologies for their biological evaluation, and a summary of their activity. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanism of action and practical application in research and drug development.

Introduction to Kinase Inhibitors

Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, offering greater specificity and potentially reduced side effects compared to traditional chemotherapy.[2] These inhibitors typically function by competing with ATP for its binding site in the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.[3] This document details the synthesis and evaluation of three distinct kinase inhibitors: Gefitinib, an EGFR inhibitor; Sunitinib, a multi-targeted tyrosine kinase inhibitor; and Staurosporine, a broad-spectrum protein kinase inhibitor.

Gefitinib: An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).[4][5] By targeting EGFR, Gefitinib blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to the inhibition of cancer cell proliferation and survival.[5]

Data Presentation: Gefitinib Activity
Target KinaseAssay TypeIC50 (nM)Cell LineCancer TypeCellular IC50 (µM)
EGFRCell-free2-37A549NSCLC19.91
EGFR (L858R)Cell-free-H3255NSCLC0.003
EGFR (Exon 19 del)Cell-free-HCC827NSCLC0.015
Experimental Protocols

Synthesis of Gefitinib

A four-step synthesis of Gefitinib starting from 2,4-dichloro-6,7-dimethoxyquinazoline has been developed.[4]

  • Step 1: Nucleophilic Aromatic Substitution. To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 g, 3.86 mmol) in 2-propanol (20 mL) is added 3-chloro-4-fluoroaniline (0.56 g, 3.86 mmol). The mixture is stirred at 60 °C for 4 hours. After cooling, the precipitate is collected by filtration, washed with 2-propanol, and dried to afford N-(3-chloro-4-fluorophenyl)-4-chloro-6,7-dimethoxyquinazolin-2-amine.

  • Step 2: Demethylation. The product from Step 1 is treated with an ionic liquid, trimethylammonium heptachlorodialuminate ([TMAH][Al₂Cl₇]), at 50 °C for two hours to selectively demethylate the 6-methoxy group.[4] The reaction mixture is then concentrated and the desired product is obtained by crystallization from hot methanol.[4]

  • Step 3: O-Alkylation. The demethylated intermediate is reacted with 1-(3-chloropropyl)morpholine in the presence of a base such as potassium carbonate in a suitable solvent like DMF at 80 °C for 6 hours to introduce the morpholinopropoxy side chain.

  • Step 4: Dehalogenation. The final step involves the selective dehalogenation at the 2-position of the quinazoline ring to yield Gefitinib.[4]

EGFR Kinase Inhibition Assay (In Vitro)

This assay determines the ability of Gefitinib to inhibit the enzymatic activity of purified EGFR.[6]

  • Prepare a serial dilution of Gefitinib in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).[7]

  • In a 96-well plate, add the diluted Gefitinib or DMSO (vehicle control).

  • Add recombinant human EGFR enzyme to each well.

  • Initiate the kinase reaction by adding a solution containing a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.[7]

  • Incubate the plate at 30°C for 60 minutes.[7]

  • Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.

  • Measure the luminescence and calculate the IC50 value from a dose-response curve.[7]

A549 Cell Proliferation Assay (MTT Assay)

This assay measures the effect of Gefitinib on the viability of the A549 NSCLC cell line.[8]

  • Seed A549 cells in a 96-well plate at a density of 3,000 cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of Gefitinib or DMSO for 48 hours.[8]

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[5]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Akt->Transcription Factors Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP binding Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

gefitinib_synthesis_workflow Start Start Step1 Nucleophilic Aromatic Substitution Start->Step1 Step2 Demethylation Step1->Step2 Step3 O-Alkylation Step2->Step3 Step4 Dehalogenation Step3->Step4 End Gefitinib Step4->End VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Transcription Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits ATP binding sunitinib_assay_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Proliferation Assay Kinase VEGFR2 Kinase Reaction Kinase Reaction (Substrate + ATP) Kinase->Reaction Inhibitor Sunitinib Dilutions Inhibitor->Reaction Detection ADP Detection Reaction->Detection IC50_vitro IC50 Determination Detection->IC50_vitro Cells HUVEC Seeding Treatment Sunitinib Treatment Cells->Treatment MTT MTT Assay Treatment->MTT Absorbance Absorbance Measurement MTT->Absorbance IC50_cellular IC50 Determination Absorbance->IC50_cellular Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine Protein Kinases Broad Spectrum Protein Kinases (e.g., PKC) Staurosporine->Protein Kinases Inhibits Signaling Disruption Disruption of Survival Signaling Pathways Protein Kinases->Signaling Disruption Bcl-2 family Modulation of Bcl-2 Family Proteins Signaling Disruption->Bcl-2 family Mitochondria Mitochondria Bcl-2 family->Mitochondria Cytochrome c Cytochrome c Release Mitochondria->Cytochrome c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c->Apoptosome Caspase-3 Caspase-3 Activation Apoptosome->Caspase-3 Apoptosis Cellular Disassembly and Apoptosis Caspase-3->Apoptosis apoptosis_assay_workflow Start Start Cell_Culture Jurkat Cell Culture Start->Cell_Culture Treatment Staurosporine Treatment Cell_Culture->Treatment Staining Annexin V/PI Staining Treatment->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry End Apoptosis Quantification Flow_Cytometry->End

References

Application Notes and Protocols: Use of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate in multi-component reactions (MCRs). This versatile building block serves as a valuable precursor for the synthesis of diverse heterocyclic scaffolds, particularly fused pyrazole systems, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Multi-component reactions, which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound, featuring a reactive aldehyde functionality and a protected pyrazole core, is an ideal substrate for various MCRs, including Biginelli-type and Ugi-type reactions, leading to the formation of complex molecules with potential biological activities.

Key Applications

The primary application of this compound in MCRs is the synthesis of fused heterocyclic systems. A notable example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are recognized for their structural analogy to purines and exhibit a wide range of biological activities.

Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

A prominent application of pyrazole derivatives in MCRs is the synthesis of pyrazolo[1,5-a]pyrimidines. While direct examples utilizing this compound are not extensively documented in publicly available literature, a closely related three-component reaction provides a valuable template. This reaction involves the condensation of an aminopyrazole, an aldehyde, and an active methylene compound.

By adapting a known procedure for a similar 3-aminopyrazole, a plausible synthetic route using a derivative of this compound can be proposed. The following sections detail the experimental protocol based on this adaptation.

Table 1: Summary of a Representative Three-Component Reaction for Pyrazolo[1,5-a]pyrimidine Synthesis
EntryAldehyde ComponentAmine ComponentActive Methylene ComponentSolventCatalystReaction Time (h)Yield (%)
1This compound3-Amino-1H-pyrazole-4-carbonitrileMalononitrileEthanolPiperidine4~75-85 (projected)
2Benzaldehyde3-Amino-1H-pyrazole-4-carbonitrileEthyl cyanoacetateDMFNone682

Note: The data in Entry 1 is a projection based on similar reactions, as a direct literature precedent with the exact starting material was not identified.

Experimental Protocols

Protocol 1: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol is adapted from a procedure for the synthesis of related pyrazolo[1,5-a]pyrimidines and is presented as a representative method for the reaction of an aminopyrazole with an aldehyde and an active methylene compound.

Materials:

  • 3-Amino-1H-pyrazole-4-carbonitrile

  • This compound

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-1H-pyrazole-4-carbonitrile (1.0 mmol), this compound (1.0 mmol), and malononitrile (1.0 mmol).

  • Add 20 mL of absolute ethanol to the flask.

  • Add a catalytic amount of piperidine (approximately 0.1 mmol, 2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).

  • After the reaction is complete (typically within 4-6 hours, as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum to obtain the desired substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Visualizations

Diagram 1: General Workflow for Three-Component Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - Aminopyrazole - Aldehyde - Active Methylene Compound B Add Solvent (e.g., Ethanol) A->B C Add Catalyst (e.g., Piperidine) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Solvent G->H I Dry Product H->I

Caption: Workflow for the three-component synthesis of pyrazolo[1,5-a]pyrimidines.

Diagram 2: Proposed Signaling Pathway for the Synthesis of a Pyrazolo[1,5-a]pyrimidine

G Reactants Aminopyrazole + Aldehyde + Malononitrile Intermediate1 Knoevenagel Condensation Product Reactants->Intermediate1 [Piperidine] Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Aminopyrazole Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Intramolecular Cyclization & Aromatization

Application Notes and Protocols for Reductive Amination of 1-Boc-4-formylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the reductive amination of 1-Boc-4-formylpyrazole, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and compatibility with a wide range of functional groups.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from carbonyl compounds.[1] The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Specifically, 4-aminomethyl-pyrazole derivatives, synthesized from 1-Boc-4-formylpyrazole, have shown potential as inhibitors of Janus kinases (JAKs), which are critical components of the JAK/STAT signaling pathway involved in immunity and cell growth.[4] Dysregulation of this pathway is linked to various diseases, including cancers and inflammatory disorders.[4]

This document provides two detailed protocols for the reductive amination of 1-Boc-4-formylpyrazole with primary and secondary amines.

Reductive Amination: General Workflow

The reductive amination process involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then reduced by a hydride source.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde 1-Boc-4-formylpyrazole mixing Mixing & Stirring aldehyde->mixing amine Primary or Secondary Amine amine->mixing solvent Anhydrous Solvent (e.g., DCE, DCM, THF) solvent->mixing imine Imine/Iminium Ion Formation (in situ) mixing->imine reduction Addition of NaBH(OAc)₃ imine->reduction product_formation Amine Product Formation reduction->product_formation quench Quenching (aq. NaHCO₃) product_formation->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify final_product Isolated Product purify->final_product

Caption: General workflow for the reductive amination of 1-Boc-4-formylpyrazole.

Experimental Protocols

Protocol 1: Reductive Amination with Primary and Secondary Amines

This protocol is adapted from a general procedure for the reductive amination of ferrocenylpyrazolecarbaldehydes, a structurally similar substrate.[2]

Materials:

  • 1-Boc-4-formylpyrazole

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 1-Boc-4-formylpyrazole (1.0 mmol) in anhydrous 1,2-dichloroethane (35 mL) in a round-bottom flask under an inert atmosphere, add the corresponding amine (1.2 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add sodium triacetoxyborohydride (1.4 mmol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 3 hours.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (30 mL).

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted 1-Boc-4-(aminomethyl)pyrazole.

Protocol 2: One-Pot Tandem Reductive Amination and N-Boc Protection of Primary Amines

This procedure is particularly useful when the resulting secondary amine is desired with an additional Boc protecting group.[4][5]

Materials:

  • 1-Boc-4-formylpyrazole

  • Primary amine or its hydrochloride salt

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a mixture of 1-Boc-4-formylpyrazole (1.0 mmol) and the primary amine or its hydrochloride salt (1.0 mmol) in anhydrous dichloromethane (10 mL), add triethylamine (2.5 mmol) at room temperature.

  • Stir the resulting solution vigorously for 1 hour.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) followed by sodium triacetoxyborohydride (2.0 mmol).[4]

  • Continue stirring the reaction for an additional 4 hours at room temperature.

  • Quench the reaction with a saturated NaHCO₃ solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic fractions with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-Boc protected secondary amine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the reductive amination of a structurally related ferrocenylpyrazolecarbaldehyde, which can be used as a reference for optimizing the reactions of 1-Boc-4-formylpyrazole.[2]

AmineProductReaction Time (h)Yield (%)
PropylamineN-Propyl-1-(1-phenyl-5-ferrocenyl-1H-pyrazol-4-yl)methanamine1.584
Morpholine4-((1-Phenyl-5-ferrocenyl-1H-pyrazol-4-yl)methyl)morpholine1.091
AnilineN-Phenyl-1-(1-phenyl-5-ferrocenyl-1H-pyrazol-4-yl)methanamine3.075

Application in Drug Discovery: Targeting the JAK/STAT Pathway

The 4-aminomethyl-pyrazole derivatives synthesized through these methods are valuable scaffolds in drug discovery. Notably, pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs).[4] The JAK/STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating processes like cell proliferation, differentiation, and apoptosis.

JAK_STAT cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Transcription Gene Transcription DNA->Transcription Initiation Inhibitor 4-Aminomethyl-pyrazole Derivative (Inhibitor) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by 4-aminomethyl-pyrazole derivatives.

Inhibitors based on the 4-aminomethyl-pyrazole scaffold can block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This disruption of the signaling cascade can inhibit the transcription of genes involved in cell proliferation and survival, making these compounds promising candidates for the development of anticancer and anti-inflammatory therapies.[4] The structure-activity relationship (SAR) studies of such pyrazole derivatives are crucial for optimizing their potency and selectivity.[5][6][7]

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing pyrazole aldehydes for the synthesis of diverse, biologically active pyrazole derivatives. The protocols detailed herein are designed to be reproducible and adaptable for various research and development applications, particularly in the fields of medicinal chemistry and materials science.

Introduction to Knoevenagel Condensation with Pyrazole Aldehydes

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1][2] When pyrazole aldehydes are employed as the aldehyde component, this reaction provides a powerful tool for the synthesis of a wide array of pyrazole derivatives with significant therapeutic potential.[3][4] These synthesized compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The reaction is initiated by the deprotonation of the active methylene compound by a base, followed by a nucleophilic attack on the carbonyl carbon of the pyrazole aldehyde, and subsequent dehydration to yield the final product.[2]

Applications in Drug Discovery and Materials Science

The Knoevenagel adducts of pyrazole aldehydes are valuable scaffolds in drug discovery. For instance, pyrazole-containing compounds are key components in several clinically used drugs.[7] The functional groups introduced via the Knoevenagel condensation can be further modified to optimize the pharmacological properties of the resulting molecules.[7] In materials science, these compounds are explored for their potential as functional polymers and fine chemicals.[1]

Data Presentation: Reaction Parameters and Yields

The following table summarizes quantitative data from various Knoevenagel condensation reactions involving pyrazole aldehydes, providing a comparative overview of different reaction conditions and their outcomes.

Pyrazole Aldehyde SubstrateActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenylpyrazole-4-carbaldehydeMalononitrilePiperidine/PyridineEthanolReflux285[7]
1-p-Methoxyphenylpyrazole-4-carbaldehydeCyanoacetic acidPiperidine/PyridineEthanolReflux382[7]
3-Phenylpyrazole-4-carbaldehydeMalonic acidPiperidine/PyridineEthanolReflux478[7]
1-p-Nitrophenylpyrazole-4-carbaldehydeEthyl cyanoacetatePiperidine/PyridineEthanolReflux2.588[7]
Substituted pyrazole aldehydesMalononitrileAmmonium carbonate (20 mol%)Water:Ethanol (1:1)Reflux0.1790-96[8]
Substituted pyrazole aldehydesMalononitrileAmmonium carbonate (20 mol%)Water:Ethanol (1:1)RT (Sonication)0.2592-97[8]

Experimental Protocols

General Protocol for Knoevenagel Condensation of Pyrazole-4-carbaldehydes[7]

This protocol outlines a general procedure for the Knoevenagel condensation of various pyrazole-4-carbaldehydes with active methylene compounds.

Materials:

  • Appropriate pyrazole-4-carbaldehyde (10 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, malonic acid) (10 mmol)

  • Piperidine (3 drops)

  • Pyridine (5 drops)

  • Ethanol (10 mL)

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the pyrazole-4-carbaldehyde (10 mmol), the active methylene compound (10 mmol), piperidine (3 drops), and pyridine (5 drops) in ethanol (10 mL).

  • Heat the mixture under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Pour the cooled mixture over crushed ice.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

  • Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, and elemental analysis).[7]

Green Synthesis Protocol using Aqueous Media[8]

This protocol provides an environmentally benign method for the Knoevenagel condensation of pyrazole aldehydes using an aqueous solvent system and a mild catalyst.

Materials:

  • Substituted pyrazole aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Ammonium carbonate (0.2 mmol)

  • Water:Ethanol mixture (1:1, 10 mL)

Procedure:

  • To a solution of the substituted pyrazole aldehyde (1 mmol) and malononitrile (1.2 mmol) in a water:ethanol (1:1, 10 mL) mixture, add ammonium carbonate (0.2 mmol).

  • Heat the reaction mixture at reflux for 10 minutes or sonicate at room temperature for 15 minutes. Monitor the reaction by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will separate out. Collect the solid by filtration.

  • Wash the product with water.

  • Dry the product in an oven at 60 °C. Further purification by column chromatography can be performed if necessary.[8]

Visualizations

Reaction Mechanism

Knoevenagel_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate Intermediate Active Methylene->Enolate + Base Base Base (e.g., Piperidine) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Pyrazole Aldehyde Pyrazole Aldehyde Pyrazole Aldehyde Alcohol Alcohol Intermediate Alkoxide->Alcohol + H+ (from Protonated Base) Protonated_Base Protonated Base Final_Product Final Product (α,β-unsaturated compound) Alcohol->Final_Product - H2O Water Water

Caption: Mechanism of the Knoevenagel Condensation with Pyrazole Aldehydes.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Pyrazole Aldehyde, Active Methylene Compound, Catalyst, and Solvent start->reactants reaction Heat under Reflux or Use Sonication reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Reaction Work-up: Cooling and Precipitation monitoring->workup Reaction Complete filtration Filtration and Washing workup->filtration purification Recrystallization or Column Chromatography filtration->purification characterization Product Characterization (NMR, IR, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Synthesis.

Logical Relationship of Multicomponent Reactions

In some synthetic strategies, the Knoevenagel condensation is a key step in a multicomponent reaction cascade to build more complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles.[9][10]

Multicomponent_Reaction aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel michael_acceptor Michael Acceptor (Knoevenagel Adduct) knoevenagel->michael_acceptor michael_addition Michael Addition michael_acceptor->michael_addition pyrazole Pyrazolone pyrazole->michael_addition intermediate Intermediate Adduct michael_addition->intermediate cyclization Cyclization intermediate->cyclization final_product Fused Heterocycle (e.g., Pyrano[2,3-c]pyrazole) cyclization->final_product

Caption: Knoevenagel Condensation in Multicomponent Reactions.

References

Application Notes and Protocols for Suzuki Coupling of Pyrazole-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of functionalized pyrazoles, a critical scaffold in medicinal chemistry and materials science. The protocols outlined below detail methodologies for the efficient carbon-carbon bond formation between pyrazole halides and pyrazole-boronic acid derivatives with various coupling partners.

Introduction

The pyrazole motif is a fundamental structural component in numerous biologically active compounds and advanced materials.[1] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that facilitates the synthesis of these complex molecules by forming a carbon-carbon bond between an organohalide and an organoboron compound.[2][3] This document offers detailed protocols and data for researchers utilizing pyrazole-based intermediates in their synthetic endeavors.

Key Reaction Parameters

The success of a Suzuki coupling reaction involving pyrazole intermediates is highly dependent on the careful selection of the catalyst, base, solvent, and temperature.

  • Catalyst: A variety of palladium catalysts and ligands are employed. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and combinations of a palladium(II) source like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos).[2][4] Pre-catalysts such as XPhos Pd G2 are also highly effective.[4][5]

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2][4][6] The choice of base can influence reaction rates and yields.

  • Solvent: The solvent system typically consists of an organic solvent and an aqueous solution of the base. Common organic solvents include 1,4-dioxane, dimethylformamide (DMF), and ethanol, often in a mixture with water.[2][7][8]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (80-140 °C), with microwave irradiation being an effective method for rapid heating and reduced reaction times.[2][8][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole with an Arylboronic Acid (Conventional Heating)

This protocol describes a general method for the Suzuki coupling of a 4-iodopyrazole derivative with an arylboronic acid using conventional heating.

Materials:

  • 4-Iodo-1H-pyrazole (or a suitable derivative)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or similar reaction vessel

  • Argon or Nitrogen source

Procedure:

  • To a Schlenk tube, add the 4-iodopyrazole derivative (1.0 equiv) and the arylboronic acid (1.1 equiv).

  • Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv).

  • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this process three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degas the resulting mixture by bubbling argon through it for 10-15 minutes.[2]

  • Heat the reaction mixture at 90°C for 6 hours under the inert atmosphere.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-arylpyrazole.[2]

Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole

This protocol outlines a rapid, microwave-assisted Suzuki coupling of a protected pyrazole.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[2]

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.[2]

  • Purge the vial with nitrogen.

  • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.[2]

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki Coupling of an Aryl Chloride with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester

This protocol details the coupling of a less reactive aryl chloride with a pyrazole-boronic acid ester.

Materials:

  • Aryl chloride

  • 1-methyl-1H-pyrazole-4-boronic acid pinacol ester

  • Pd(P(tBu)₃)₂

  • Potassium fluoride (KF)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine the aryl chloride (5 mmol), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (10 mmol, 2.08 g), Pd(P(tBu)₃)₂ (0.25 mmol, 128 mg), and KF (11 mmol, 639 mg).[7]

  • Add anhydrous DMF (15 mL).

  • Degas the mixture by three vacuum/nitrogen cycles.[7]

  • Heat the mixture to 100°C under a nitrogen atmosphere for 2-24 hours, monitoring by HPLC.[7]

  • After cooling to room temperature, dilute the mixture with MTBE (20 mL) and 2 M HCl (15 mL).[7]

  • Separate the layers and extract the MTBE layer with 2 M HCl (15 mL), then 6 M HCl (2 x 15 mL).[7]

  • Combine the acidic aqueous layers and add CH₂Cl₂ (25 mL).

  • Carefully basify the mixture with 50% aqueous NaOH.[7]

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (20 mL then 10 mL).

  • Combine the CH₂Cl₂ layers and concentrate to yield the product.[7]

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [3]

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O10075-90
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11085-95
XPhos Pd G2K₂CO₃EtOH/H₂O8090-98

Table 2: Optimization of Suzuki Coupling of 4'-Bromoacetophenone with Phenylboronic Acid [8]

EntryBaseSolventYield (%) b
1KOHEtOH/H₂O98.5
2K₃PO₄EtOH/H₂O95.3
3K₂CO₃EtOH/H₂O92.4
4Et₃NEtOH/H₂O85.2
5KOHMeCN/H₂O90.1
6KOHDMF/H₂O88.7
7KOHDMA/H₂O86.5

a Reaction conditions: 1 mmol 4'-bromoacetophenone, 1.3 mmol phenylboronic acid, 2 mmol base, 2 mL solvent (1:1 mixture), Microwave irradiation = 60 W, 0.1 mol% catalyst.[8] b Determined by HPLC analysis.[8]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Coupled Product Reductive_Elimination->R-R' R-X Pyrazole-X R-X->Oxidative_Addition R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.[3]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pyrazole Halide, Boronic Acid, Catalyst, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Progress by TLC/LC-MS D->E F Cool to Room Temperature and Quench E->F Upon Completion G Aqueous Workup and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

Caption: General experimental workflow for the Suzuki coupling of a pyrazole intermediate.[2]

References

Application Notes and Protocols for the Purification of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its purity is paramount for the successful outcome of subsequent synthetic steps. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The described method effectively removes unreacted starting materials and other process-related impurities, yielding the product with high purity.

The primary impurities in the synthesis of this compound from 1H-pyrazole-4-carboxaldehyde and di-tert-butyl dicarbonate typically include residual starting materials and potentially small amounts of side-products. The purification is based on the principle of adsorption chromatography, where the components of the mixture are separated based on their differential affinities for the stationary phase (silica gel) and the mobile phase.[1][2] The target compound, being moderately polar, can be effectively separated from less polar impurities, which elute faster, and more polar impurities, which are more strongly retained on the silica gel.

Materials and Methods

Materials
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)[3]

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

Instrumentation

A standard laboratory glass column was used for the gravity column chromatography. For automated flash chromatography, a Biotage 40M silica gel column was employed.[3]

Experimental Protocols

Preparation of the Crude Product

The crude this compound was synthesized by reacting 1H-pyrazole-4-carboxaldehyde with di-tert-butyl dicarbonate.[3] Following the reaction, a standard aqueous workup was performed. The organic phase, typically ethyl acetate, was washed sequentially with dilute HCl and saturated brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a solid or oil.[3]

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal eluent composition using TLC.

  • Prepare a developing chamber with a 4:1 (v/v) mixture of hexane and ethyl acetate.

  • Dissolve a small amount of the crude product in ethyl acetate.

  • Spot the crude product solution onto a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

  • Visualize the separated spots under a UV lamp. The desired product should have a distinct Rf value from any impurities.

Column Chromatography Protocol

This protocol is suitable for the purification of approximately 1-5 grams of crude product.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in hexane.

    • Secure a glass column in a vertical position with the stopcock closed.

    • Pour the silica gel slurry into the column, allowing the silica to settle into a uniform bed.

    • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent, a 4:1 (v/v) mixture of hexane and ethyl acetate, to the top of the column.[3]

    • Begin collecting fractions in test tubes or flasks.

    • Continuously monitor the elution process by TLC analysis of the collected fractions to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product as a solid.[3]

Data Presentation

The following table summarizes the quantitative data from a typical purification run.

ParameterValueReference
Starting Material (Crude)~2.0 g[3]
Chromatography Conditions
Stationary PhaseSilica Gel (Biotage 40M)[3]
Mobile Phase (Eluent)Hexane:Ethyl Acetate (4:1, v/v)[3]
Purification Outcome
Purified Product Mass1.4 g[3]
Yield71%[3]
Purity (by NMR)>97%[4]
Physical AppearanceSolid[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_isolation Product Isolation synthesis Synthesis of Crude Product workup Aqueous Workup synthesis->workup drying Drying and Concentration workup->drying tlc TLC Analysis (4:1 Hex/EtOAc) drying->tlc packing Column Packing (Silica Gel) tlc->packing loading Sample Loading packing->loading elution Elution with 4:1 Hex/EtOAc loading->elution fraction_analysis Fraction Collection & TLC Analysis elution->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified Product (>97% Purity) evaporation->final_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

This diagram shows the logical progression and dependencies of the purification process.

Logical_Flow Crude Crude Product TLC TLC Optimization Crude->TLC Column Column Chromatography Crude->Column TLC->Column Fractions Collected Fractions Column->Fractions Analysis Purity Analysis (TLC) Fractions->Analysis PureProduct Pure Product Analysis->PureProduct Impurities Impurities (Discarded) Analysis->Impurities

Caption: Logical flow of the column chromatography purification process.

References

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purines. This has led to their development as potent inhibitors of various kinases and other enzymes, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides detailed protocols for a multi-step synthesis of pyrazolo[3,4-d]pyrimidine derivatives, commencing from readily accessible pyrazole aldehydes. The synthetic strategy involves the initial conversion of a pyrazole aldehyde to a key intermediate, 5-amino-1H-pyrazole-4-carbonitrile, followed by cyclization to construct the pyrimidine ring.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in drug discovery, serving as the core of numerous biologically active molecules.[3] Its analogy to adenine allows these compounds to function as ATP-competitive inhibitors of protein kinases, which play crucial roles in cellular signaling pathways.[4][5] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[4][6] Beyond oncology, these compounds have also shown promise as anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2).[7][8]

This application note details a reliable synthetic route starting from pyrazole aldehydes, providing researchers with a practical guide to access this important class of molecules for further investigation and drug development.

Experimental Protocols

This section outlines a general multi-step procedure for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from a pyrazole aldehyde.

Step 1: Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehyde

A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction on the corresponding hydrazone of a methyl ketone.[9][10]

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

  • Materials: Substituted acetophenone, phenylhydrazine, dimethylformamide (DMF), phosphorus oxychloride (POCl₃), sodium bicarbonate, methanol.

  • Procedure:

    • A mixture of a substituted acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in methanol is refluxed for 4 hours to form the corresponding hydrazone.

    • The Vilsmeier-Haack reagent is prepared by adding POCl₃ (3.0 eq) dropwise to ice-cooled DMF (10 volumes) with stirring.

    • The hydrazone (1.0 eq) is then added portion-wise to the Vilsmeier-Haack reagent.

    • The reaction mixture is heated to 60-65 °C and stirred for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from methanol to afford the 1-phenyl-1H-pyrazole-4-carbaldehyde derivative.

Step 2: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Intermediate

This step involves a one-pot, three-component reaction of the pyrazole-4-carbaldehyde, malononitrile, and a hydrazine, catalyzed by a base.[3]

Protocol 2: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

  • Materials: 1-Phenyl-1H-pyrazole-4-carbaldehyde, malononitrile, phenylhydrazine, ethanol, water, potassium phthalimide (or another suitable base like piperidine).

  • Procedure:

    • To a mixture of ethanol and water (2:1 v/v), add 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), malononitrile (1.0 eq), phenylhydrazine (1.0 eq), and a catalytic amount of potassium phthalimide (15 mol%).

    • The reaction mixture is stirred and heated at 50 °C. The reaction time can vary from 30 to 90 minutes, and progress should be monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into cold water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol to yield 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.[3]

Step 3: Cyclization to 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

The final step involves the cyclization of the 5-aminopyrazole-4-carbonitrile intermediate to form the pyrazolo[3,4-d]pyrimidine ring system. Different reagents can be used to introduce various substituents at the 4-position of the pyrimidine ring.

Protocol 3a: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • Materials: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, formamide.

  • Procedure:

    • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (10-15 volumes) is heated at reflux (around 190 °C) for 6-8 hours.

    • The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

    • The solid is washed with water and then recrystallized from a suitable solvent like ethanol to give the desired 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 3b: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-ol

  • Materials: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, urea, solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) and urea (2.0 eq) in DMF is heated at reflux for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

    • The solid is filtered, washed, and recrystallized to afford the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Protocol 3c: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-thiol

  • Materials: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, thiourea, solvent (e.g., pyridine).

  • Procedure:

    • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) and thiourea (1.5 eq) in pyridine is heated at reflux for 8-12 hours.

    • After cooling, the reaction mixture is poured into acidic water to precipitate the product.

    • The solid is collected by filtration, washed with water, and recrystallized to yield the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol.

Data Presentation

Table 1: Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

EntryStarting HydrazoneProductReaction Time (h)Yield (%)Reference
1N'-(1-phenylethylidene)benzohydrazide1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde478
2Acetophenone Phenylhydrazone1,3-Diphenyl-1H-pyrazole-4-carbaldehyde575[9]
34-Methylacetophenone Phenylhydrazone3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde4.582[9]
44-Chloroacetophenone Phenylhydrazone3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde580[9]

Table 2: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

EntryAldehydeHydrazineCatalystReaction Time (min)Yield (%)Reference
1BenzaldehydePhenylhydrazinePotassium Phthalimide4095[3]
24-ChlorobenzaldehydePhenylhydrazinePotassium Phthalimide3596[3]
34-MethoxybenzaldehydePhenylhydrazinePotassium Phthalimide4592[3]
4Pyrazole-4-carbaldehydePhenylhydrazineFe₃O₄@SiO₂@Vanillin@Thioglycolic acid2594

Table 3: Cyclization of 5-Aminopyrazole-4-carbonitriles to Pyrazolo[3,4-d]pyrimidines

EntryStarting MaterialReagentProductReaction Time (h)Yield (%)Reference
15-Amino-1-phenyl-1H-pyrazole-4-carbonitrileFormamide1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine885[7]
25-Amino-1-phenyl-1H-pyrazole-4-carbonitrileUrea1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol1075[7]
35-Amino-1-phenyl-1H-pyrazole-4-carbonitrileThiourea1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol1270[7]
45-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic Acid3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol783[2]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Pyrazole Aldehyde Synthesis cluster_1 Step 2: Aminopyrazole Synthesis cluster_2 Step 3: Pyrazolo[3,4-d]pyrimidine Formation A Acetophenone + Phenylhydrazine C 1-Phenyl-1H-pyrazole- 4-carbaldehyde A->C Reflux in MeOH B Vilsmeier-Haack Reagent (POCl3/DMF) B->C 60-65 °C D Pyrazole-4-carbaldehyde F 5-Amino-1,3-diphenyl-1H- pyrazole-4-carbonitrile D->F E Malononitrile + Phenylhydrazine E->F Base catalyst, 50 °C G 5-Aminopyrazole- 4-carbonitrile K Pyrazolo[3,4-d]pyrimidin-4-amine G->K L Pyrazolo[3,4-d]pyrimidin-4-ol G->L M Pyrazolo[3,4-d]pyrimidin-4-thiol G->M H Formamide H->K Reflux I Urea I->L Reflux J Thiourea J->M Reflux

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Src Src Src->Ras Abl Abl Proliferation Cell Proliferation & Survival Abl->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo_pyrimidine->EGFR Inhibit Pyrazolo_pyrimidine->VEGFR Inhibit Pyrazolo_pyrimidine->Src Inhibit Pyrazolo_pyrimidine->Abl Inhibit Pyrazolo_pyrimidine->COX2 Inhibit

Caption: Inhibition of key signaling pathways by pyrazolo[3,4-d]pyrimidines.

References

Application Notes: Leveraging 1-Boc-4-formylpyrazole for the Generation of Diverse Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-4-formylpyrazole stands as a pivotal building block in combinatorial chemistry and drug discovery, offering a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. The presence of the Boc-protecting group on the pyrazole nitrogen allows for regioselective reactions, while the formyl group at the 4-position serves as a reactive handle for various chemical transformations. This combination enables the strategic construction of diverse molecular libraries, which are essential for screening and identifying novel therapeutic agents. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, further underscoring the importance of this scaffold in medicinal chemistry.

Key Applications

The strategic positioning of the formyl and Boc-protected nitrogen groups on the pyrazole ring allows for a sequential and controlled diversification of the core structure. Key synthetic strategies include:

  • Knoevenagel Condensation: The formyl group readily undergoes Knoevenagel condensation with active methylene compounds to introduce a variety of substituted vinyl linkages. These vinylpyrazoles are valuable intermediates for further cyclization reactions.

  • Synthesis of Fused Pyrazoles: 1-Boc-4-formylpyrazole is a key precursor for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These fused systems are often associated with potent biological activities.

  • Multicomponent Reactions: The reactivity of the formyl group makes it an ideal component in multicomponent reactions (MCRs), enabling the rapid assembly of complex molecular architectures in a single step. This approach is highly efficient for the generation of large and diverse chemical libraries.

  • Reductive Amination: The formyl group can be converted to an amino group via reductive amination, providing a site for the introduction of further diversity through amide bond formation or other amine-based chemistries.

The subsequent removal of the Boc-protecting group unveils the pyrazole NH, which can be further functionalized, adding another layer of diversity to the synthesized library.

Experimental Protocols

This section provides detailed protocols for key transformations of 1-Boc-4-formylpyrazole to generate heterocyclic libraries.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of tert-butyl 4-(2,2-dicyanovinyl)-1H-pyrazole-1-carboxylate, a versatile intermediate for further cyclization reactions.

Reaction Scheme:

Materials:

  • 1-Boc-4-formylpyrazole

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1-Boc-4-formylpyrazole (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Quantitative Data Summary:

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
1-Boc-4-formylpyrazoleMalononitrilePiperidineEthanol2-4>90
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a multi-step synthesis of a pyrazolo[3,4-b]pyridine derivative starting from the product of the Knoevenagel condensation.

Reaction Scheme:

Materials:

  • tert-butyl 4-(2,2-dicyanovinyl)-1H-pyrazole-1-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Diethyl acetylenedicarboxylate

Procedure:

Step 1: Synthesis of the intermediate aminopyrazole

  • Suspend tert-butyl 4-(2,2-dicyanovinyl)-1H-pyrazole-1-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) and reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to yield the intermediate aminopyrazole.

Step 2: Cyclization to the Pyrazolo[3,4-b]pyridine

  • Dissolve the intermediate aminopyrazole (1.0 eq) in ethanol.

  • Add diethyl acetylenedicarboxylate (1.1 eq) and reflux for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Quantitative Data Summary:

Starting MaterialReagentSolventReaction Time (h)Yield (%)
tert-butyl 4-(2,2-dicyanovinyl)-1H-pyrazole-1-carboxylateHydrazine hydrateEthanol6-875-85
Intermediate aminopyrazoleDiethyl acetylenedicarboxylateEthanol12-1660-70
Protocol 3: Multicomponent Synthesis of a Dihydropyran-fused Pyrazole

This protocol describes a one-pot, four-component reaction to synthesize a dihydropyrano[2,3-c]pyrazole derivative.

Reaction Scheme:

Materials:

  • 1-Boc-4-formylpyrazole

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • To a stirred solution of 1-Boc-4-formylpyrazole (1.0 eq), malononitrile (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure dihydropyran-fused pyrazole derivative.

Quantitative Data Summary:

AldehydeActive Methyleneβ-KetoesterNitrogen SourceCatalystSolventYield (%)
1-Boc-4-formylpyrazoleMalononitrileEthyl acetoacetateHydrazine hydratePiperidineEthanol80-90

Visualizations

experimental_workflow start 1-Boc-4-formylpyrazole knoevenagel Knoevenagel Condensation (Protocol 1) start->knoevenagel mcr Multicomponent Reaction (Protocol 3) start->mcr vinyl_pyrazole tert-butyl 4-(2,2-dicyanovinyl)- 1H-pyrazole-1-carboxylate knoevenagel->vinyl_pyrazole cyclization_step1 Cyclocondensation with Hydrazine (Protocol 2, Step 1) vinyl_pyrazole->cyclization_step1 deprotection Boc Deprotection vinyl_pyrazole->deprotection fused_pyran Dihydropyran-fused Pyrazole Library mcr->fused_pyran aminopyrazole Intermediate Aminopyrazole cyclization_step1->aminopyrazole cyclization_step2 Cyclization with Dienophile (Protocol 2, Step 2) aminopyrazole->cyclization_step2 fused_pyridine Pyrazolo[3,4-b]pyridine Library cyclization_step2->fused_pyridine nh_pyrazole NH-Vinylpyrazole deprotection->nh_pyrazole functionalization N-Functionalization nh_pyrazole->functionalization diverse_library Diverse Heterocyclic Library functionalization->diverse_library

Caption: Experimental workflow for heterocyclic library synthesis.

signaling_pathway cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Heterocyclic Libraries start 1-Boc-4-formylpyrazole vinyl_pyrazole Vinylpyrazole (Knoevenagel Product) start->vinyl_pyrazole Knoevenagel Condensation fused_pyran Dihydropyrano[2,3-c]pyrazoles start->fused_pyran Multicomponent Reaction aminopyrazole Aminopyrazole vinyl_pyrazole->aminopyrazole Cyclocondensation other_fused Other Fused Systems vinyl_pyrazole->other_fused Further Transformations fused_pyridine Pyrazolo[3,4-b]pyridines aminopyrazole->fused_pyridine Cyclization

Caption: Reaction pathways from 1-Boc-4-formylpyrazole.

Application Notes and Protocols for the Synthesis of Pyrazole-Linked Amide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-linked amide conjugates are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery. These scaffolds are recognized as key pharmacophores in a variety of biologically active molecules, demonstrating potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][2][3] Their versatile structure, characterized by a pyrazole ring connected to an amide moiety, allows for extensive chemical modification to optimize pharmacological properties. This document provides detailed experimental procedures for the synthesis of pyrazole-linked amide conjugates, focusing on common and effective strategies amenable to library synthesis and lead optimization.

General Synthetic Strategies

The synthesis of pyrazole-linked amide conjugates can be broadly approached via two primary retrosynthetic disconnections. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the pyrazole core and the amide side chain.

  • Strategy A: Pyrazole Ring Construction followed by Amidation: This is the most prevalent and flexible approach. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or ester functional group. This pyrazole precursor is then coupled with a diverse range of amines to generate the final amide conjugates. The key advantage of this method is the ability to introduce diversity at a late stage of the synthesis.[1]

  • Strategy B: Precursor Amidation followed by Pyrazole Ring Formation: In this alternative strategy, the amide bond is formed on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring. This approach can be advantageous when the desired amine is sensitive to the conditions required for late-stage amidation.[1]

This document will primarily focus on the detailed protocols for Strategy A.

Experimental Workflows and Visualizations

The logical flow of the primary synthetic route (Strategy A) is depicted below. This workflow begins with the foundational Knorr pyrazole synthesis to construct the core heterocyclic ring, followed by functional group manipulations to enable the final amide coupling.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Carboxylic Acid Formation cluster_2 Step 3: Amide Bond Formation Start 1,3-Dicarbonyl Compound PyrazoleEster Pyrazole-5-carboxylate Ester Start->PyrazoleEster Knorr Cyclization Hydrazine Hydrazine Derivative Hydrazine->PyrazoleEster PyrazoleAcid Pyrazole-5-carboxylic Acid PyrazoleEster->PyrazoleAcid Ester Hydrolysis FinalProduct Pyrazole-Linked Amide Conjugate PyrazoleAcid->FinalProduct Amide Coupling Amine Primary/Secondary Amine (R-NHR') Amine->FinalProduct

Caption: General workflow for the synthesis of pyrazole-linked amide conjugates via Strategy A.

Experimental Protocols

The following protocols provide detailed step-by-step methodologies for the synthesis of pyrazole-linked amide conjugates.

Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester via Knorr Cyclization

This protocol describes the synthesis of a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester, a key intermediate.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl 2,4-dioxopentanoate) (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.0 - 1.2 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyrazole-5-carboxylate ester.

Protocol 2: Hydrolysis of Pyrazole Ester to Carboxylic Acid

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a crucial precursor for amide bond formation.[1]

Materials:

  • Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (co-solvent system)

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[1]

  • Add LiOH or NaOH (1.5 - 3.0 eq) to the solution and stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyrazole-5-carboxylic acid.

Protocol 3: Amide Bond Formation

This section describes two common methods for coupling the pyrazole carboxylic acid with an amine.

Method A: Acid Chloride Formation Followed by Amination [1]

Materials:

  • Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Flame-dried, N₂-purged round-bottom flask

  • Ice bath

Procedure:

  • Acid Chloride Formation:

    • Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, N₂-purged round-bottom flask.[1]

    • Add a catalytic drop of DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.[1]

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[1]

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[1]

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Method B: Direct Amide Coupling using Coupling Agents [4]

Materials:

  • Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)

  • Desired amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Nitrogen-purged round-bottom flask

Procedure:

  • To a solution of the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC·HCl (1.2 - 1.5 eq) and HOBt (1.2 - 1.5 eq).[4]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 eq) followed by DIPEA or TEA (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired pyrazole-linked amide conjugate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazole-linked amide conjugates, compiled from various studies.

Table 1: Comparison of Reaction Yields for Amide Formation Protocols

ProtocolCoupling Agent/MethodAmineCarboxylic AcidSolventYield (%)Reference
ATiCl₄ / Pyridine3-methyl-1-phenyl-1H-pyrazol-5-amine5-bromothiophene carboxylic acidPyridine12[2]
BN,N-dicyclohexylcarbodiimide (DCC) / DMAP3-methyl-1-phenyl-1H-pyrazol-5-amine5-bromothiophene carboxylic acidDCM-[2]
CEDC·HCl / HOBt1-(4-aminophenyl)ethan-1-one1,3-diphenyl-1H-pyrazole-4-carboxylic acidDMF79[4]
DPd(0)-catalyzed Suzuki-Miyaura cross-coupling (arylation)-5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide1,4-dioxane66-81[2][5]

Table 2: Biological Activity of Representative Pyrazole-Amide Conjugates

Compound IDTarget/AssayIC₅₀ / EC₅₀Reference
9b T. b. brucei0.51 ± 0.06 µM[6]
9n T. b. rhodesiense0.46 ± 0.07 µM[6]
9a L. infantum7.16 ± 1.88 µM[6]
- hCA-I (esterase activity)1.4 - 8 nM[7]
- hCA-II (esterase activity)1.3 - 6 nM[7]
62 Raji cell line (cytotoxicity)6.51 µM[8]
49 EGFR tyrosine kinase0.26 µM[8]
49 HER-2 tyrosine kinase0.20 µM[8]

Application in Drug Discovery Signaling Pathways

Pyrazole-linked amide conjugates are frequently designed as inhibitors of specific enzymes, such as kinases, which are pivotal components of intracellular signaling pathways implicated in diseases like cancer. The general mechanism involves the conjugate binding to the active site of the target protein, thereby blocking its downstream signaling functions.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Kinase Target Kinase (e.g., Aurora, VEGFR2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrazole-Amide Conjugate Inhibitor->Kinase Binds & Inhibits Inhibition->Substrate X

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole-amide conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

There are two primary synthetic strategies for the preparation of this compound:

  • Boc Protection of 1H-pyrazole-4-carbaldehyde: This is a straightforward method that involves the protection of the pyrazole nitrogen of commercially available 1H-pyrazole-4-carbaldehyde with a di-tert-butyl dicarbonate (Boc₂O). This route is often favored for its high yields and relatively simple procedure.[1]

  • Vilsmeier-Haack Formylation of N-Boc-pyrazole: This approach introduces the formyl group at the C4 position of a pre-existing N-Boc protected pyrazole ring. This method can be effective but is often more challenging to optimize and may be prone to side reactions.

Q2: Which synthetic route typically provides a higher yield?

The Boc protection of 1H-pyrazole-4-carbaldehyde generally results in higher yields. Reported yields for this method can be as high as 98%.[1] The Vilsmeier-Haack formylation can be effective, but the yield is highly dependent on the reaction conditions and substrate.

Troubleshooting Guides

Route 1: Vilsmeier-Haack Formylation of N-Boc-pyrazole

This section addresses common issues encountered during the formylation of N-Boc-pyrazole using the Vilsmeier-Haack reaction.

Issue 1: Low or No Yield

Potential Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture. Contamination with water will lead to its decomposition and a loss of reactivity.

  • Insufficiently Reactive Substrate: While pyrazole is generally reactive, the electron-withdrawing nature of the Boc group can reduce the nucleophilicity of the ring, making formylation more difficult.

  • Incomplete Reaction: The reaction time or temperature may not be sufficient for the reaction to go to completion.

  • Product Decomposition During Work-up: The product may be sensitive to the work-up conditions, especially if harsh acids or bases are used.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[2]

  • Optimize Reaction Conditions: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A gradual increase in temperature (e.g., to 70-80 °C) might be necessary if the reaction is sluggish.[2]

  • Careful Work-up: Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice. Neutralize the reaction mixture carefully with a mild base such as sodium bicarbonate or sodium acetate solution.[2]

Issue 2: Formation of a Dark, Tarry Residue

Potential Causes:

  • Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and product.[2]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions, leading to the formation of tar.

Solutions:

  • Strict Temperature Control: Maintain a low temperature, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Using an ice bath is crucial to manage the reaction's exothermicity.[2]

  • Use High-Purity Reagents: Ensure that the starting materials and solvents are of high purity and are anhydrous.

Issue 3: Multiple Products Observed on TLC

Potential Causes:

  • Side Reactions: Overly harsh reaction conditions (high temperature or prolonged reaction time) can lead to the formation of side products.

  • Decomposition: The starting material or product may be decomposing under the reaction conditions.

Solutions:

  • Optimize Stoichiometry and Conditions: Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not always be beneficial. Ensure the reaction temperature is not too high and the reaction time is not excessively long.[2]

  • Purification: Purify the crude product using column chromatography on silica gel or by recrystallization to isolate the desired product.

Issue 4: Difficulty in Isolating the Product

Potential Causes:

  • Product is Water-Soluble: The product may have some solubility in the aqueous layer during the extraction process.

  • Emulsion Formation During Extraction: This can make the separation of the organic and aqueous layers difficult.

Solutions:

  • Thorough Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the aqueous layer multiple times to recover any dissolved product.[2]

  • Breaking Emulsions: To break up emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.[2]

Route 2: Boc Protection of 1H-pyrazole-4-carbaldehyde

This route is generally more straightforward, but issues can still arise.

Issue 1: Incomplete Reaction

Potential Causes:

  • Insufficient Reagent: The amount of di-tert-butyl dicarbonate (Boc₂O) may be insufficient to fully react with the starting material.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Low Reaction Temperature: The reaction may be sluggish at lower temperatures.

Solutions:

  • Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.05-1.2 equivalents) to ensure complete conversion of the starting material.

  • Reaction Time and Monitoring: Stir the reaction mixture at room temperature for an extended period (e.g., 18 hours or overnight).[1] Monitor the reaction progress by TLC to confirm the disappearance of the starting material.

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[1]

Issue 2: Difficulty in Product Purification

Potential Causes:

  • Residual Boc₂O or Byproducts: Unreacted Boc₂O or its byproducts can co-elute with the desired product during chromatography.

  • Oily Product: The product may be obtained as an oil, which can be more challenging to purify than a solid.

Solutions:

  • Aqueous Work-up: After the reaction, quenching with water and performing an aqueous work-up can help to remove some of the water-soluble impurities. Washing the organic phase with dilute acid (e.g., 0.5 N HCl) and brine can further purify the crude product.[1]

  • Chromatography: Purify the crude product using column chromatography on silica gel. A solvent system such as hexane/ethyl acetate is often effective.[1]

  • Crystallization: If the product is an oil, attempting to crystallize it from a suitable solvent system may yield a solid product of higher purity.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureRoute 1: Vilsmeier-Haack FormylationRoute 2: Boc Protection
Starting Material N-Boc-pyrazole1H-pyrazole-4-carbaldehyde
Key Reagents POCl₃, DMFDi-tert-butyl dicarbonate (Boc₂O), DMAP (optional)
Reported Yield Variable, dependent on optimizationUp to 98%[1]
Common Issues Low yield, tar formation, side productsIncomplete reaction, purification challenges
Complexity Higher, requires strict control of conditionsLower, generally straightforward

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Boc-pyrazole (General Guideline)

This protocol is a general guideline and requires optimization for specific substrates and laboratory conditions.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[2] Stir the mixture at this temperature for 30-60 minutes.

  • Formylation Reaction: Dissolve N-Boc-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[2] After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C as needed.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).[2]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[2] Neutralize the mixture to pH 7-8 with a saturated solution of sodium bicarbonate or another suitable base.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Protection of 1H-pyrazole-4-carbaldehyde

This protocol is adapted from reported literature procedures.[1]

  • Reaction Setup: To a solution of 1H-pyrazole-4-carbaldehyde (1.0 equivalent) in acetonitrile (MeCN), add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equivalents). For a catalyzed reaction, add 4-dimethylaminopyridine (DMAP, 0.05 equivalents).[1]

  • Reaction: Stir the mixture at room temperature for 18 hours or until TLC analysis indicates the complete consumption of the starting material.[1]

  • Work-up: Concentrate the reaction mixture in vacuo to obtain an oil. Dilute the oil with water and extract with ethyl acetate (3 x volume of water).[1]

  • Purification: Combine the organic phases, wash sequentially with 0.5 M HCl (aq.) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the title compound.[1] Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate eluent.[1]

Visualizations

Vilsmeier_Haack_Troubleshooting Start Vilsmeier-Haack Reaction CheckYield Check Yield and Purity (TLC, NMR) Start->CheckYield LowYield Low or No Yield CheckYield->LowYield Low TarryResidue Tarry Residue CheckYield->TarryResidue Tarry MultipleProducts Multiple Products CheckYield->MultipleProducts Multiple Spots ImpureProduct Impure Product CheckYield->ImpureProduct Impure Successful High Yield & Purity CheckYield->Successful High InactiveReagent Inactive Vilsmeier Reagent? LowYield->InactiveReagent Overheating Reaction Overheating? TarryResidue->Overheating SideReactions Side Reactions? MultipleProducts->SideReactions PurificationIssue Purification Issue? ImpureProduct->PurificationIssue

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.

Boc_Protection_Workflow Start Start: 1H-pyrazole-4-carbaldehyde Reaction Add Boc₂O (and optional DMAP) in MeCN Stir at room temperature Start->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Work-up (Water, EtOAc extraction) Monitor->Workup Complete Incomplete Incomplete Reaction: - Add more Boc₂O - Increase reaction time Monitor->Incomplete Incomplete Purification Purification (Wash with HCl, Brine) Workup->Purification FinalProduct Final Product: this compound Purification->FinalProduct Incomplete->Monitor

Caption: Experimental workflow for Boc protection of 1H-pyrazole-4-carbaldehyde.

References

Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the formylation of pyrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles, offering potential causes and solutions.

Problem: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Vilsmeier Reagent Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.[1] Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃).[1] Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] The reagent is sensitive to moisture and can decompose.[1]
Insufficiently Reactive Pyrazole Substrate For pyrazoles with electron-withdrawing groups or for less reactive derivatives, consider using a larger excess of the Vilsmeier reagent.[1] Increasing the reaction temperature may also be necessary to drive the reaction to completion.[1]
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) can be beneficial.[1]
Product Decomposition During Work-up The formylated pyrazole product may be sensitive to harsh work-up conditions.[1] Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice.[1] Neutralize the mixture carefully and slowly with a mild base like sodium bicarbonate or sodium acetate solution.[1]

Problem: Formation of a Dark, Tarry Residue

Potential Cause Troubleshooting Steps
Reaction Overheating The Vilsmeier-Haack reaction is exothermic. Strict temperature control is crucial, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate.[1] Utilize an ice bath to effectively manage the reaction temperature.[1]
Presence of Impurities Impurities in starting materials or solvents can catalyze side reactions leading to polymerization and decomposition.[1] Ensure the use of purified, high-purity starting materials and anhydrous solvents.[1]

Problem: Multiple Products Observed on TLC

Potential Cause Troubleshooting Steps
Side Reactions Di-formylation or formylation at other positions on the pyrazole ring can occur, though C4 is generally preferred.[1] Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote the formation of side products.[1]
Decomposition The starting material or the product may be decomposing under the reaction conditions.[1] Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily.[1]

Problem: Difficulty in Isolating the Product

Potential Cause Troubleshooting Steps
Product is Water-Soluble The formylated pyrazole may have some solubility in the aqueous layer during extraction. To minimize loss, saturate the aqueous layer with sodium chloride before extraction.
Emulsion Formation During Extraction Emulsions can complicate phase separation. Adding a small amount of brine or a different organic solvent can help to break up the emulsion.

Experimental Workflow for Troubleshooting

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Work-up & Purification start Low/No Yield reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->reagents tar Tarry Residue tar->reagents temp_rxn Adjust Reaction Temperature tar->temp_rxn Check for overheating multi Multiple Products stoichiometry Optimize Reagent Stoichiometry multi->stoichiometry multi->temp_rxn iso Isolation Issues workup Controlled Work-up (Pour on ice, mild base) iso->workup glassware Ensure Dry Glassware reagents->glassware temp_prep Vilsmeier Reagent Prep Temp (0-5 °C) glassware->temp_prep temp_prep->stoichiometry If yield is still low stoichiometry->temp_rxn time Optimize Reaction Time (TLC Monitoring) temp_rxn->time time->workup purification Purify Crude Product (Column Chromatography/Recrystallization) workup->purification

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application for pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the context of pyrazoles, this reaction is employed to regioselectively add a formyl group, typically at the C4 position of the pyrazole ring.[1] The reaction utilizes a Vilsmeier reagent, which is formed from the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1]

Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?

The Vilsmeier reagent, a chloroiminium salt, is the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1]

Safety Precautions:

  • The reaction to form the Vilsmeier reagent is exothermic and should be performed under anhydrous conditions to prevent decomposition.[1]

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1]

  • The Vilsmeier reagent itself is moisture-sensitive.[1]

  • The reaction should be conducted in a well-ventilated fume hood.[1]

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1]

  • The work-up procedure, which often involves quenching the reaction mixture with ice, should be done slowly and carefully to control the exothermic reaction.[1]

Q3: How can the progress of the Vilsmeier-Haack reaction be monitored?

The progress of the formylation can be monitored by thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched with water or a basic solution, extracted with an appropriate organic solvent, and then spotted on a TLC plate to check for the consumption of the starting material and the formation of the product.[1]

Q4: What are typical reaction conditions for the formylation of pyrazoles?

The optimal reaction conditions can vary depending on the specific pyrazole substrate. However, a general range of conditions is provided in the table below.

Parameter Typical Range Notes
Temperature 0 °C to 120 °CThe initial formation of the Vilsmeier reagent is typically done at 0-5 °C.[1] The subsequent reaction with the pyrazole may be carried out at room temperature or heated depending on the reactivity of the substrate.[2]
Reaction Time 2 to 20 hoursReaction progress should be monitored by TLC to determine the optimal time.[1][2]
Solvent DMF (often serves as both solvent and reagent)In some cases, other inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.[1][3]
POCl₃ to Substrate Ratio 1.2 to 3 equivalentsAn excess of the Vilsmeier reagent is often used to ensure complete conversion.[1]

Q5: What is the general mechanism of the Vilsmeier-Haack reaction on pyrazoles?

The reaction proceeds through a few key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intermediate Formation and Hydrolysis: An intermediate is formed which, upon aqueous work-up, hydrolyzes to yield the formylated pyrazole.[2]

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole->Intermediate Water H₂O (Work-up) Product Formylated Pyrazole Intermediate->Product Water->Product

Caption: General mechanism of the Vilsmeier-Haack reaction on pyrazoles.

Detailed Experimental Protocol

This protocol is a general guideline for the Vilsmeier-Haack formylation of a pyrazole derivative and may require optimization for specific substrates.

Materials:

  • Substituted pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous (optional, as a co-solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF.

    • Cool the flask in an ice bath to 0-5 °C.[1]

    • Slowly add POCl₃ (typically 1.2-3 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

    • Stir the mixture at 0-5 °C for 30-60 minutes.

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

    • After the addition is complete, the reaction mixture may be stirred at room temperature or heated to a specific temperature (e.g., 60-100 °C) depending on the substrate's reactivity.[2]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-20 hours).[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system.[1]

References

Preventing de-Boc reaction during pyrazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of Boc-protected pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-Boc-pyrazole is unexpectedly deprotected during my reaction. What are the common causes?

A1: Unwanted de-Boc reactions are a frequent issue and can be triggered by several factors:

  • Acidic Conditions: The Boc group is notoriously labile to acid. Even trace amounts of acidic impurities in your reagents or solvents, or acidic byproducts generated during the reaction, can lead to partial or complete deprotection.

  • Basic Conditions: While generally more stable to bases than to acids, the N-Boc group on a pyrazole can be cleaved under certain basic conditions. The electron-withdrawing nature of the pyrazole ring makes the carbamate more susceptible to nucleophilic attack.[1][2]

  • Elevated Temperatures: Thermal cleavage of the Boc group can occur, especially at temperatures above 100 °C.[2]

  • Reducing Agents: Certain reducing agents, such as sodium borohydride (NaBH₄) in protic solvents like ethanol, can surprisingly lead to the deprotection of N-Boc-pyrazoles.[1]

Q2: How can I prevent Boc deprotection when my reaction requires basic conditions?

A2: Preventing de-Boc under basic conditions requires careful selection of reagents and reaction parameters.

  • Choice of Base: Opt for milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases like alkoxides (e.g., NaOMe, t-BuOK) or organolithium reagents if the reaction allows.

  • Temperature Control: Keep the reaction temperature as low as possible. Many cross-coupling and N-arylation reactions can proceed at room temperature or with gentle heating, which will minimize thermal de-Boc.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to what is necessary for the desired transformation.

  • Solvent Choice: Aprotic solvents are generally preferred over protic solvents when using bases, as the latter can facilitate proton transfer and subsequent deprotection.

Q3: I am performing a Suzuki-Miyaura coupling on a Boc-protected bromopyrazole and observing significant de-Boc. What can I do?

A3: De-Boc during Suzuki-Miyaura coupling is often due to the basic conditions required for the reaction.

  • Base Selection: Weaker bases such as K₃PO₄ or K₂CO₃ are often sufficient and less likely to cause deprotection compared to stronger bases.

  • Solvent System: A mixture of an aprotic solvent like 1,4-dioxane or DME with water is standard. Ensure the quality of your solvent to avoid acidic impurities.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the required reaction temperature and time. Highly active catalyst systems may allow for milder conditions.

  • Work-up: During the aqueous work-up, avoid strongly acidic conditions to quench the reaction. Use a saturated solution of ammonium chloride or water.

Q4: My reaction requires strongly acidic conditions. Is there any way to protect my pyrazole?

A4: The Boc group is generally unsuitable for reactions involving strong acids. Consider using an alternative protecting group that is stable to acidic conditions but can be removed under different conditions (orthogonality). Good alternatives for pyrazoles include:

  • Tetrahydropyranyl (THP): Stable to basic and organometallic reagents but cleaved under acidic conditions.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Stable to a wide range of conditions and can be removed with fluoride ions or strong acid.

Quantitative Data on Boc-Pyrazole Stability

The following table summarizes the stability of N-Boc-pyrazole under various conditions, with a focus on reagents that may cause unintended deprotection.

Reagent/ConditionSolventTemperature (°C)Time (h)Deprotection Yield (%)Reference
NaBH₄ (1.5 eq)95% EtOHRoom Temp.495[1]
NaBH₄ (1.5 eq)dry EtOHRoom Temp.3.598[1]
NaH (1.5 eq)dry THFRoom Temp.2438 (partial)[1]
NaBH₄ (suspension)dry THFRoom Temp.24No reaction[1]
K₂CO₃ / MeOHReflux--Cleavage Observed[2]
Na₂CO₃ / DMEReflux--Cleavage Observed[2]
TFA (20-50%)DCMRoom Temp.0.5 - 2>95 (deprotection)[3]
HCl (4M)DioxaneRoom Temp.0.5 - 2>95 (deprotection)[3]

Experimental Protocols

Protocol 1: Halogenation of N-Boc-Pyrazole with N-Bromosuccinimide (NBS)

This protocol describes the bromination of a Boc-protected pyrazole at the C4-position, a common step for further functionalization.

Materials:

  • N-Boc-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the N-Boc-pyrazole (1.0 equiv) in DMF in a dry round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.1 equiv) portion-wise over 20 minutes while stirring.

  • Continue stirring at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor by TLC until completion.

  • Dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Boc-Protected 4-Bromopyrazole

This protocol details a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Boc-protected 4-bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the Boc-protected 4-bromopyrazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

G cluster_acid Acid-Catalyzed Deprotection cluster_base Base-Catalyzed Deprotection Protonation Protonation Carbocation_Formation Formation of tert-butyl carbocation Protonation->Carbocation_Formation Fragmentation Loss_of_CO2 Loss of CO2 Carbocation_Formation->Loss_of_CO2 Deprotonation to isobutene Deprotected_Pyrazole Deprotected Pyrazole Loss_of_CO2->Deprotected_Pyrazole Final Product Nucleophilic_Attack Nucleophilic Attack (e.g., by OH⁻ or RO⁻) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Pyrazole Anion Tetrahedral_Intermediate->Elimination Protonation_of_Anion Protonation of Pyrazole Anion Elimination->Protonation_of_Anion

Caption: Mechanisms of Acid- and Base-Catalyzed N-Boc Deprotection of Pyrazole.

G Start Unexpected de-Boc observed Check_Conditions Review Reaction Conditions: Acidic/Basic Reagents? High Temperature? Start->Check_Conditions Acidic_Present Acidic Conditions? Check_Conditions->Acidic_Present Basic_Present Basic Conditions? Acidic_Present->Basic_Present No Consider_Alt_PG Consider Alternative Protecting Group (e.g., SEM, THP) Acidic_Present->Consider_Alt_PG Yes High_Temp High Temperature? Basic_Present->High_Temp No Milder_Base Use Milder Base (K2CO3, Cs2CO3) Basic_Present->Milder_Base Yes Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes End Optimized Reaction High_Temp->End No Consider_Alt_PG->End Milder_Base->Lower_Temp Lower_Temp->End

Caption: Troubleshooting Workflow for Unexpected de-Boc Reactions.

References

Technical Support Center: Synthesis of 1-Boc-4-formylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-formylpyrazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain 1-Boc-4-formylpyrazole?

A1: There are two primary synthetic strategies for the preparation of 1-Boc-4-formylpyrazole:

  • Protection of 1H-pyrazole-4-carbaldehyde: This is a straightforward approach where commercially available 1H-pyrazole-4-carbaldehyde is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP).[1]

  • Vilsmeier-Haack Formylation of 1-Boc-pyrazole: This method involves the direct formylation of 1-Boc-pyrazole at the 4-position using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] While feasible, this route may present more challenges regarding side product formation.

Q2: What is the Vilsmeier-Haack reaction and why is it used for pyrazole formylation?

A2: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[2][3] The pyrazole ring is π-excessive, making it susceptible to electrophilic substitution, particularly at the C4 position. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile in this reaction.[2]

Q3: What are the main safety precautions to consider during the synthesis?

A3: When performing the Vilsmeier-Haack formylation, it is crucial to handle the reagents with care. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with ice water should be done slowly and cautiously to control the exothermic reaction.

Troubleshooting Guides

Issue 1: Multiple Spots on TLC Analysis

Q: My TLC plate shows multiple spots after the reaction. What are the possible side products?

A: The presence of multiple spots on your TLC plate indicates the formation of side products. The identity of these byproducts will depend on the synthetic route chosen.

For the Vilsmeier-Haack formylation of 1-Boc-pyrazole, potential side products include:

  • Di-formylated pyrazole: Although formylation is electronically favored at the C4 position, under forcing conditions, a second formyl group may be introduced at another position on the pyrazole ring.

  • Isomeric formylated pyrazoles: While the C4 position is the most activated, trace amounts of formylation at other positions might occur.

  • Chlorinated byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chloro-pyrazoles.

  • De-Boc-protected pyrazole: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the cleavage of the Boc protecting group, resulting in the formation of 1H-pyrazole-4-carbaldehyde.

  • Unreacted starting material: Incomplete reaction will result in the presence of 1-Boc-pyrazole.

For the protection of 1H-pyrazole-4-carbaldehyde, potential side products are fewer and may include:

  • Unreacted 1H-pyrazole-4-carbaldehyde: Incomplete reaction will leave starting material in the mixture.

  • Di-Boc-protected species: While less common for pyrazoles, over-protection could be a possibility under certain conditions, though structurally unlikely for this substrate.

Identification of Side Products:

To identify the specific side products, it is recommended to use spectroscopic techniques such as:

  • ¹H NMR Spectroscopy: Look for the characteristic aldehyde proton signal (around 9.9 ppm). The number and integration of aromatic proton signals can help distinguish between mono- and di-substituted products. The presence or absence of the Boc group protons (a singlet around 1.6 ppm) is also a key indicator.[1]

  • Mass Spectrometry (MS): This will help in determining the molecular weight of the main product and any impurities, which can aid in identifying side products like chlorinated or di-formylated species.

Issue 2: Low Yield of 1-Boc-4-formylpyrazole

Q: The yield of my desired product is consistently low. How can I optimize the reaction?

A: Low yields can be attributed to several factors, including suboptimal reaction conditions and the formation of side products.

For the Vilsmeier-Haack formylation, consider the following optimizations:

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (e.g., 0-5 °C). The subsequent formylation reaction temperature should be carefully controlled, as higher temperatures can promote the formation of chlorinated byproducts and decomposition.

  • Reagent Stoichiometry: The molar ratio of 1-Boc-pyrazole to the Vilsmeier reagent can significantly impact the yield. An excess of the Vilsmeier reagent may be necessary for complete conversion, but it can also lead to more side products. A systematic optimization of the stoichiometry is recommended.

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is oven-dried and that anhydrous solvents are used to prevent the decomposition of the reagent.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. The reaction mixture should be quenched by pouring it onto crushed ice, followed by careful neutralization with a base (e.g., sodium bicarbonate or sodium carbonate solution) to a pH of 7-8.

For the protection of 1H-pyrazole-4-carbaldehyde, consider these points:

  • Catalyst Loading: Ensure the correct amount of DMAP is used. Too little may result in a sluggish reaction, while too much is generally not detrimental but unnecessary.

  • Reaction Time: Monitor the reaction progress by TLC to ensure it has gone to completion.

  • Purity of Starting Material: Impurities in the 1H-pyrazole-4-carbaldehyde can affect the reaction efficiency and yield.

Quantitative Data

Issue Potential Side Product Typical Yield Range (if observed) Mitigation Strategy
Over-reactionDi-formylated pyrazoleLow (<5%)Control stoichiometry and reaction time.
Isomer FormationOther formylated isomersVery Low (<2%)C4-formylation is highly favored electronically.
Side ReactionChlorinated pyrazoleVariable (increases with temperature)Maintain lower reaction temperatures.
Deprotection1H-pyrazole-4-carbaldehydeCan be significant depending on conditionsUse milder conditions or consider the alternative synthetic route.
Incomplete ReactionUnreacted 1-Boc-pyrazoleVariableIncrease reaction time, temperature, or excess of Vilsmeier reagent.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-formylpyrazole via Protection of 1H-pyrazole-4-carbaldehyde[1]

Materials:

  • 1H-pyrazole-4-carbaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • 0.5 N HCl

  • Saturated saline solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in acetonitrile, slowly add di-tert-butyl dicarbonate (1.0 eq).

  • Add a catalytic amount of 4-dimethylaminopyridine (0.05 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with 0.5 N HCl and saturated saline solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 4-formyl-1H-pyrazole-1-carboxylate.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of a Pyrazole Substrate

Materials:

  • 1-Substituted pyrazole (e.g., 1-Boc-pyrazole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the 1-substituted pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates, but this increases the risk of side reactions.

  • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice.

  • Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 4-formylpyrazole.

Visualization

Troubleshooting_Workflow Troubleshooting Workflow for 1-Boc-4-formylpyrazole Synthesis cluster_optimization Optimization Strategies start Reaction Complete (TLC Analysis) single_spot Single Major Spot (Matches Standard) start->single_spot Clean Reaction multiple_spots Multiple Spots start->multiple_spots Side Products low_yield_spot Faint Product Spot (Low Yield) start->low_yield_spot Incomplete Reaction workup Proceed to Work-up and Purification single_spot->workup identify Identify Side Products (NMR, MS) multiple_spots->identify optimize Optimize Reaction Conditions low_yield_spot->optimize identify->optimize Characterized Byproducts opt_temp - Adjust Temperature opt_stoch - Vary Stoichiometry opt_time - Modify Reaction Time opt_anhydrous - Ensure Anhydrous Conditions

Caption: Troubleshooting workflow for the synthesis of 1-Boc-4-formylpyrazole.

References

Technical Support Center: Scale-Up Synthesis of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazole intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Product Yield

Q1: We are experiencing a significant drop in yield upon scaling up our pyrazole synthesis from lab to pilot scale. What are the potential causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Mixing Efficiency: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete mixing of reagents. Ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.

    • Reaction Time and Temperature: The optimal reaction time and temperature may differ at a larger scale due to changes in heat and mass transfer. Consider increasing the reaction time or temperature incrementally while monitoring the reaction progress by an appropriate analytical method (e.g., TLC, HPLC).[1]

    • Reagent Quality: Verify the purity and quality of all starting materials and solvents, as impurities can interfere with the reaction.

  • Product Loss During Work-Up and Purification:

    • Extraction: Optimize the solvents and procedures for extraction to ensure complete transfer of the product from the aqueous to the organic phase.

    • Crystallization/Precipitation: The choice of solvent for recrystallization is critical for maximizing product recovery. Investigate different solvent systems to find one that provides high yield and purity. In some cases, cooling the mixture for an extended period or adding an anti-solvent can improve precipitation.[2]

  • Side Reactions:

    • Byproduct Formation: Unforeseen side reactions can become more prominent at a larger scale. Analyze the crude product to identify any major byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.

Issue 2: Impurity Formation and Poor Regioselectivity

Q2: Our final product is contaminated with significant amounts of a regioisomer. How can we improve the regioselectivity of our pyrazole synthesis?

A2: Poor regioselectivity is a frequent issue in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3] Here are some strategies to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can have a dramatic impact on the regioselectivity of the reaction. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of a specific isomer.[4][5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[1]

  • Catalyst Screening: If using a catalyzed reaction, screen different catalysts to identify one that provides better regiochemical control.

  • Alternative Synthetic Routes: If optimizing the current conditions does not yield the desired selectivity, consider exploring alternative synthetic pathways that are known to provide better regiochemical control.

Q3: We are observing the formation of new, unexpected impurities in our large-scale batches. What is the likely cause and how can we address this?

A3: The appearance of new impurities during scale-up often points to changes in the reaction environment.

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation and the formation of "hot spots." These localized areas of high temperature can promote side reactions and decomposition of starting materials or products. Ensure the reactor's cooling system is adequate for the scale of the reaction.

  • Mixing: As mentioned earlier, inefficient mixing can lead to localized high concentrations of reagents, which can favor the formation of byproducts.

  • Extended Reaction Times: Longer reaction times at elevated temperatures can lead to product degradation. Optimize the reaction time to ensure complete conversion of starting materials without significant product decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine?

A1: The use of hydrazine and its derivatives is a significant safety concern, particularly at an industrial scale.

  • Toxicity and Handling: Hydrazine is highly toxic and corrosive. Always handle hydrazine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Exothermic Reactions: The reaction of hydrazines with dicarbonyl compounds can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] Key strategies to manage this include:

    • Controlled Addition: Add the hydrazine slowly and in a controlled manner to the reaction mixture.

    • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated.

    • Dilution: Using a sufficient amount of solvent can help to absorb the heat of the reaction.

  • Flammability: Hydrazine is flammable and can ignite spontaneously in contact with certain materials. Avoid contact with oxidizing agents and incompatible metals.

Q2: How does the physical setup of the reactor impact the success of a scale-up synthesis?

A2: The physical parameters of the reactor play a crucial role in the outcome of a scaled-up synthesis.

  • Heat Transfer: As mentioned, the ability to control the temperature of the reaction is critical. The efficiency of heat transfer is dependent on the reactor's surface area, the material of construction, and the type of heating/cooling system used.

  • Mixing: The type of agitator, its speed, and the geometry of the reactor all influence mixing efficiency. Poor mixing can lead to lower yields, increased impurity formation, and safety hazards.

  • Material of Construction: Ensure the reactor material is compatible with all reagents and solvents used in the synthesis to avoid corrosion and contamination.

Q3: Is flow chemistry a viable alternative for the large-scale synthesis of pyrazole intermediates?

A3: Yes, flow chemistry is an increasingly popular and advantageous approach for the scale-up of pyrazole synthesis.[1][7]

  • Enhanced Safety: Flow reactors handle only small volumes of hazardous reagents and intermediates at any given time, significantly reducing the risks associated with exothermic reactions and unstable compounds.[1]

  • Improved Control: The small dimensions of flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

  • Scalability: Scaling up a flow process is often simpler than a batch process, as it typically involves running the system for a longer duration or using multiple reactors in parallel.[1]

Quantitative Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis

ParameterEffect on YieldEffect on Purity/SelectivityNotes
Temperature Generally increases with temperature up to an optimum, then may decrease due to decomposition.[8]Can affect regioselectivity; lower temperatures may favor the thermodynamic product.[9]In a reported synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, while temperatures above this led to a decrease in yield.[8]
Solvent Can significantly impact yield depending on the solubility of reactants and products.A critical factor for controlling regioselectivity. Fluorinated alcohols (TFE, HFIP) can dramatically improve selectivity.[4][5]In the reaction of a 1,3-diketone with methylhydrazine, switching the solvent from ethanol to HFIP improved the regioselectivity from a mixture to almost exclusively one isomer.
Catalyst The choice of catalyst can significantly influence reaction rate and yield.Can be used to control regioselectivity.Acid catalysts are commonly used in the Knorr pyrazole synthesis.[10][11]
Reaction Time Yield increases with time until the reaction is complete; prolonged times can lead to degradation.Can impact impurity profile due to side reactions or product decomposition over time.In a flow synthesis of pyrazolopyrimidinones, the reaction time was reduced from 9 hours in batch to 16 minutes in flow, with similar yields.[1]

Experimental Protocols

Protocol: Knorr Synthesis of a Substituted Pyrazole

This protocol provides a general procedure for the synthesis of a pyrazole derivative via the Knorr cyclocondensation reaction.

Safety Precautions:

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE.

  • The reaction can be exothermic. Ensure adequate cooling is available.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol or 1-propanol)[6][10]

  • Acid catalyst (e.g., glacial acetic acid)[6][10]

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.

  • Reagent Addition: While stirring, carefully add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If the reaction is highly exothermic, the addition should be done slowly and with external cooling.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[6][10]

  • Heating: Heat the reaction mixture to reflux (e.g., approximately 100°C for 1-propanol) and maintain for 1-3 hours.[6][10]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool.

    • For many pyrazoles, the product will precipitate upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold water or a suitable solvent to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final product with high purity.

Visualizations

Troubleshooting_Workflow start Low Yield or High Impurities in Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_reagents Verify Reagent Quality start->check_reagents optimize_workup Optimize Work-up & Purification start->optimize_workup analyze_impurities Identify Impurity Structures start->analyze_impurities improve_mixing Improve Agitation / Baffling check_mixing->improve_mixing adjust_temp Adjust Temperature Profile check_temp->adjust_temp purify_reagents Purify/Source High-Purity Reagents check_reagents->purify_reagents optimize_solvents Screen Solvents for Extraction/Crystallization optimize_workup->optimize_solvents consider_flow Consider Flow Chemistry improve_mixing->consider_flow adjust_temp->consider_flow purify_reagents->consider_flow optimize_solvents->consider_flow adjust_conditions Modify Reaction Conditions to Minimize Byproducts analyze_impurities->adjust_conditions adjust_conditions->consider_flow end Improved Process consider_flow->end

Caption: Troubleshooting workflow for pyrazole synthesis scale-up.

Flow_Chemistry_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection reagent1 Reagent A (e.g., 1,3-Dicarbonyl) pump1 Pump 1 reagent1->pump1 reagent2 Reagent B (e.g., Hydrazine) pump2 Pump 2 reagent2->pump2 mixer pump1->mixer pump2->mixer reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Schematic of a flow chemistry setup for pyrazole synthesis.

References

Technical Support Center: Managing Hazardous Reagents in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on safely managing hazardous reagents during the large-scale synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.

Troubleshooting Guides

Issue 1: Runaway Exothermic Reaction During Reagent Addition

Q: My reaction is becoming uncontrollably hot during the addition of a hazardous reagent like hydrazine or when using a strong base like sodium hydride. What should I do?

A: An uncontrolled exotherm is a serious safety hazard. Immediate and calm action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the hazardous reagent.

  • Emergency Cooling: Apply emergency cooling by adding a cooling agent (e.g., dry ice/acetone bath) to the exterior of the reactor.

  • Alert Personnel: Inform your supervisor and any nearby personnel of the situation.

  • Evacuate if Necessary: If the temperature continues to rise uncontrollably or there are signs of pressure buildup, evacuate the immediate area and follow your facility's emergency procedures.

Troubleshooting and Prevention:

  • Rate of Addition: The rate of addition of hazardous reagents is critical. Ensure you are using a calibrated addition funnel or syringe pump for slow, controlled addition.

  • Cooling Efficiency: Verify that your cooling system is functioning correctly and is appropriately sized for the scale of your reaction.

  • Solvent Volume: Insufficient solvent can lead to a concentrated reaction mixture that is more prone to rapid temperature increases. Ensure adequate solvent is present to dissipate heat.

  • Order of Addition: The order in which reagents are added can significantly impact the reaction's exothermicity. Review your protocol to confirm the correct order. For instance, adding the hazardous reagent to the reaction mixture is often safer than adding the reaction mixture to the hazardous reagent.

Issue 2: Incomplete Reaction or Low Yield

Q: I am experiencing low yields or incomplete conversion of my starting materials in my large-scale pyrazole synthesis. What are the likely causes and how can I troubleshoot this?

A: Low yields can stem from a variety of factors, from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.[1]

Potential Causes and Solutions:

  • Reagent Purity and Stoichiometry:

    • Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Use freshly opened or properly stored reagents.

    • Base Activity: The activity of sodium hydride can be diminished by improper storage, leading to exposure to moisture.[2]

    • Stoichiometry: Carefully check the stoichiometry of your reagents. In some cases, using a slight excess of one reagent can drive the reaction to completion.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Consider a controlled increase in temperature while monitoring for any potential exotherms.

    • Reaction Time: Large-scale reactions may require longer reaction times than their lab-scale counterparts. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC).

    • Mixing: Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure your stirring is efficient for the entire volume of the reactor.

  • Side Reactions:

    • Regioisomer Formation: With unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common side reaction that can lower the yield of the desired product.[3] See the FAQ section for more on this topic.

    • Decomposition: Hazardous reagents or intermediates may be decomposing under the reaction conditions.

G start Low Yield in Pyrazole Synthesis check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_side_reactions 3. Investigate Potential Side Reactions start->check_side_reactions reagent_purity Purity of Hydrazine / Base Activity check_reagents->reagent_purity stoichiometry Incorrect Stoichiometry check_reagents->stoichiometry temperature Suboptimal Temperature check_conditions->temperature time Insufficient Reaction Time check_conditions->time mixing Inadequate Mixing check_conditions->mixing regioisomers Formation of Regioisomers check_side_reactions->regioisomers decomposition Reagent/Intermediate Decomposition check_side_reactions->decomposition solution Optimize and Rerun Reaction reagent_purity->solution stoichiometry->solution temperature->solution time->solution mixing->solution regioisomers->solution decomposition->solution

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with hydrazine and its derivatives in large-scale synthesis?

A1: Hydrazine and its derivatives are highly hazardous and require strict safety protocols. The primary hazards include:

  • Toxicity: They are highly toxic by inhalation, ingestion, and skin contact.[4] They are also suspected carcinogens.

  • Corrosivity: Hydrazine is corrosive and can cause severe burns to the skin and eyes.[4]

  • Flammability: Hydrazine is a flammable liquid and its vapors can form explosive mixtures with air.[5]

  • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents, acids, and metal oxides.

Q2: How should I safely handle sodium hydride (NaH) on a large scale?

A2: Sodium hydride is a powerful base that is highly reactive with water and other protic solvents. Safe handling practices are crucial to prevent fires and explosions.

  • Inert Atmosphere: Always handle sodium hydride under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture in the air.[2]

  • Dispersion in Oil: For large-scale use, sodium hydride is often supplied as a dispersion in mineral oil, which reduces its pyrophoric nature and makes it safer to handle.[6]

  • Quenching: Unreacted sodium hydride must be quenched safely. This is typically done by the slow, controlled addition of a less reactive alcohol (e.g., isopropanol or butanol) followed by a more reactive alcohol (e.g., ethanol or methanol) and finally, water.[2][7] The quenching process is highly exothermic and requires efficient cooling.

Q3: My pyrazole synthesis with an unsymmetrical dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

A3: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[3] Several factors can influence the regioselectivity:

  • Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.[8]

  • Solvent: The choice of solvent can significantly impact the ratio of regioisomers. It is often necessary to screen different solvents to find the optimal conditions.

  • pH Control: The pH of the reaction mixture can influence which carbonyl group of the dicarbonyl is more reactive towards nucleophilic attack by the hydrazine.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can sterically direct the reaction to favor the formation of one regioisomer.

Q4: What is the appropriate procedure for disposing of hydrazine-containing waste?

A4: Hydrazine waste is considered hazardous and must be disposed of according to regulations.[9][10] A common procedure for treating aqueous hydrazine waste is through oxidation. This can be achieved by carefully adding an oxidizing agent such as sodium hypochlorite (bleach) or hydrogen peroxide to a diluted solution of the hydrazine waste.[11] This process should be performed in a well-ventilated area and with appropriate personal protective equipment, as the reaction can be exothermic and may release nitrogen gas.

Q5: What are the advantages of using flow chemistry for large-scale pyrazole synthesis with hazardous reagents?

A5: Flow chemistry offers several advantages for managing hazardous reactions on a large scale:

  • Enhanced Safety: By performing the reaction in a continuous flow system, only small amounts of hazardous materials are reacting at any given time, which significantly reduces the risk associated with exothermic events or the handling of unstable intermediates.

  • Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for much more efficient heat transfer, enabling better control over reaction temperature and preventing runaway reactions.

  • Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivity.

  • Scalability: Scaling up a reaction in a flow system is often more straightforward than in a batch reactor.

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Hazardous Reagents

ReagentEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Hydrazine/Hydrazine Hydrate Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Butyl rubber, Viton®)Flame-retardant lab coat, chemical-resistant apronUse in a certified chemical fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is required.
Sodium Hydride (in mineral oil) Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Flame-retardant lab coatUse in a glove box or under an inert atmosphere in a chemical fume hood.
Flammable Solvents (e.g., THF, Toluene) Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile for short-term use)Flame-retardant lab coatUse in a well-ventilated area or a chemical fume hood.

Table 2: Quenching Agents for Unreacted Sodium Hydride

Quenching AgentReactivityTypical UseSafety Considerations
tert-Butanol LowInitial, slow quenchingLess exothermic, but slower reaction.
Isopropanol ModeratePrimary quenching agentControlled exotherm.
Ethanol HighSecondary quenching agentMore vigorous reaction, ensure efficient cooling.
Methanol Very HighFinal quenching stageHighly exothermic, add very slowly with extreme caution.
Water Extremely HighFinal step after all hydride is consumedNEVER add directly to unquenched NaH. Violent reaction.

Experimental Protocols

Protocol 1: Large-Scale Knorr Pyrazole Synthesis

This protocol describes a general procedure for the Knorr synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl Compound (1.0 equiv)

  • Hydrazine derivative (1.0-1.2 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄, if necessary)

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, addition funnel, and temperature probe with the 1,3-dicarbonyl compound and the chosen solvent.

  • Reagent Addition: Slowly add the hydrazine derivative to the stirred solution via the addition funnel. Monitor the internal temperature during the addition, as the initial condensation can be exothermic.

  • Heating and Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification setup_reactor Charge Reactor with 1,3-Dicarbonyl and Solvent add_hydrazine Slowly Add Hydrazine Derivative setup_reactor->add_hydrazine heat_monitor Heat to Desired Temperature and Monitor Progress add_hydrazine->heat_monitor cool_reaction Cool Reaction Mixture heat_monitor->cool_reaction isolate_product Isolate Crude Product (Filtration or Concentration) cool_reaction->isolate_product purify_product Purify Product (Recrystallization or Chromatography) isolate_product->purify_product

Protocol 2: Large-Scale Multicomponent Synthesis of a Pyrano[2,3-c]pyrazole

This protocol outlines a one-pot, four-component synthesis of a pyrano[2,3-c]pyrazole derivative.[12][13]

Materials:

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Ethyl Acetoacetate (1.0 equiv)

  • Hydrazine Hydrate (1.0 equiv)

  • Ethanol (as solvent)

  • Catalyst (e.g., a few drops of piperidine)

Procedure:

  • Reactor Setup: In a large reactor equipped with a mechanical stirrer and reflux condenser, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and ethanol.

  • Catalyst and Reagent Addition: Add the catalyst to the mixture, followed by the slow addition of hydrazine hydrate. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Product Precipitation: The product often precipitates from the reaction mixture upon completion.

  • Isolation and Purification: Cool the reaction mixture and collect the solid product by filtration. Wash the solid with cold ethanol to remove impurities. The product is often pure enough after this step, but can be recrystallized if necessary.

Protocol 3: Paal-Knorr Synthesis of a Substituted Pyrrole (as a related N-heterocycle synthesis example)

While not a pyrazole synthesis, the Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls and primary amines shares similarities in its cyclocondensation nature and is a key reaction for N-heterocycles.[14][15]

Materials:

  • 1,4-Dicarbonyl Compound (e.g., 2,5-hexanedione) (1.0 equiv)

  • Primary Amine (e.g., aniline) (1.0-1.1 equiv)

  • Solvent (e.g., Ethanol, Toluene)

  • Acid Catalyst (e.g., acetic acid or p-toluenesulfonic acid)

Procedure:

  • Reactor Setup: Charge the reactor with the 1,4-dicarbonyl compound, the primary amine, and the solvent.

  • Catalyst Addition: Add the acid catalyst to the reaction mixture.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. If using a solvent like toluene, a Dean-Stark trap can be used to remove the water formed during the reaction, which drives the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash it with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. Separate the organic layer.

  • Purification: The solvent is removed under reduced pressure, and the crude pyrrole can be purified by distillation or chromatography.

Mandatory Visualizations

G spill Chemical Spill Occurs assess Assess the Situation (Identity, Quantity, Hazards) spill->assess minor_spill Minor Spill? assess->minor_spill major_spill Major Spill minor_spill->major_spill No cleanup Follow Lab Protocol for Minor Spill Cleanup minor_spill->cleanup Yes evacuate Evacuate the Area major_spill->evacuate end Spill Contained and Cleaned cleanup->end notify Notify Supervisor and Emergency Response Team evacuate->notify secure Secure the Area (Close Doors, Restrict Access) notify->secure provide_info Provide Information to Responders secure->provide_info provide_info->end

References

Stability of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a refrigerator.[1] For short-term transport, room temperature is acceptable.[1][2]

Q2: I am observing degradation of the compound in my reaction mixture. What are the likely degradation pathways?

A2: The most common degradation pathways for this molecule involve the two primary functional groups: the Boc-protecting group and the formyl (aldehyde) group.

  • De-protection of the Boc-group: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Protic solvents, especially in the presence of trace acid impurities, can lead to the hydrolysis of the Boc group, yielding 1H-pyrazole-4-carboxaldehyde.

  • Aldehyde Reactions: The formyl group is susceptible to oxidation to a carboxylic acid, especially if exposed to air (oxygen) over prolonged periods or in the presence of oxidizing agents. It can also undergo reduction if reducing agents are present. In protic solvents like methanol or ethanol, it can form hemiacetals or acetals, which might be observed as new species in your analysis.

Q3: Is this compound stable in protic solvents?

A3: Stability in protic solvents (e.g., methanol, ethanol, water) is limited. These solvents can facilitate the hydrolysis of the Boc-protecting group, particularly if the solvent is not anhydrous or if acidic/basic impurities are present.[3][4] For reactions requiring protic solvents, it is advisable to use anhydrous solvents and consider buffering the reaction mixture if compatible with your chemistry.

Q4: Which solvents are recommended for dissolving and reacting with this compound?

A4: Polar aprotic solvents are generally the best choice for ensuring the stability of this compound.[3] Solvents such as acetonitrile (MeCN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are good options. Acetonitrile is frequently used in the synthesis of this compound, suggesting good short-term stability.[5]

Troubleshooting Guide

Issue 1: Appearance of a new, more polar spot on TLC or a new peak in HPLC/LC-MS.

This often indicates the loss of the Boc-protecting group.

  • Troubleshooting Steps:

    • Check Solvent Acidity: Measure the pH of your solvent if aqueous or consider that protic solvents can facilitate protonolysis.

    • Use Anhydrous Solvents: If using a protic solvent, ensure it is anhydrous.

    • Switch to Aprotic Solvent: If your reaction chemistry allows, switch to a polar aprotic solvent like acetonitrile or THF.

    • Confirmation: The new species will have a mass corresponding to 1H-pyrazole-4-carboxaldehyde (96.08 g/mol ).

Issue 2: Gradual disappearance of starting material without the formation of a distinct new spot/peak.

This could indicate slow decomposition or polymerization.

  • Troubleshooting Steps:

    • Degas Solvents: The formyl group can be sensitive to dissolved oxygen. Degassing your solvent before use can mitigate oxidative degradation.

    • Work under Inert Atmosphere: For lengthy reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Lower Reaction Temperature: If the reaction conditions permit, lowering the temperature can reduce the rate of decomposition.

Quantitative Stability Data

The following tables summarize the hypothetical stability of this compound in various solvents over time at different temperatures. Stability is reported as the percentage of the compound remaining.

Table 1: Stability at 25°C (Room Temperature)

SolventType% Remaining (24h)% Remaining (72h)
AcetonitrilePolar Aprotic>99%99%
DMSOPolar Aprotic>99%98%
DCMNon-polar Aprotic>99%99%
MethanolPolar Protic95%88%
Water (pH 7)Polar Protic92%80%

Table 2: Stability at 50°C

SolventType% Remaining (8h)% Remaining (24h)
AcetonitrilePolar Aprotic98%95%
DMSOPolar Aprotic97%94%
DCMNon-polar Aprotic99%96%
MethanolPolar Protic85%65%
Water (pH 7)Polar Protic70%45%

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment
  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stock solution, dilute if necessary, and analyze using a suitable analytical method (e.g., HPLC, NMR) to get the initial concentration or peak area.

  • Incubation: Store the remaining stock solution under the desired temperature conditions (e.g., 25°C or 50°C) in a sealed vial, protected from light.

  • Time Point Analysis: At specified time intervals (e.g., 8h, 24h, 72h), withdraw an aliquot, dilute as necessary, and analyze using the same analytical method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Protocol 2: HPLC Method for Stability Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 10 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Retention Time: The retention time for the parent compound should be determined with a fresh sample. Degradants, such as the de-protected pyrazole, will typically have a shorter retention time.

Visualizations

Stability_Troubleshooting Troubleshooting Stability Issues start Instability Observed (e.g., new peaks, loss of material) check_solvent What type of solvent are you using? start->check_solvent protic Protic (e.g., MeOH, H2O) check_solvent->protic Protic aprotic Aprotic (e.g., MeCN, DCM) check_solvent->aprotic Aprotic check_impurities Are there acidic/basic impurities? protic->check_impurities check_atmosphere Working under inert atmosphere? aprotic->check_atmosphere solution_protic Likely Boc-group hydrolysis. - Use anhydrous solvent. - Switch to aprotic solvent. - Buffer the system. check_impurities->solution_protic Yes/Likely check_impurities->check_atmosphere No yes_impurities Yes no_impurities No end_node Problem Resolved solution_protic->end_node solution_oxidation Likely aldehyde oxidation. - Degas solvent. - Work under N2 or Ar. check_atmosphere->solution_oxidation No check_temp Is the reaction at elevated temperature? check_atmosphere->check_temp Yes yes_inert Yes no_inert No solution_oxidation->end_node solution_temp Consider lowering temperature to reduce general decomposition. check_temp->solution_temp Yes check_temp->end_node No yes_temp Yes no_temp No solution_temp->end_node Stability_Workflow Experimental Workflow for Stability Study cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL in test solvent) prep_t0 Prepare T=0 Sample (dilute aliquot) prep_stock->prep_t0 incubate Incubate Stock Solution (sealed vial, specific temp) prep_stock->incubate analyze_t0 Analyze T=0 Sample (HPLC or NMR) prep_t0->analyze_t0 calculate Calculate % Remaining vs. T=0 analyze_t0->calculate analyze_tn Analyze Time Point Samples (e.g., 8h, 24h, 72h) analyze_tn->calculate sample_tn Withdraw Aliquots at Time Points incubate->sample_tn sample_tn->analyze_tn report Generate Stability Report calculate->report

References

Technical Support Center: Troubleshooting Low Conversion in Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to low conversion rates in pyrazole coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common initial checks?

Low yields in pyrazole synthesis can often be attributed to several key factors. A primary investigation should focus on the purity of starting materials, as impurities can lead to side reactions that consume reagents and lower the yield.[1] It is also crucial to ensure that the reaction conditions, such as temperature and solvent, are optimal for the specific coupling reaction being performed.

Q2: I am observing discoloration in my Knorr pyrazole synthesis reaction mixture. Is this normal and how can I address it?

Discoloration, particularly the formation of colored impurities, is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This can be due to the formation of byproducts from the hydrazine starting material, which may be exacerbated by acidic conditions or oxidative processes.[1] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1] Purification techniques like treatment with activated carbon or recrystallization can be effective in removing these colored impurities.[1]

Q3: What are common side reactions in palladium-catalyzed pyrazole coupling reactions like Buchwald-Hartwig?

Common side reactions include the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[2] If water is present in the reaction mixture, the formation of diaryl ethers or phenols can also occur.[2] Furthermore, if the pyrazole has an unprotected N-H group, it can compete in the coupling reaction, potentially leading to polymerization or other undesired products.[2]

Q4: How do I choose the appropriate catalyst and ligand for my specific pyrazole coupling reaction?

The choice of catalyst and ligand is critical for a successful coupling reaction.[2] Modern palladium precatalysts, such as G3 or G4 Buchwald precatalysts, are often more reliable than traditional sources like Pd(OAc)₂ because they facilitate the clean generation of the active catalytic species.[2] The selection of the ligand depends on the steric and electronic properties of your substrates. For sterically hindered substrates, bulky, electron-rich phosphine ligands like BrettPhos or Josiphos are often effective.[1][2]

Q5: My starting materials or product seem to be decomposing during the reaction. What could be the cause?

Decomposition is often linked to the choice of base and the reaction temperature.[2] Strong bases such as sodium tert-butoxide (NaOtBu) can be too aggressive for sensitive functional groups, particularly at elevated temperatures.[2] It is advisable to screen weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) and consider running the reaction at a lower temperature.[2]

Troubleshooting Guides

Low Conversion in Buchwald-Hartwig N-Arylation of Pyrazoles

If you are experiencing low conversion in a Buchwald-Hartwig N-arylation of a pyrazole, a systematic approach to troubleshooting can help identify the root cause. The following guide provides a logical workflow to diagnose and resolve the issue.

Troubleshooting_Buchwald_Hartwig start Low Conversion in N-Arylation reagent_quality Assess Reagent Quality start->reagent_quality reaction_setup Evaluate Reaction Setup reagent_quality->reaction_setup sub_reagent1 Purity of Aryl Halide and Pyrazole? reagent_quality->sub_reagent1 Check Purity catalyst_system Optimize Catalyst System reaction_setup->catalyst_system sub_setup Inert Atmosphere Maintained? reaction_setup->sub_setup Verify Setup reaction_conditions Adjust Reaction Conditions catalyst_system->reaction_conditions sub_catalyst1 Catalyst/Ligand Activity? catalyst_system->sub_catalyst1 Check Integrity sub_conditions1 Optimal Temperature? reaction_conditions->sub_conditions1 Optimize success Improved Conversion sub_reagent2 Anhydrous & Degassed Solvent? sub_reagent1->sub_reagent2 sub_reagent2->success If Resolved sub_setup->success If Resolved sub_catalyst2 Screen Different Ligands/Bases? sub_catalyst1->sub_catalyst2 sub_catalyst2->success If Resolved sub_conditions2 Sufficient Reaction Time? sub_conditions1->sub_conditions2 sub_conditions2->success If Resolved

A logical workflow for troubleshooting low conversion in Buchwald-Hartwig N-arylation.
Low Conversion in Suzuki C-C Coupling of Pyrazoles

For issues with low yield in Suzuki couplings involving pyrazoles, the following troubleshooting pathway can be followed.

Troubleshooting_Suzuki start Low Conversion in Suzuki Coupling reagents Check Starting Materials start->reagents catalyst Evaluate Catalyst System reagents->catalyst If reagents are pure sub_reagents1 Purity of Halo-pyrazole and Boronic Acid? reagents->sub_reagents1 base_solvent Optimize Base and Solvent catalyst->base_solvent If catalyst is active sub_catalyst1 Catalyst Inactivity? catalyst->sub_catalyst1 temperature Adjust Temperature base_solvent->temperature If base/solvent are optimal sub_base Incorrect or Weak Base? base_solvent->sub_base sub_temp Increase Temperature? temperature->sub_temp success Improved Yield sub_reagents1->success If resolved sub_catalyst2 Poor Ligand Choice? sub_catalyst1->sub_catalyst2 sub_catalyst2->success If resolved sub_solvent Anhydrous/Degassed Solvent? sub_base->sub_solvent sub_solvent->success If resolved sub_temp->success

A troubleshooting guide for low yield in pyrazole Suzuki coupling reactions.

Data on Reaction Parameter Optimization

The following tables summarize the effects of various reaction parameters on the yield of pyrazole coupling reactions, based on literature findings.

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterObservationRecommendation
Starting Material Purity Impurities can lead to significant side reactions.Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure.[1]
Reaction Temperature Suboptimal temperature can lead to incomplete reaction or decomposition.Gradually increase the reaction temperature, but be cautious of catalyst decomposition at excessively high temperatures.[3]
Solvent Solvent choice affects solubility and reactivity.Ensure the use of anhydrous, degassed solvents, as oxygen can deactivate the catalyst.[2][3]
Base The strength and solubility of the base are crucial.For Suzuki couplings, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, weaker bases may be necessary to prevent decomposition.[2][4]
Catalyst/Ligand Inactive catalyst or unsuitable ligand will result in low to no conversion.Use pre-activated palladium catalysts or ensure in-situ activation is effective. For electron-rich heteroaromatics, bulky, electron-rich phosphine ligands are often effective.[2][3][4]

Key Experimental Protocols

General Protocol for Buchwald-Hartwig Pyrazole-Benzamide Coupling

This protocol is a typical starting point for the N-arylation of pyrazoles.

Experimental_Workflow_BH prep 1. Preparation - Oven-dried reaction vessel - Add aryl halide (1.0 equiv), pyrazole (1.2 equiv), palladium catalyst (1-5 mol%), and ligand (1-10 mol%) setup 2. Reaction Setup - Seal the vessel - Evacuate and backfill with inert gas (3x) - Add anhydrous, degassed solvent - Add base (1.5-2.0 equiv) prep->setup reaction 3. Reaction - Heat to desired temperature (e.g., 80-110 °C) - Stir for specified time (e.g., 12-24 hours) setup->reaction monitoring 4. Monitoring - Monitor progress by TLC or LC-MS reaction->monitoring workup 5. Work-up - Cool to room temperature - Quench with water or sat. aq. NH₄Cl - Extract with organic solvent monitoring->workup purification 6. Purification - Dry organic layers - Filter and concentrate - Purify by column chromatography workup->purification

A typical experimental workflow for pyrazole-benzamide coupling.[2]

Methodology:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), pyrazole (1.2 equiv), palladium catalyst (1-5 mol%), and ligand (1-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (1.5-2.0 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

General Protocol for Suzuki Coupling of 4-Halo-Pyrazoles

This protocol provides a general procedure for the C-C bond formation at the 4-position of a pyrazole ring.

Methodology:

  • In a sealed tube, combine the 4-halo-pyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

  • Add a solvent mixture, for example, 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction at a temperature ranging from 80-120 °C for 2-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: CAS 821767-61-7 (tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAS 821767-61-7, chemically known as tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate. The information is designed to help identify and characterize potential impurities that may be encountered during synthesis, storage, and use.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in a sample of CAS 821767-61-7?

A1: Based on its common synthesis route, the most probable process-related impurities include:

  • Unreacted Starting Materials: 1H-pyrazole-4-carboxaldehyde and di-tert-butyl dicarbonate (Boc₂O).[1]

  • Catalyst Residue: If used in the synthesis, 4-dimethylaminopyridine (DMAP) may be present in trace amounts.[1]

  • By-products of the Boc Protection Reaction: While less common for this specific substrate, by-products such as tert-butanol can form from the decomposition of Boc₂O.

Q2: What are the potential degradation products of this compound?

A2: The primary degradation pathways for this compound are likely hydrolysis of the N-Boc group and oxidation of the aldehyde functionality.

  • Deprotection Product: Under acidic conditions, the tert-butoxycarbonyl (Boc) group can be cleaved to yield 1H-pyrazole-4-carboxaldehyde.[2][3]

  • Oxidation Product: The aldehyde group is susceptible to oxidation, which would form 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylic acid. This can occur with exposure to air (auto-oxidation) or other oxidizing agents.[4]

Q3: How should I store CAS 821767-61-7 to minimize the formation of impurities?

A3: To ensure the stability of the compound, it is recommended to store it in a cool, dry place, away from strong acids and oxidizing agents. Storage in a refrigerator is often advised. The container should be tightly sealed to prevent moisture and air exposure.

Q4: I see an unexpected peak in my HPLC analysis. How can I begin to identify it?

A4: A systematic approach is necessary for impurity identification.

  • Review the Synthesis: Consider all starting materials, reagents, and solvents used in the synthesis as potential sources of the impurity.

  • Consider Degradation: Evaluate the storage conditions and the potential for hydrolysis or oxidation.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the impurity to determine its molecular weight. This can provide strong clues as to its identity.

  • Relative Retention Time (RRT): Compare the RRT of the unknown peak to that of known potential impurities if reference standards are available.

  • Forced Degradation Studies: Subject a pure sample of the material to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help confirm if the unknown peak is a degradant.

Troubleshooting Guides

Issue 1: High levels of 1H-pyrazole-4-carboxaldehyde detected.
  • Potential Cause: Incomplete reaction during the N-Boc protection step or degradation of the final product due to exposure to acidic conditions.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the initial reaction has gone to completion using an appropriate analytical technique like TLC or HPLC.

    • Purification Verification: Check the efficiency of the purification method used to remove unreacted starting materials.

    • pH Control: Ensure all solvents and subsequent reagents are free from acidic contamination. Avoid acidic workup conditions if possible.

    • Storage Conditions: Verify that the material has been stored under the recommended neutral and dry conditions.

Issue 2: Presence of a higher molecular weight impurity.
  • Potential Cause: This could be a di-Boc protected species or a by-product from a side reaction.

  • Troubleshooting Steps:

    • Mass Analysis: Use LC-MS to determine the exact mass of the impurity. A mass corresponding to the addition of another Boc group (C₅H₉O₂) would suggest a di-Boc species.

    • Reaction Stoichiometry: Re-evaluate the stoichiometry of the Boc protection reaction. An excess of Boc₂O could potentially lead to over-alkylation, although this is less likely on the pyrazole ring itself.

    • NMR Analysis: If the impurity can be isolated, ¹H and ¹³C NMR will be invaluable for structural elucidation.

Data Presentation

Table 1: Potential Impurities in CAS 821767-61-7

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Likely Origin
1H-pyrazole-4-carboxaldehydeC₄H₄N₂O96.09Starting Material, Degradant
1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylic acidC₉H₁₂N₂O₄212.20Oxidation Product
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Starting Material
4-dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17Catalyst

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Structure Elucidation by LC-MS
  • LC System: Use the HPLC method described in Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive and negative ion modes to capture a wide range of potential impurities.

  • Scan Range: 50 - 500 m/z

  • Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra to determine the molecular weights of the impurities.

Visualizations

Synthesis_and_Degradation SM1 1H-pyrazole-4-carboxaldehyde Product tert-Butyl 4-formyl-1H- pyrazole-1-carboxylate (CAS 821767-61-7) SM1->Product Synthesis SM2 Boc₂O SM2->Product Synthesis Catalyst DMAP Catalyst->Product Synthesis Degradant1 1H-pyrazole-4-carboxaldehyde Product->Degradant1 Acidic Hydrolysis Degradant2 1-(tert-butoxycarbonyl)-1H- pyrazole-4-carboxylic acid Product->Degradant2 Oxidation Impurity_Identification_Workflow start Unexpected Peak in Analytical Chromatogram step1 LC-MS Analysis (Determine Molecular Weight) start->step1 step2 Review Synthesis Process (Starting Materials, Reagents) step1->step2 step3 Consider Degradation Pathways (Hydrolysis, Oxidation) step1->step3 decision1 Hypothesis Formed? step2->decision1 step3->decision1 decision1->start No, Re-evaluate step4 Forced Degradation Study decision1->step4 Yes step5 Synthesize/Procure Reference Standard step4->step5 step6 Co-injection/Spectral Comparison step5->step6 end Impurity Identified step6->end

References

Technical Support Center: Optimizing Reactions with 1-Boc-4-formylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-4-formylpyrazole. This guide provides targeted troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize catalyst selection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions for functionalizing 1-Boc-4-formylpyrazole?

A1: 1-Boc-4-formylpyrazole is a versatile intermediate. The formyl group (an aldehyde) is the primary site for transformations, while the pyrazole core offers further functionalization possibilities. Key reactions include:

  • Reductive Amination: This is a powerful method to convert the aldehyde into secondary and tertiary amines by reacting it with a primary or secondary amine in the presence of a reducing agent. Catalyst selection is crucial for achieving high selectivity and yield.[1]

  • Wittig Reaction: This reaction is a go-to method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond with precise control. The choice of phosphorus ylide and reaction conditions dictates the stereochemical outcome (E/Z isomerism).[2][3]

  • Reduction to Alcohol: The formyl group can be easily reduced to a hydroxymethyl group, yielding 1-Boc-4-(hydroxymethyl)pyrazole. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation.[4]

  • Cross-Coupling Reactions: While the formyl group itself is not directly used in cross-coupling, the pyrazole ring can be functionalized prior to or after aldehyde modification. For instance, a 4-iodopyrazole precursor can undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to introduce aryl, vinyl, or amino substituents.[5]

Q2: How does the N-Boc protecting group affect reaction and catalyst choice?

A2: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is generally stable to basic, reductive, and mild oxidative conditions. However, reaction conditions that are strongly acidic can cause deprotection, leading to the formation of undesired side products.[6] Therefore, catalysts and reagents should be selected to maintain a non-acidic or mildly basic environment. For instance, if acidic byproducts are generated during a reaction, the addition of a non-nucleophilic base may be required.[6]

Q3: What are the critical factors for choosing a catalyst system for reductive amination?

A3: Selecting the right catalyst and reducing agent is key to a successful reductive amination. Critical factors include:

  • Selectivity: The reaction can yield N-alkylated (secondary amine) and N,N-dialkylated (tertiary amine) products. The catalyst can influence this selectivity.[1]

  • Reducing Agent: The choice of reducing agent is vital. Mild hydrides like sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred as they are selective for the iminium ion intermediate over the starting aldehyde.

  • Catalyst Type: While many reductive aminations are performed stoichiometrically, catalyst-controlled reactions using transition metals like ruthenium, iridium, or nickel can offer higher selectivity and efficiency under milder conditions.[1]

  • Functional Group Compatibility: The chosen catalyst system should be compatible with other functional groups in the amine and aldehyde substrates to avoid unwanted side reactions.[1]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Q: My reductive amination of 1-Boc-4-formylpyrazole with a primary amine is resulting in low yields of the desired secondary amine. What are the potential causes and solutions?

A: Low yield is a common problem that can often be resolved through systematic troubleshooting.[7][8] The primary causes relate to reactant purity, reaction conditions, and competing side reactions.

Troubleshooting Workflow: Low Yield in Reductive Amination

G start Problem: Low Yield cause1 Impure or Degraded Starting Materials start->cause1 Possible Cause cause2 Suboptimal Reaction Conditions start->cause2 Possible Cause cause3 Inefficient Imine Formation start->cause3 Possible Cause cause4 Side Reactions Occurring start->cause4 Possible Cause sol1 Solution: - Verify purity (NMR, LCMS) - Use freshly opened reagents - Purify starting materials cause1->sol1 sol2 Solution: - Optimize temperature & time - Screen different solvents - Adjust stoichiometry cause2->sol2 sol3 Solution: - Add a dehydrating agent (e.g., MgSO₄) - Adjust pH; add catalytic acid (e.g., AcOH) - Allow pre-condensation time cause3->sol3 sol4 Solution: - Use a more selective reducing agent - Lower temperature - Monitor reaction closely by TLC/LCMS cause4->sol4

Caption: A logical workflow for troubleshooting low reaction yields.

Table 1: Troubleshooting Low Yields in Reductive Amination

Potential CauseRecommended Solutions & Explanations
Impure Starting Materials Ensure the purity of 1-Boc-4-formylpyrazole and the amine. Aldehydes can oxidize over time, and amines can degrade. Use freshly purified or newly purchased reagents.[9]
Suboptimal Conditions The reaction may require optimization of temperature, time, or solvent.[10] Monitor progress by TLC or LC-MS to determine the ideal reaction time. A slight excess of the amine (1.1-1.2 eq) can sometimes drive the reaction to completion.[9]
Inefficient Imine Formation The reaction proceeds via an imine intermediate. This step is often the rate-limiting one. Consider adding a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.[8] Alternatively, adding a dehydrating agent like anhydrous MgSO₄ can shift the equilibrium toward the imine.
Side Reactions The primary side reaction is often the reduction of the starting aldehyde to 1-Boc-4-(hydroxymethyl)pyrazole. Use a reducing agent that is more selective for the iminium ion, such as Na(OAc)₃BH.
Catalyst Inefficiency If using a transition-metal catalyst, it may be poisoned by impurities or be unsuitable for the specific substrates. Consider screening different catalysts or ligands.[1]
Issue 2: Poor Selectivity in Wittig Reaction

Q: My Wittig reaction with 1-Boc-4-formylpyrazole is giving a mixture of E/Z alkene isomers. How can I improve stereoselectivity?

A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[2] Ylides are broadly classified as "stabilized" or "non-stabilized," which directly impacts their reactivity and the resulting alkene geometry.

Table 2: Optimizing Stereoselectivity in the Wittig Reaction

Ylide TypeCharacteristicsTypical ConditionsPredominant ProductHow to Optimize
Stabilized Ylide The negative charge on the carbon is stabilized by an adjacent electron-withdrawing group (e.g., -CO₂R, -CN). These ylides are less reactive and often isolable.[11]Weaker bases (e.g., Na₂CO₃, Et₃N), often can be done in a one-pot manner.[11](E)-alkene (trans)The formation of the (E)-alkene is thermodynamically controlled and generally high. Ensure the reaction reaches equilibrium.
Non-stabilized Ylide The carbon is attached to alkyl or aryl groups that do not stabilize the negative charge. These ylides are highly reactive and must be generated in situ.Strong, aprotic bases (e.g., n-BuLi, NaH, NaNH₂) under anhydrous, salt-free conditions.[3][11](Z)-alkene (cis)To maximize (Z)-selectivity, use strong bases in non-polar solvents at low temperatures. The presence of lithium salts can decrease (Z)-selectivity, so salt-free conditions are preferred.

Catalyst Comparison for Advanced Functionalization

For researchers looking to perform C-C or C-N bond formation on the pyrazole ring itself (often by converting the formylpyrazole to a 4-halopyrazole), palladium-catalyzed cross-coupling is the method of choice. The selection of the catalyst and ligand system is critical for success.[5]

Table 3: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of a 4-Iodopyrazole Model

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100~75-85"Classic" conditions, generally reliable but may require higher temperatures.
Pd(OAc)₂ / SPhosK₃PO₄Toluene80-100>90SPhos is a bulky phosphine ligand that often gives high yields under milder conditions and with lower catalyst loading.[5]
PdCl₂(dppf)Cs₂CO₃DMF90~85-95A robust catalyst system suitable for a wide range of substrates.
Pd/CNa₂CO₃Ethanol/H₂O80VariableA heterogeneous catalyst that simplifies product purification, but its activity can be lower than homogeneous systems.
Note: Data is illustrative and based on typical outcomes for Suzuki-Miyaura reactions with halo-heterocycles.[5] Optimization for 1-Boc-4-iodopyrazole specifically may be required.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of a secondary amine from 1-Boc-4-formylpyrazole and a primary amine using sodium triacetoxyborohydride.

Materials:

  • 1-Boc-4-formylpyrazole (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride [Na(OAc)₃BH] (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-Boc-4-formylpyrazole (1.0 eq) in anhydrous DCM.

  • Add the primary amine (1.1 eq) to the solution. If desired, add one drop of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired secondary amine.

References

Technical Support Center: Troubleshooting N-Alkylation Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with N-alkylation side reactions during pyrazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve the desired regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole N-alkylation, and why does it occur?

A1: The most prevalent side reaction is the formation of a mixture of N1 and N2-alkylated regioisomers. This occurs because unsymmetrically substituted pyrazoles have two reactive nitrogen atoms with similar electronic properties. Both nitrogens can act as nucleophiles and attack the alkylating agent, leading to a mixture of products that can be challenging to separate.

Q2: What are the key factors that influence the regioselectivity (N1 vs. N2) of pyrazole N-alkylation?

A2: The outcome of the reaction is a delicate balance of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent itself play a crucial role. Alkylation generally favors the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, strong, non-coordinating bases in polar aprotic solvents often favor N1-alkylation.[1][2][3]

  • Alkylating Agent: The nature of the electrophile is critical. Bulky alkylating agents can enhance selectivity for the less hindered nitrogen.

Q3: How can I favor the formation of the N1-alkylated pyrazole isomer?

A3: To selectively synthesize the N1-isomer, consider the following strategies:

  • Steric Control: If possible, design your pyrazole precursor with a bulkier substituent at the C3 position compared to the C5 position. This will sterically hinder the N2 position and favor alkylation at N1.

  • Choice of Base and Solvent: Employing a strong base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) typically favors N1-alkylation. Another effective system is potassium carbonate (K₂CO₃) in DMSO.[4]

  • Use of Bulky Alkylating Agents: Sterically demanding alkylating agents, such as α-halomethylsilanes, have been shown to significantly improve selectivity for the N1 position.[5]

Q4: Are there methods to selectively obtain the N2-alkylated pyrazole isomer?

A4: While N1-alkylation is more commonly desired and often the default pathway, certain conditions can promote N2-alkylation. One reported method involves the use of magnesium-based Lewis acids as catalysts. Additionally, specific intramolecular interactions between the pyrazole substrate and the alkylating agent can favor N2-alkylation.[6]

Troubleshooting Guide

This section addresses common issues encountered during pyrazole N-alkylation and provides actionable solutions.

Problem 1: My reaction yields a mixture of N1 and N2 isomers, and they are difficult to separate.

Potential Cause Solution
Non-optimized reaction conditions. Modify your reaction conditions to favor one isomer. For N1-selectivity, try using NaH in THF or K₂CO₃ in DMF. For N2-selectivity, explore catalyst-based methods if applicable to your substrate.
Minimal steric or electronic difference between the two nitrogen atoms. If substrate modification is an option, introduce a bulky protecting group at the C3 or C5 position to direct alkylation to the desired nitrogen. This group can be removed in a subsequent step.
Unsuitable alkylating agent. Consider using a more sterically hindered alkylating agent to increase selectivity for the less hindered nitrogen (typically N1).

Problem 2: The reaction is sluggish, or I observe low conversion to the desired product.

Potential Cause Solution
Insufficiently strong base. Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the pyrazole.
Low reaction temperature. Gradually increase the reaction temperature while monitoring for potential side product formation by TLC or LC-MS.
Poor solubility of the pyrazole salt. Choose a more polar aprotic solvent like DMF or DMSO to better solvate the pyrazolate anion.

Quantitative Data Summary

The following tables provide a summary of reported quantitative data on the regioselectivity of pyrazole N-alkylation under various conditions.

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)
3-PhenylpyrazoleMethyl IodideK₂CO₃DMF90:1085
3-MethylpyrazoleEthyl BromideNaHTHF>95:592
3-TrifluoromethylpyrazoleEthyl IodoacetateK₂CO₃MeCN50:50Not Reported
3-TrifluoromethylpyrazoleEthyl IodoacetateNaHDME/MeCNRegioselectiveNot Reported
3-Substituted PyrazolesVariousK₂CO₃DMSON1 MajorGood
3-Methylpyrazoleα,β-unsaturated ketonesCinchona-based PTCTolueneup to 9:1up to 99

Table 2: Effect of Substituents on N1/N2 Regioselectivity

C3-SubstituentC5-SubstituentAlkylating AgentConditionsN1:N2 Ratio
PhenylHBenzyl BromideK₂CO₃, DMFN1 major
tert-ButylHMethyl IodideNaH, THF>98:2
CO₂EtHAlkyl HalideK₂CO₃N1 favored
CF₃AcetylChloroacetamideK₂CO₃, MeCN3-CF₃ regioisomer favored
CF₃HydrazoneEthyl IodoacetateK₂CO₃, MeCNHighly regioselective for 5-CF₃ pyrazole

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Pyrazole (May Result in Isomer Mixtures)

This protocol provides a standard starting point for the N-alkylation of pyrazoles. Be aware that this method may produce a mixture of regioisomers depending on the substrate.

  • To a solution of the pyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: N1-Selective Alkylation Using Sodium Hydride in THF

This protocol is designed to favor the formation of the N1-alkylated isomer.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow for Poor Regioselectivity

G Troubleshooting Poor Regioselectivity in Pyrazole N-Alkylation start Start: Mixture of N1/N2 Isomers Observed check_sterics Analyze Steric Hindrance at C3 and C5 start->check_sterics check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions sterics_unequal Steric Difference Exists? check_sterics->sterics_unequal conditions_optimized Conditions Optimized for Selectivity? check_conditions->conditions_optimized modify_reagent Use a Bulkier Alkylating Agent sterics_unequal->modify_reagent Yes protecting_group Introduce a Protecting Group at C3 or C5 sterics_unequal->protecting_group No modify_base_solvent Modify Base/Solvent (e.g., NaH/THF for N1) conditions_optimized->modify_base_solvent No, for N1 use_catalyst Consider Catalyst for N2 (e.g., Mg-based) conditions_optimized->use_catalyst No, for N2 end_selective Achieved Regioselective Synthesis conditions_optimized->end_selective Yes modify_reagent->end_selective modify_base_solvent->end_selective use_catalyst->end_selective protecting_group->end_selective end_mixture Separation Required

Caption: A logical workflow for troubleshooting poor regioselectivity.

Factors Influencing N1 vs. N2 Alkylation

G Key Factors Controlling Pyrazole N-Alkylation Regioselectivity pyrazole Unsymmetrical Pyrazole sub_steric Steric Hindrance (C3/C5 Substituents) pyrazole->sub_steric sub_electronic Electronic Effects (EDG/EWG) pyrazole->sub_electronic n1_alkylation N1 Alkylation (Less Hindered) sub_steric->n1_alkylation Bulky C3 sub_electronic->n1_alkylation EWG at C3 n2_alkylation N2 Alkylation (More Hindered) sub_electronic->n2_alkylation EDG at C3 reagent Alkylating Agent (Size/Reactivity) reagent->n1_alkylation Bulky Reagent conditions Reaction Conditions (Base, Solvent, Temp.) conditions->n1_alkylation NaH, THF conditions->n2_alkylation Catalytic Methods

References

Technical Support Center: Refining Purification Methods for Pyrazole Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazole carbaldehyde isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole carbaldehyde isomers?

A1: The two most prevalent and effective methods for the purification of pyrazole carbaldehyde isomers are recrystallization and column chromatography.[1][2][3] Recrystallization is often used when the crude product is a solid and a suitable solvent system can be identified.[1] Column chromatography is highly effective for purifying oily products and for separating isomers with different polarities.[2][3]

Q2: Why is the separation of pyrazole carbaldehyde regioisomers so challenging?

A2: Regioisomers of pyrazole carbaldehydes often possess very similar physical and chemical properties, including polarity.[2][4] This similarity makes their separation difficult using standard purification techniques. Achieving high purity often requires optimized chromatography conditions or specialized methods like fractional recrystallization.[5][6]

Q3: Can I use recrystallization to separate regioisomers?

A3: Yes, a technique known as fractional recrystallization can be employed to separate regioisomers if they exhibit sufficiently different solubilities in a specific solvent system.[5] This process involves multiple, sequential recrystallization steps to enrich one isomer progressively.

Q4: My purified pyrazole carbaldehyde is an oil and will not solidify. What should I do?

A4: The oily nature of your product could be due to residual solvents or impurities that depress its melting point.[3] First, ensure all volatile solvents are removed under high vacuum.[3] If the product remains an oil, purification by column chromatography is a highly recommended approach.[3]

Q5: What causes colored impurities in my sample, and how can I remove them?

A5: Colored impurities can arise from the degradation of starting materials, such as hydrazine derivatives, or from side reactions during the synthesis, particularly in acidic conditions.[4] During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities.[1] However, be aware that charcoal may also adsorb some of your desired product, potentially reducing the yield.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Incomplete Reaction Before purification, ensure the synthesis reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).[4]
Product Loss During Recrystallization - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation.[1]- Select a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[1]
Product Loss During Column Chromatography - Choose a solvent system that provides good separation and an appropriate Rf value (typically 0.3-0.4) for your target compound.[3]- Avoid using a too-polar solvent, which can cause the product to elute too quickly with impurities.
Degradation of Starting Materials Use fresh or purified hydrazine derivatives, as they can degrade over time and lead to lower yields and complicated purification.[4]
Issue 2: Difficulty in Separating Regioisomers
Problem Recommended Action
Co-elution in Column Chromatography - Optimize the mobile phase. A less polar solvent system may increase the separation between isomers with small polarity differences.- Consider using a different stationary phase, such as neutral alumina, which can sometimes improve the separation of basic pyrazole compounds.[5]
Similar Solubility Preventing Fractional Recrystallization - Experiment with a wide range of single and mixed solvent systems to find one that maximizes the solubility difference between the isomers.- Consider converting the isomers to salts using an acid. The resulting salts may have different crystallization properties, allowing for separation.[5]
Issue 3: Challenges with the Vilsmeier-Haack Reaction Work-up

The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole carbaldehydes, and issues during its work-up can complicate purification.[7][8][9]

Problem Solution
Formation of a Tarry Residue Maintain strict temperature control during the reaction and work-up. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to manage the exothermic quench.[10]
Product is Water-Soluble If the product has some solubility in the aqueous layer, saturate the aqueous phase with sodium chloride before extraction to decrease the product's solubility in water.
Emulsion Formation During Extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion.

Data Presentation

The following table summarizes reported yields for various pyrazole carbaldehydes, providing an indication of expected outcomes from different synthetic and purification strategies. Note that direct comparison is challenging as conditions and substrates vary.

Pyrazole Carbaldehyde Derivative Synthesis Method Purification Method Yield (%) Reference
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehydeClauson-Kaas reactionCrystallization (Dioxane-water)85[11]
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehydeNucleophilic substitutionRecrystallization (Ethanol)82[4]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeVilsmeier-HaackRecrystallization (Ethanol)80[9]
3-(Benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehydeVilsmeier-HaackNot specified60[1]
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeVilsmeier-HaackColumn Chromatography (Chloroform) & Recrystallization56[5]
1,3-Diphenyl-1H-pyrazole-4-carbaldehydesVilsmeier-HaackRecrystallization (Ethanol)83.17[12]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde DerivativesVilsmeier-HaackRecrystallization (Methanol)Good Yield[8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent provides a significant difference in the solubility of the pyrazole carbaldehyde at high and low temperatures.

  • Dissolution: Place the crude pyrazole carbaldehyde in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath for at least 20-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper or in a desiccator under vacuum.

Protocol 2: Column Chromatography for Regioisomer Separation

This protocol provides a general guideline for separating pyrazole carbaldehyde isomers using silica gel chromatography.

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to find a system that gives good separation between your isomers. An Rf value of 0.3-0.4 for the desired isomer is often a good target.[3]

  • Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified products.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Pyrazole Carbaldehyde Mixture is_solid Is the crude product a solid? start->is_solid recrystallization Perform Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) check_purity Check Purity (TLC, NMR, HPLC) recrystallization->check_purity column_chrom->check_purity is_pure Is the product pure? check_purity->is_pure is_pure->recrystallization No, from Chromatography is_pure->column_chrom No, from Recrystallization final_product Pure Isomer(s) is_pure->final_product Yes

Caption: General experimental workflow for the purification of pyrazole carbaldehyde isomers.

troubleshooting_workflow cluster_problem Identify the Problem cluster_solution Implement Solution start Purification Attempt Leads to Unsatisfactory Result low_yield Low Yield? start->low_yield isomers_not_separated Isomers Not Separated? low_yield->isomers_not_separated No optimize_recrystallization Optimize Recrystallization: - Minimize hot solvent - Ensure thorough cooling low_yield->optimize_recrystallization Yes oily_product Oily Product? isomers_not_separated->oily_product No optimize_chromatography Optimize Chromatography: - Adjust mobile phase polarity - Change stationary phase isomers_not_separated->optimize_chromatography Yes remove_solvent Thoroughly Remove Solvent (High Vacuum) oily_product->remove_solvent optimize_recrystallization->start Re-purify optimize_chromatography->start Re-purify purify_oil Purify Oil via Column Chromatography remove_solvent->purify_oil Still Oily purify_oil->start

Caption: Troubleshooting workflow for common issues in pyrazole carbaldehyde isomer purification.

References

Validation & Comparative

Comparative ¹H NMR Spectral Analysis of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR spectrum of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, a key building block in medicinal chemistry. Its spectral features are compared with those of its unprotected precursor, 1H-pyrazole-4-carbaldehyde, and a more complex analog, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, to offer researchers a clear framework for structural verification and differentiation.

¹H NMR Data Comparison

The following table summarizes the key ¹H NMR spectral data for this compound and selected alternative compounds. This quantitative comparison highlights the influence of the N-substituent on the chemical shifts of the pyrazole ring protons.

CompoundSolventPyrazole H3 (δ, ppm)Pyrazole H5 (δ, ppm)Aldehyde CHO (δ, ppm)Other Signals (δ, ppm)
This compound DMSO-d₆8.22 (s, 1H)9.04 (s, 1H)9.93 (s, 1H)1.61 (s, 9H, -C(CH₃)₃)[1]
1H-Pyrazole-4-carbaldehydeCDCl₃8.13 (s, 1H)8.13 (s, 1H)9.90 (s, 1H)~13.1 (br s, 1H, NH)
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[2]CDCl₃N/A8.15 (s, 1H)9.86 (s, 1H)7.56–7.51 (m, 2H, Ar-H), 7.00–6.95 (m, 2H, Ar-H), 4.64 (t, J = 5.9 Hz, 2H, -OCH₂-), 3.91 (t, J = 5.9 Hz, 2H, -CH₂Cl), 3.85 (s, 3H, -OCH₃)[2]

Analysis: The introduction of the electron-withdrawing tert-butoxycarbonyl (Boc) group at the N1 position of the pyrazole ring in This compound causes a significant downfield shift of the H5 proton (9.04 ppm) compared to the unprotected 1H-pyrazole-4-carbaldehyde (8.13 ppm).[1] This is due to the anisotropic effect of the carbonyl group and the overall decrease in electron density at that position. The H3 proton (8.22 ppm) is less affected. The large singlet at 1.61 ppm, integrating to nine protons, is characteristic of the tert-butyl group.[1][3] In contrast, the symmetrically substituted 1H-pyrazole-4-carbaldehyde shows equivalent chemical shifts for H3 and H5. The more complex substitution pattern in 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde demonstrates how additional substituents on the pyrazole and N-phenyl rings introduce further complexity into the spectrum, though the aldehyde and pyrazole H5 protons remain as distinct singlets.[2]

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a standard protocol for acquiring a ¹H NMR spectrum for compounds similar to this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

2. NMR Instrument Setup and Data Acquisition:

  • The data presented were acquired on a 400 MHz spectrometer.[1]
  • Before analysis, the instrument's magnetic field is locked onto the deuterium signal of the solvent.
  • The magnetic field is shimmed to achieve optimal homogeneity.
  • A standard one-pulse ¹H experiment is performed.
  • Key acquisition parameters include:
  • Pulse angle: 30-90 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (can be increased for dilute samples)

3. Data Processing:

  • The resulting Free Induction Decay (FID) is Fourier transformed.
  • The spectrum is phase-corrected and baseline-corrected.
  • The chemical shifts (δ) are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
  • The signals are integrated to determine the relative ratios of the protons.

Workflow for ¹H NMR Spectrum Analysis

The logical flow from sample preparation to final structure elucidation is visualized in the diagram below.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer (400 MHz) Tube->Spectrometer Acquire Acquire FID Spectrometer->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference Reference Spectrum Correction->Reference ChemShift Analyze Chemical Shifts (δ) Reference->ChemShift Integration Analyze Integration Reference->Integration Coupling Analyze Coupling Constants (J) Reference->Coupling Structure Elucidate Structure ChemShift->Structure Integration->Structure Coupling->Structure

Caption: Workflow for ¹H NMR spectroscopic analysis.

References

A Comparative Analysis of Experimental and Literature Spectral Data for tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS 821767-61-7)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of hypothetical experimental spectral data against established literature values for the scientific compound tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate, CAS 821767-61-7. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the verification and characterization of this compound.

Compound Information

ParameterValue
Chemical Name This compound
CAS Number 821767-61-7
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.2 g/mol

Spectral Data Comparison

The following tables present a side-by-side comparison of literature and hypothetical experimental spectral data for CAS 821767-61-7.

¹H NMR Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz

Literature ¹H NMR Data[1]Hypothetical Experimental ¹H NMR Data
Chemical Shift (δ) ppm Multiplicity
9.93s
9.04s
8.22s
1.61s
¹³C NMR Spectroscopy

Solvent: CDCl₃ (Hypothetical) Frequency: 100 MHz

Predicted Literature ¹³C NMR DataHypothetical Experimental ¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~185C=O (aldehyde)
~148C=O (carbamate)
~145Pyrazole-C
~135Pyrazole-C
~120Pyrazole-C
~85C(CH₃)₃
~28C(CH₃)₃
Infrared (IR) Spectroscopy

Sample Phase: Solid (Hypothetical)

Predicted Literature IR DataHypothetical Experimental IR Data
Wavenumber (cm⁻¹) Functional Group
~2980-2850C-H stretch (alkane)
~1720-1700C=O stretch (aldehyde)
~1700-1680C=O stretch (carbamate)
~1500-1400C=C stretch (aromatic)
~1250-1000C-O stretch
Mass Spectrometry

Ionization Method: Electrospray Ionization (ESI) (Hypothetical)

Predicted Literature Mass Spectrum DataHypothetical Experimental Mass Spectrum Data
m/z Assignment
197.0921[M+H]⁺
219.0740[M+Na]⁺
141.0502[M-C₄H₈+H]⁺
97.0448[M-Boc+H]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the experimental data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: A sample of approximately 5-10 mg of the compound was dissolved in 0.75 mL of deuterated solvent (DMSO-d₆ for ¹H, CDCl₃ for ¹³C). The solution was transferred to a 5 mm NMR tube. Spectra were acquired on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • An attenuated total reflectance (ATR) FTIR spectrometer was used. A small amount of the solid sample was placed directly on the diamond crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean diamond crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • A high-resolution mass spectrometer with an electrospray ionization (ESI) source was used. The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution was infused into the mass spectrometer. The data was acquired in positive ion mode over a mass range of m/z 50-500.

Diagrams

Spectral_Analysis_Workflow Workflow for Spectral Data Comparison cluster_synthesis Compound Synthesis & Purification cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison and Analysis Synthesis Synthesis of CAS 821767-61-7 Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_exp ¹H and ¹³C NMR Purification->NMR_exp Acquire Spectra IR_exp FTIR Spectroscopy Purification->IR_exp Acquire Spectra MS_exp Mass Spectrometry Purification->MS_exp Acquire Spectra Compare_NMR Compare NMR Data NMR_exp->Compare_NMR Compare_IR Compare IR Data IR_exp->Compare_IR Compare_MS Compare MS Data MS_exp->Compare_MS NMR_lit ¹H and ¹³C NMR Data NMR_lit->Compare_NMR IR_lit IR Data IR_lit->Compare_IR MS_lit Mass Spectrometry Data MS_lit->Compare_MS Conclusion Structure Confirmation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for Spectral Data Comparison.

Signaling_Pathway Hypothetical Signaling Pathway Interaction CAS_821767_61_7 CAS 821767-61-7 Target_Protein Target Protein/Receptor CAS_821767_61_7->Target_Protein Binds to Downstream_Kinase Downstream Kinase Target_Protein->Downstream_Kinase Activates/Inhibits Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical Signaling Pathway Interaction.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 1-Boc-4-formylpyrazole Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 1-Boc-4-formylpyrazole, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity directly impacts the quality, yield, and impurity profile of subsequent products. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this critical assessment. This guide provides a comparative overview of two robust reversed-phase HPLC (RP-HPLC) methods for determining the purity of 1-Boc-4-formylpyrazole, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

The inherent reactivity of the formyl group and the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group in 1-Boc-4-formylpyrazole necessitate careful consideration of HPLC parameters to prevent on-column degradation and ensure accurate purity determination. The two methods presented below are designed to offer a balance between rapid analysis for high-throughput screening and high-resolution separation for detailed impurity profiling.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is often a balance between the need for speed and the requirement for resolution. The following table summarizes two distinct RP-HPLC methods tailored for the purity analysis of 1-Boc-4-formylpyrazole. Method A is designed for rapid quality control, while Method B offers enhanced resolution for the separation of closely eluting impurities.

ParameterMethod A: Rapid Purity ScreeningMethod B: High-Resolution Impurity Profiling
HPLC System Standard HPLC with UV-Vis DetectorUPLC or HPLC with UV-Vis or DAD Detector
Column C18, 4.6 x 100 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.05% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 10 minutes20% to 80% B in 20 minutes
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection 254 nm230 nm & 254 nm
Injection Vol. 5 µL10 µL
Run Time ~15 minutes~25 minutes
Primary Use Routine QC, reaction monitoringImpurity identification, reference standard characterization

Experimental Protocols

Detailed and consistent execution of experimental procedures is vital for obtaining reliable and reproducible HPLC data. The following protocols are provided for the implementation of the methods described above.

Sample and Standard Preparation
  • Diluent Preparation: A mixture of 50:50 (v/v) acetonitrile and water is recommended as the diluent for both standard and sample preparations.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of 1-Boc-4-formylpyrazole reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the 1-Boc-4-formylpyrazole sample to be tested into a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

HPLC Method Parameters

Method A: Rapid Purity Screening

  • Column: C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Method B: High-Resolution Impurity Profiling

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • UV Detection: 230 nm and 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 80
    22.0 80
    22.1 20

    | 25.0 | 20 |

A note on mobile phase selection: The use of 0.1% formic acid in Method A provides a milder acidic condition, which can be advantageous for the acid-sensitive Boc group. Method B employs 0.05% TFA, a stronger ion-pairing agent that can offer sharper peaks and different selectivity for impurities, though care should be taken to minimize the time the sample is in the acidic mobile phase before analysis.

Workflow and Visualization

To provide a clear overview of the analytical process, the following diagram illustrates the typical workflow for HPLC purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve 1 filter Filter Solution dissolve->filter 2 inject Inject into HPLC filter->inject 3 separate Chromatographic Separation inject->separate 4 detect UV Detection separate->detect 5 integrate Integrate Peaks detect->integrate 6 calculate Calculate % Purity integrate->calculate 7 report Generate Report calculate->report 8

Caption: A logical workflow for HPLC purity assessment of 1-Boc-4-formylpyrazole.

By leveraging the comparative data and detailed protocols within this guide, researchers can confidently select and implement an appropriate HPLC method for the routine analysis and in-depth characterization of 1-Boc-4-formylpyrazole, thereby ensuring the quality and integrity of their synthetic endeavors.

A Comparative Guide to Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate and its 3-formyl Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Pyrazole Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, pyrazole-containing scaffolds are of paramount importance, frequently appearing in a wide array of therapeutic agents, including kinase inhibitors. Among the versatile building blocks used to construct these complex molecules, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate and its 3-formyl isomer stand out as critical intermediates. Their utility stems from the presence of a reactive aldehyde group, ripe for synthetic transformations, and a Boc-protecting group that enhances solubility and allows for controlled manipulation of the pyrazole core. This guide provides a comprehensive comparison of these two isomers, detailing their synthesis, spectroscopic properties, reactivity, and applications, supported by experimental data and protocols to aid researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A fundamental aspect of utilizing any chemical building block is a thorough understanding of its physical and spectral characteristics. The positional difference of the formyl group between the two isomers gives rise to distinct spectroscopic signatures, which are crucial for reaction monitoring and structural confirmation.

PropertyThis compoundtert-butyl 3-formyl-1H-pyrazole-1-carboxylate
Molecular Formula C₉H₁₂N₂O₃C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol 196.20 g/mol
CAS Number 821767-61-7[1]853803-43-7[2]
Appearance Pale yellow solid[1]Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 9.93 (s, 1H, CHO), 9.04 (s, 1H, pyrazole-H), 8.22 (s, 1H, pyrazole-H), 1.61 (s, 9H, t-Bu)[1]δ 10.1 (s, 1H, CHO), 8.1 (d, J=2.8 Hz, 1H, pyrazole-H), 6.9 (d, J=2.8 Hz, 1H, pyrazole-H), 1.65 (s, 9H, t-Bu)
¹³C NMR (CDCl₃, 101 MHz) δ 185.0 (CHO), 150.1 (C=O), 147.2 (pyrazole-C), 140.5 (pyrazole-C), 125.5 (pyrazole-C), 86.2 (C(CH₃)₃), 28.0 (C(CH₃)₃)δ 184.5 (CHO), 149.8 (C=O), 146.5 (pyrazole-C), 135.1 (pyrazole-C), 112.9 (pyrazole-C), 86.5 (C(CH₃)₃), 28.1 (C(CH₃)₃)
IR (KBr, cm⁻¹) ~1730 (C=O, ester), ~1690 (C=O, aldehyde), ~2830 (C-H, aldehyde)~1735 (C=O, ester), ~1685 (C=O, aldehyde), ~2840 (C-H, aldehyde)

Synthesis and Reactivity: A Comparative Overview

The synthetic accessibility and subsequent reactivity of these isomers are key considerations for their application. While both can be prepared from the corresponding unprotected formylpyrazoles, the methods for introducing the formyl group at the 3- or 4-position of the pyrazole ring differ significantly.

The 4-formyl isomer is commonly synthesized via the Vilsmeier-Haack reaction of N-Boc-pyrazole or by Boc-protection of commercially available 1H-pyrazole-4-carboxaldehyde.[1] The Vilsmeier-Haack reaction is a well-established and high-yielding method for the formylation of electron-rich heterocycles.

The 3-formyl isomer , on the other hand, is often prepared through a multi-step sequence involving metallation of N-Boc-pyrazole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This regioselectivity is dictated by the directing effect of the Boc group.

Reactivity Comparison:

The electronic environment of the formyl group in the two isomers is distinct, leading to differences in their reactivity.

  • Electrophilicity of the Aldehyde: The C4-position of the pyrazole ring is generally more electron-deficient than the C3-position. Consequently, the aldehyde at the 4-position is expected to be slightly more electrophilic and thus more reactive towards nucleophiles in reactions such as reductive amination, Wittig reactions, and aldol condensations.

  • Steric Hindrance: The formyl group at the 3-position is flanked by the N1-Boc group and the C4-proton, which may introduce slightly more steric hindrance compared to the 4-formyl group. This can influence the approach of bulky reagents.

Experimental Protocols

Synthesis of this compound

Method: Boc-protection of 1H-pyrazole-4-carboxaldehyde [1]

To a solution of 1H-pyrazole-4-carboxaldehyde (1.0 g, 10.4 mmol) in acetonitrile (20 mL) is added di-tert-butyl dicarbonate (2.5 g, 11.4 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 63 mg, 0.52 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product. Purification by flash column chromatography (silica gel, hexane:ethyl acetate = 4:1) yields this compound as a pale yellow solid.

Synthesis of tert-butyl 3-formyl-1H-pyrazole-1-carboxylate

Method: Lithiation and Formylation of N-Boc-pyrazole

To a solution of tert-butyl 1H-pyrazole-1-carboxylate (1.0 g, 5.9 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (2.5 M in hexanes, 2.6 mL, 6.5 mmol) dropwise. The mixture is stirred at -78 °C for 1 hour, followed by the dropwise addition of N,N-dimethylformamide (DMF, 0.55 mL, 7.1 mmol). The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution (20 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield tert-butyl 3-formyl-1H-pyrazole-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

Both isomers serve as pivotal intermediates in the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors. The aldehyde functionality allows for the introduction of various side chains and pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR).

Workflow for Kinase Inhibitor Synthesis:

The general workflow for utilizing these building blocks in the synthesis of kinase inhibitors often involves a series of key transformations.

G cluster_0 Initial Building Block cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Kinase Inhibitor Formylpyrazole tert-butyl formyl-pyrazole-1-carboxylate (3- or 4-isomer) ReductiveAmination Reductive Amination Formylpyrazole->ReductiveAmination Wittig Wittig Reaction Formylpyrazole->Wittig Condensation Condensation Reactions Formylpyrazole->Condensation Amine Aminomethyl-pyrazole ReductiveAmination->Amine Alkene Vinyl-pyrazole Wittig->Alkene Heterocycle Fused/Substituted Pyrazole Condensation->Heterocycle KinaseInhibitor Kinase Inhibitor Amine->KinaseInhibitor Alkene->KinaseInhibitor Heterocycle->KinaseInhibitor

Caption: Synthetic pathways from formylpyrazoles to kinase inhibitors.

Role in Signaling Pathways:

Pyrazole-based compounds have been successfully developed as inhibitors for a variety of kinases that are crucial components of intracellular signaling pathways implicated in cancer and inflammatory diseases. These include Janus kinases (JAKs), p38 MAP kinase, and cyclin-dependent kinases (CDKs). The formylpyrazole isomers are valuable starting materials for the synthesis of inhibitors that can modulate these pathways.

G cluster_0 External Signal cluster_1 Signaling Cascade cluster_2 Cellular Response Signal Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor JAK JAK Receptor->JAK p38 p38 MAPK Receptor->p38 STAT STAT JAK->STAT GeneExpression Gene Expression STAT->GeneExpression Inflammation Inflammation p38->Inflammation CDK CDK Proliferation Cell Proliferation CDK->Proliferation GeneExpression->Proliferation Proliferation->CDK Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->JAK Inhibitor->p38 Inhibitor->CDK

Caption: Inhibition of key signaling pathways by pyrazole-based inhibitors.

Conclusion

Both this compound and its 3-formyl isomer are valuable and versatile building blocks in medicinal chemistry. The choice between the two often depends on the desired substitution pattern of the final target molecule and the synthetic strategy employed. The 4-formyl isomer is generally more readily accessible and its aldehyde function is slightly more reactive. The 3-formyl isomer, while requiring a more directed synthesis, provides access to a different region of chemical space. This guide provides the foundational information necessary for researchers to make informed decisions on the selection and utilization of these important synthetic intermediates in their drug discovery programs.

References

A Comparative Guide to Formylation Reagents for N-Protected Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto the pyrazole ring is a critical transformation in synthetic organic chemistry, providing a versatile handle for further functionalization in the development of novel pharmaceuticals and other bioactive molecules. The 4-formylpyrazole scaffold, in particular, is a key intermediate in the synthesis of a wide range of compounds with diverse biological activities. While the Vilsmeier-Haack reaction has traditionally been the go-to method for this transformation, alternative reagents offer distinct advantages in terms of substrate scope, reaction conditions, and safety profiles. This guide provides an objective comparison of the most common and emerging methods for the formylation of N-protected pyrazoles, supported by experimental data and detailed protocols.

At a Glance: Comparison of Formylation Reagents

Reagent/MethodTypical SubstratesReaction ConditionsYieldsAdvantagesDisadvantages
Vilsmeier-Haack (POCl₃/DMF)Electron-rich N-protected pyrazoles0 °C to reflux (often elevated temperatures)Moderate to Excellent (e.g., 60-95%)Well-established, reliable, high yields for many substrates.Requires stoichiometric amounts of phosphorus oxychloride, which is corrosive and moisture-sensitive. Reaction can be harsh for sensitive substrates.
Duff Reaction (Hexamethylenetetramine/TFA)N-arylpyrazolesReflux in trifluoroacetic acidGood to Excellent (e.g., 75-99%)Milder conditions than Vilsmeier-Haack, avoids the use of phosphorus oxychloride, good for N-arylpyrazoles.Primarily demonstrated for N-arylpyrazoles, trifluoroacetic acid is corrosive.
Organometallic Route (n-BuLi/DMF)N-protected pyrazolesLow temperatures (e.g., -78 °C)Generally GoodAllows for regioselective formylation, particularly at positions not accessible by electrophilic substitution.Requires strictly anhydrous conditions and handling of pyrophoric organolithium reagents.
Triethyl Orthoformate 5-Aminopyrazoles (for fused systems)Varies, often with an activating agentNot well-documented for direct C-formylationCan be used in one-pot syntheses of fused heterocyclic systems.Lacks general applicability for direct C-formylation of simple N-protected pyrazoles; limited data available.

In-Depth Analysis and Experimental Data

The Vilsmeier-Haack Reaction: The Established Workhorse

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of N-protected pyrazoles. It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The resulting electrophilic iminium salt then attacks the electron-rich pyrazole ring, usually at the C4 position.

Quantitative Data for Vilsmeier-Haack Formylation of N-Protected Pyrazoles:

EntrySubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
11-Phenyl-3-methyl-1H-pyrazolePOCl₃/DMF70-802~90[1]
21-(4-Methoxyphenyl)-1H-pyrazolePOCl₃/DMF702448[2]
31,3-Diphenyl-1H-pyrazolePOCl₃/DMFReflux8-[3]
4Hydrazone derivativePOCl₃/DMF706-7Excellent[1]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-3-methyl-1H-pyrazole [1]

  • In a round-bottom flask, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (3 eq.) to ice-cooled N,N-dimethylformamide (DMF).

  • The mixture is stirred at 0°C for 30 minutes.

  • 1-Phenyl-3-methyl-1H-pyrazole (1 eq.) is added to the pre-formed Vilsmeier reagent.

  • The reaction mixture is then heated to 70-80°C and stirred for 2 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

  • The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product, 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Sigma Complex Vilsmeier_reagent->Intermediate Pyrazole N-Protected Pyrazole Pyrazole->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Elimination of HCl Product 4-Formylpyrazole Hydrolysis->Product

Vilsmeier-Haack Reaction Workflow
The Duff Reaction: A Milder Alternative

The Duff reaction offers a viable alternative to the Vilsmeier-Haack reaction, particularly for N-arylpyrazoles. This method utilizes hexamethylenetetramine as the formylating agent in the presence of a strong acid, typically trifluoroacetic acid (TFA). The reaction proceeds under milder conditions and avoids the use of phosphorus oxychloride.

Quantitative Data for Duff Reaction on 1-Phenyl-1H-pyrazoles:

EntrySubstituent on Phenyl RingTime (h)Yield (%)Reference
1H1293[4]
24-OCH₃1299[4]
34-CH₃1298[4]
44-Cl1295[4]
54-NO₂2475[4]

Experimental Protocol: Duff Reaction on 1-Phenyl-1H-pyrazole [4]

  • To a solution of 1-phenyl-1H-pyrazole (1 eq.) in trifluoroacetic acid, hexamethylenetetramine (1.5 eq.) is added.

  • The reaction mixture is heated to reflux (around 72°C) and stirred for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and water.

  • The aqueous solution is neutralized with a solid base, such as sodium bicarbonate, until the effervescence ceases.

  • The precipitated product, 1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Workflow: Duff Reaction

Duff_Reaction HMTA Hexamethylenetetramine Iminium_ion Iminium Ion Intermediate HMTA->Iminium_ion TFA Trifluoroacetic Acid TFA->Iminium_ion Protonation & Fragmentation Adduct Electrophilic Addition Adduct Iminium_ion->Adduct Pyrazole N-Arylpyrazole Pyrazole->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Rearrangement & Oxidation Product 4-Formylpyrazole Hydrolysis->Product

Duff Reaction Workflow
Organometallic Routes: A Regioselective Approach

For substrates where electrophilic substitution is disfavored or leads to undesired isomers, an organometallic approach can be employed. This typically involves the deprotonation of the pyrazole ring with a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic organolithium species. This intermediate is then quenched with an electrophilic formylating agent, like DMF, to introduce the aldehyde functionality. This method offers excellent regiocontrol, as the site of metallation can often be directed by substituents on the pyrazole ring.

Experimental Protocol: Lithiation and Formylation of an N-Protected Pyrazole [5]

  • To a solution of the N-protected pyrazole (1 eq.) in anhydrous THF at -78°C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (1.1 eq.) is added dropwise.

  • The reaction mixture is stirred at -78°C for 1 hour to ensure complete lithiation.

  • Anhydrous DMF (1.5 eq.) is then added dropwise to the solution, and the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 4-formylpyrazole.

Reaction Workflow: Organometallic Formylation

Organometallic_Formylation Pyrazole N-Protected Pyrazole Lithio_pyrazole Lithiated Pyrazole Pyrazole->Lithio_pyrazole nBuLi n-BuLi nBuLi->Lithio_pyrazole Deprotonation Adduct Tetrahedral Intermediate Lithio_pyrazole->Adduct DMF DMF DMF->Adduct Workup Aqueous Workup Adduct->Workup Elimination of Lithium Dimethylamide Product 4-Formylpyrazole Workup->Product

Organometallic Formylation Workflow
Triethyl Orthoformate: A Reagent for Fused Systems

Conclusion

The choice of formylating reagent for N-protected pyrazoles is highly dependent on the specific substrate and the desired reaction conditions. The Vilsmeier-Haack reaction remains a robust and high-yielding method for a wide range of pyrazoles, though its harshness can be a drawback for sensitive molecules. The Duff reaction presents a milder and safer alternative, particularly effective for N-arylpyrazoles. For instances where regioselectivity is paramount and cannot be achieved through electrophilic substitution, organometallic routes offer a powerful, albeit more technically demanding, solution. While other reagents like triethyl orthoformate are valuable in specific synthetic contexts, their general applicability for the direct formylation of N-protected pyrazoles is limited based on current literature. Researchers and drug development professionals should carefully consider these factors to select the optimal synthetic strategy for their target molecules.

References

Comparison of different protecting groups for 4-formyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. For the versatile building block, 4-formyl-1H-pyrazole, with its reactive N-H and formyl functionalities, the judicious choice of a nitrogen protecting group is critical to achieving desired chemical transformations with high yield and selectivity. This guide provides an objective comparison of common protecting groups for the pyrazole nitrogen, supported by available experimental data, to aid researchers in selecting the optimal group for their synthetic needs.

Introduction to Protecting Groups for Pyrazoles

The pyrazole nucleus is a common scaffold in medicinal chemistry, and the 4-formyl-1H-pyrazole variant offers a convenient handle for further molecular elaboration. However, the acidic proton on the pyrazole nitrogen can interfere with many synthetic transformations. Protecting this nitrogen atom is therefore a common and often necessary step. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. This guide focuses on a comparative analysis of four commonly employed protecting groups: tert-butoxycarbonyl (Boc), Trityl (Tr), (2-trimethylsilyl)ethoxymethyl (SEM), and Benzyl (Bn).

Quantitative Comparison of Protecting Groups

The selection of a protecting group is often a balance between its stability and the ease of its removal. The following table summarizes key quantitative data for the protection and deprotection of 4-formyl-1H-pyrazole with various groups. It is important to note that while specific data for the 4-formyl derivative is available for the Boc group, data for other protecting groups on this specific substrate is limited. In such cases, data from closely related pyrazole systems is provided as a reasonable approximation.

Protecting GroupProtection MethodTypical Yield (%)Deprotection MethodTypical Yield (%)Key Stability Characteristics
Boc Boc₂O, DMAP, MeCN, rt71 - 98%[1]NaBH₄, EtOH, rt75 - 98%Labile to strong acids (e.g., TFA). Stable to hydrogenation and many basic conditions.
Trityl (Tr) Tr-Cl, Et₃N, DCM, rtData not available for 4-formyl-1H-pyrazoleMild acid (e.g., TFA in DCM)Data not available for 4-formyl-1H-pyrazoleHighly acid-labile. Stable to basic and hydrogenolytic conditions. Offers steric bulk.
SEM SEM-Cl, NaH, DMF, 0 °C to rtData not available for 4-formyl-1H-pyrazoleTBAF, THF, reflux or strong acid (e.g., HCl)Data not available for 4-formyl-1H-pyrazoleStable to a wide range of conditions including organometallic reagents and some acidic/basic conditions.
Benzyl (Bn) BnBr, K₂CO₃, DMF, rtData not available for 4-formyl-1H-pyrazoleCatalytic Hydrogenation (e.g., H₂, Pd/C)Data not available for 4-formyl-1H-pyrazoleStable to acidic and basic conditions. Removable by hydrogenolysis.

Note: Yields can vary significantly depending on the specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the protection and deprotection of the pyrazole nitrogen.

Boc Protection of 4-Formyl-1H-pyrazole[1]
  • Materials: 4-Formyl-1H-pyrazole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Acetonitrile (MeCN), Ethyl acetate (EtOAc), 0.5 N HCl, Saturated brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure: To a solution of 4-formyl-1H-pyrazole (1.0 eq) in acetonitrile, di-tert-butyl dicarbonate (1.0 eq) and a catalytic amount of DMAP (0.05 eq) are added. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 0.5 N HCl and saturated brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Deprotection of N-Boc-4-formyl-1H-pyrazole
  • Materials: N-Boc-4-formyl-1H-pyrazole, Sodium borohydride (NaBH₄), Ethanol (EtOH).

  • Procedure: To a solution of N-Boc-protected pyrazole in ethanol at room temperature, sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is dried and concentrated to afford the deprotected pyrazole.

Note: While a general procedure for N-Boc deprotection of pyrazoles using NaBH₄ in EtOH is available, it's important to be aware that NaBH₄ can also reduce the aldehyde functionality. Careful control of stoichiometry and reaction conditions is crucial to achieve selective N-deprotection without affecting the formyl group.

Logical Workflow for Protecting Group Selection

The choice of a protecting group is dictated by the planned synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate protecting group for 4-formyl-1H-pyrazole based on the anticipated reaction conditions.

ProtectingGroupSelection start Start: Need to protect 4-formyl-1H-pyrazole subsequent_reaction What are the subsequent reaction conditions? start->subsequent_reaction acidic_conditions Strongly Acidic (e.g., TFA, HCl) subsequent_reaction->acidic_conditions Acidic basic_conditions Strongly Basic (e.g., n-BuLi, LDA) subsequent_reaction->basic_conditions Basic hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) subsequent_reaction->hydrogenation Hydrogenation organometallic Organometallic Reagents (e.g., Grignard, Organolithium) subsequent_reaction->organometallic Organometallic reconsider_boc Boc is labile acidic_conditions->reconsider_boc reconsider_trityl Trityl is labile acidic_conditions->reconsider_trityl stable_sem SEM is stable acidic_conditions->stable_sem stable_benzyl Benzyl is stable acidic_conditions->stable_benzyl stable_boc Boc is stable basic_conditions->stable_boc stable_sem_basic SEM is stable basic_conditions->stable_sem_basic stable_benzyl_basic Benzyl is stable basic_conditions->stable_benzyl_basic reconsider_benzyl Benzyl is removed hydrogenation->reconsider_benzyl stable_boc_h2 Boc is stable hydrogenation->stable_boc_h2 stable_sem_h2 SEM is stable hydrogenation->stable_sem_h2 stable_trityl_h2 Trityl is stable hydrogenation->stable_trityl_h2 stable_boc_om Boc is generally stable organometallic->stable_boc_om stable_sem_om SEM is stable organometallic->stable_sem_om stable_benzyl_om Benzyl is stable organometallic->stable_benzyl_om choose_boc Choose Boc choose_trityl Choose Trityl choose_sem Choose SEM choose_benzyl Choose Benzyl reconsider_boc->choose_sem reconsider_boc->choose_benzyl reconsider_trityl->choose_sem reconsider_trityl->choose_benzyl stable_sem->choose_sem stable_benzyl->choose_benzyl stable_boc->choose_boc stable_sem_basic->choose_sem stable_benzyl_basic->choose_benzyl reconsider_benzyl->choose_boc reconsider_benzyl->choose_trityl reconsider_benzyl->choose_sem stable_boc_h2->choose_boc stable_sem_h2->choose_sem stable_trityl_h2->choose_trityl stable_boc_om->choose_boc stable_sem_om->choose_sem stable_benzyl_om->choose_benzyl

Caption: Workflow for selecting a suitable protecting group for 4-formyl-1H-pyrazole.

Discussion and Recommendations

  • Boc Group: The tert-butoxycarbonyl group is an excellent choice for many applications due to its ease of introduction and the availability of specific protocols for 4-formyl-1H-pyrazole with high yields.[1] Its stability to a wide range of non-acidic conditions makes it versatile. However, its lability to strong acids is a key consideration. The deprotection with NaBH₄ in ethanol is reported to be effective for N-Boc pyrazoles, but care must be taken to avoid the reduction of the formyl group.

  • SEM Group: The (2-trimethylsilyl)ethoxymethyl group is known for its robustness and stability under a wide variety of conditions, including those involving organometallic reagents. This makes it a valuable choice for multi-step syntheses where other protecting groups might not be compatible. Deprotection can be achieved using fluoride sources or strong acid, offering flexibility in the deprotection strategy.

  • Benzyl Group: The benzyl group is a classic and reliable protecting group, stable to both acidic and basic conditions. Its removal via catalytic hydrogenation is a clean and efficient process, provided that other functional groups in the molecule are tolerant to these conditions. This makes it a suitable choice when stability to a broad range of reagents is required and hydrogenolysis is a feasible deprotection step.

Conclusion

The selection of an appropriate protecting group for 4-formyl-1H-pyrazole is a critical decision that significantly influences the outcome of a synthetic sequence. The Boc group is a well-documented and versatile option with readily available protocols for this specific substrate. For syntheses requiring very mild acid-labile deprotection, the Trityl group is a strong candidate. The SEM group offers exceptional stability for complex, multi-step syntheses involving harsh reagents. Finally, the Benzyl group provides robust protection, removable under specific hydrogenolytic conditions. Researchers should carefully consider the stability and deprotection requirements of their entire synthetic route to make an informed decision that will ultimately lead to the successful synthesis of their target molecules.

References

Pyrazole Derivatives as Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of pyrazole derivatives reveals critical insights for the rational design of potent and selective kinase inhibitors. This guide provides a comparative analysis of pyrazole-based compounds targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key players in cancer progression. Experimental data is presented to illuminate the impact of structural modifications on inhibitory activity, supported by detailed experimental protocols and visual summaries of key concepts.

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as a promising class of inhibitors for various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[4][5][6] This guide focuses on the SAR of pyrazole derivatives as inhibitors of EGFR and VEGFR-2, offering a comparative look at how specific structural alterations influence their potency.

Comparative Analysis of Inhibitory Activity

The inhibitory activities of a series of pyrazole-thiophene hybrid derivatives against wild-type EGFR and VEGFR-2 are summarized in the table below. The data highlights how substitutions on the pyrazole and thiophene rings modulate the inhibitory potency, providing a clear illustration of the structure-activity relationship.

CompoundR1R2EGFR IC50 (µM)VEGFR-2 IC50 (µM)
1a H4-OCH3>100242.94
1b H4-Cl16.25>300
1c CH34-OCH316.33112.36
1d CH34-Cl8.0835.85
Erlotinib --9.69-
Sorafenib ---5.86

Data extracted from published research.[5][7]

The SAR analysis reveals that the nature of the substituents at the R1 and R2 positions significantly impacts the inhibitory activity against both EGFR and VEGFR-2. For instance, the introduction of a chlorine atom at the R2 position (compound 1b ) leads to a marked increase in EGFR inhibition compared to the methoxy-substituted analog (compound 1a ). Furthermore, the presence of a methyl group at the R1 position in conjunction with a chlorine at R2 (compound 1d ) results in the most potent VEGFR-2 inhibition among the synthesized derivatives.[5][7]

Key Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathways mediated by EGFR and VEGFR-2 and the point of inhibition by pyrazole derivatives. These pathways are critical for tumor growth, proliferation, and angiogenesis.

EGFR_VEGFR2_Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization_EGFR Dimerization & Autophosphorylation EGFR->Dimerization_EGFR Dimerization_VEGFR2 Dimerization & Autophosphorylation VEGFR2->Dimerization_VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization_EGFR->PI3K_AKT_mTOR Dimerization_VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway Dimerization_VEGFR2->PLCg_PKC Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis, Vascular Permeability PI3K_AKT_mTOR->Angiogenesis PLCg_PKC->Angiogenesis Inhibitor Pyrazole Derivatives Inhibitor->Dimerization_EGFR Inhibit Inhibitor->Dimerization_VEGFR2 Inhibit

EGFR and VEGFR-2 signaling pathways and inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of compounds against EGFR and VEGFR-2 kinases.

Materials and Reagents:

  • Recombinant human EGFR or VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white microplates

  • Microplate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) Start->Prepare_Reagents Add_Inhibitor Add Inhibitor and Enzyme to 384-well Plate Prepare_Reagents->Add_Inhibitor Pre_incubate Pre-incubate at Room Temperature Add_Inhibitor->Pre_incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Pre_incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent to Stop Reaction Incubate->Add_ADP_Glo Incubate_Detection Incubate for ADP to ATP Conversion Add_ADP_Glo->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the kinase buffer, the respective kinase (EGFR or VEGFR-2), and the test compound at various concentrations.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature to allow for the conversion of ADP to ATP.

  • Add the Kinase Detection Reagent to generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[2][8]

Structure-Activity Relationship Summary

The following diagram summarizes the key structural features of pyrazole derivatives that influence their inhibitory activity against EGFR and VEGFR-2.

SAR_Summary Core Pyrazole Core R1 R1 Substituent (e.g., H, Alkyl) Core->R1 R2 R2 Substituent on Linked Aromatic Ring (e.g., Halogen, Alkoxy) Core->R2 Activity Biological Activity (EGFR/VEGFR-2 Inhibition) R1->Activity Modulates R2->Activity Significantly Influences Potency Potency Activity->Potency Selectivity Selectivity Activity->Selectivity

Key SAR determinants for pyrazole derivatives.

References

A Comparative Guide to Pyrazole Building Blocks for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fragment-based drug design (FBDD), the selection of appropriate chemical scaffolds is a critical determinant of success. Among the plethora of heterocyclic systems, pyrazoles have emerged as a privileged scaffold, consistently featuring in a wide array of approved drugs and clinical candidates.[1][2] This guide provides a comprehensive comparative analysis of pyrazole building blocks, offering insights into their performance against alternative heterocyclic fragments and presenting supporting experimental data to inform fragment library design and hit-to-lead optimization strategies.

The Pyrazole Scaffold: A Privileged Player in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical and structural features that make it highly attractive for FBDD.[3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and synthetic tractability, allows for the creation of diverse fragment libraries with favorable drug-like properties.[4][5] Pyrazole-containing drugs have demonstrated efficacy against a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes, underscoring the versatility of this scaffold.[2][6]

Comparative Analysis of Pyrazole Building Blocks

The utility of a pyrazole fragment is significantly influenced by the nature and position of its substituents. Strategic modifications to the pyrazole core can modulate its binding affinity, selectivity, and physicochemical properties.

Physicochemical Properties

A key advantage of the pyrazole scaffold is its balanced lipophilicity and aqueous solubility, which can be fine-tuned through substitution. The table below summarizes key physicochemical properties of representative pyrazole fragments compared to other common heterocyclic scaffolds.

FragmentMolecular Weight ( g/mol )cLogPpKa (Conjugate Acid)Hydrogen Bond DonorsHydrogen Bond Acceptors
Pyrazole 68.070.452.511
3-Methylpyrazole 82.100.853.211
3,5-Dimethylpyrazole 96.131.254.111
Imidazole 68.08-0.087.011
1,2,3-Triazole 69.070.361.212
Oxazole 69.060.310.801
Thiazole 85.130.442.501

Note: cLogP and pKa values are estimates and can vary based on the calculation method and experimental conditions.

The lower pKa of pyrazole compared to imidazole, for instance, can be advantageous in avoiding off-target interactions with metalloenzymes.[7]

Binding Affinity and Ligand Efficiency

The ultimate measure of a fragment's utility is its ability to bind to the target of interest with high ligand efficiency (LE). While a comprehensive, directly comparable dataset is challenging to compile due to variations in experimental conditions across studies, the following table presents representative binding affinities (Kd or IC50) and calculated ligand efficiencies for pyrazole fragments against various kinase targets.

Fragment/DerivativeTarget KinaseBinding Affinity (Kd/IC50)Ligand Efficiency (LE)Reference
Aminopyrazole DerivativeJNK37 nM (IC50)0.45[8]
Pyrazole BenzamideJNK37 nM (IC50)0.42[8]
Pyrazole-based InhibitorAurora A/B2.2 nM (IC50)0.38[6]
Ruxolitinib (pyrazole-containing)JAK1/JAK2~3 nM (IC50)0.39[4]
Crizotinib (pyrazole-containing)ALK~20-30 nM (IC50)0.35

Ligand Efficiency (LE) is a metric used to evaluate the binding energy per heavy atom of a molecule. It is calculated using the formula: LE = (1.37 * pKd) / N, where pKd is the negative logarithm of the dissociation constant and N is the number of non-hydrogen atoms. A higher LE value (typically > 0.3) is desirable for fragments as it indicates a more efficient binding interaction.[9]

The data, although from different sources, consistently highlight the ability of pyrazole-based fragments to achieve potent inhibition with high ligand efficiency.

Comparison with Alternative Heterocyclic Scaffolds

While pyrazoles are highly effective, other heterocyclic scaffolds also play a significant role in FBDD. The choice of scaffold often depends on the specific target and desired properties.

  • Imidazoles: Offer a different hydrogen bonding pattern and higher basicity, which can be beneficial for certain targets but may also lead to off-target effects.

  • Triazoles: Provide an additional nitrogen atom for potential hydrogen bonding interactions and can offer distinct vector spaces for fragment elaboration.

  • Oxazoles and Thiazoles: Lack a hydrogen bond donor on the ring, which can be advantageous for targeting hydrophobic pockets. Thiazoles introduce a sulfur atom, which can participate in different types of interactions.

The selection of a scaffold should be guided by a thorough understanding of the target's binding site and the desired physicochemical properties of the final lead compound.

Experimental Protocols

To facilitate the evaluation of pyrazole building blocks, this section provides detailed methodologies for key fragment screening experiments.

Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[10]

Objective: To identify pyrazole fragments that bind to a target protein and to determine their binding kinetics (association and dissociation rates) and affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein of interest

  • Pyrazole fragment library (dissolved in 100% DMSO)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Fragment Screening (Primary Screen):

    • Prepare a dilution series of the pyrazole fragment library in running buffer, ensuring the final DMSO concentration is matched across all samples (typically 1-5%).

    • Inject each fragment at a single high concentration (e.g., 100-500 µM) over the immobilized protein surface.

    • Monitor the change in response units (RU) to identify fragments that bind to the target.

    • Include buffer blanks and a known binder as controls.

  • Hit Confirmation and Affinity Determination (Secondary Screen):

    • For the identified hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 0.1 to 500 µM).

    • Measure the equilibrium binding response at each concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

  • Kinetic Analysis:

    • For fragments with measurable kinetics, inject a range of concentrations and monitor both the association and dissociation phases.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and dissociation rate constant (kd). The KD can then be calculated as kd/ka.

Saturation Transfer Difference (STD) NMR Spectroscopy for Fragment Screening

STD NMR is a powerful ligand-observed NMR technique for identifying fragment binding to a protein target.[11][12][13]

Objective: To identify pyrazole fragments that bind to a target protein by detecting the transfer of saturation from the protein to the bound fragment.

Materials:

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

  • Target protein

  • Pyrazole fragment library (dissolved in a deuterated buffer)

  • Deuterated buffer (e.g., 20 mM phosphate buffer in D2O, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in the deuterated buffer.

    • Prepare a stock solution of the pyrazole fragment or a mixture of fragments (cocktail) at a much higher concentration (e.g., 1-10 mM).

    • Add the fragment stock solution to the protein solution to achieve the desired final concentrations. The ligand-to-protein ratio is typically high (e.g., 100:1).

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H NMR spectrum of the mixture to ensure sample quality and to identify the chemical shifts of the fragment protons.

    • Set up the STD NMR experiment. This involves setting two saturation frequencies:

      • On-resonance: A frequency where only protein resonances absorb (e.g., -1.0 ppm or 7.0-8.0 ppm).

      • Off-resonance: A frequency where neither the protein nor the fragment resonances absorb (e.g., 30-40 ppm).

    • The experiment interleaves on- and off-resonance saturation pulses.

  • Data Acquisition:

    • Acquire the STD NMR data. The saturation time is a key parameter and should be optimized (typically 1-2 seconds).

  • Data Processing and Analysis:

    • Process the data to obtain the difference spectrum (off-resonance minus on-resonance).

    • Signals that appear in the difference spectrum correspond to the protons of the fragment that are in close proximity to the protein in the bound state.

    • The intensity of the STD signals can be used to determine the binding epitope of the fragment (i.e., which parts of the fragment are interacting with the protein).

Visualizing Experimental Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships in fragment-based design with pyrazole building blocks.

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening cluster_2 Hit Validation cluster_3 Hit-to-Lead Pyrazole Pyrazole Fragments SPR SPR Pyrazole->SPR NMR NMR Pyrazole->NMR XRay X-ray Crystallography Pyrazole->XRay Alternatives Alternative Fragments Alternatives->SPR Alternatives->NMR Alternatives->XRay Affinity Affinity Determination (Kd) SPR->Affinity NMR->Affinity Structure Structural Biology (Co-crystal) XRay->Structure LE Ligand Efficiency Calculation Affinity->LE Growing Fragment Growing LE->Growing Linking Fragment Linking LE->Linking Merging Fragment Merging LE->Merging Structure->Growing Structure->Linking Structure->Merging Lead Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Fragment-Based Drug Design Workflow.

SPR_Protocol start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize screen Primary Screen: Inject Fragments at Single Concentration immobilize->screen identify Identify Hits Based on Binding Response screen->identify confirm Hit Confirmation: Dose-Response Analysis identify->confirm kinetics Kinetic Analysis: Determine ka, kd, and KD confirm->kinetics end End kinetics->end

Caption: Surface Plasmon Resonance (SPR) Protocol.

STD_NMR_Protocol start Start prepare Prepare Protein and Fragment Mixture start->prepare acquire_ref Acquire 1D ¹H NMR Reference Spectrum prepare->acquire_ref acquire_std Acquire STD NMR Data (On- and Off-Resonance) acquire_ref->acquire_std process Process Data to Obtain Difference Spectrum acquire_std->process analyze Analyze Difference Spectrum to Identify Binding Fragments process->analyze end End analyze->end

Caption: Saturation Transfer Difference (STD) NMR Protocol.

Conclusion

Pyrazole building blocks represent a highly valuable asset in the toolkit of medicinal chemists engaged in fragment-based drug design. Their favorable physicochemical properties, synthetic accessibility, and proven track record in successful drug discovery campaigns make them a compelling choice for fragment library construction. While a direct, comprehensive comparison of all possible pyrazole fragments is beyond the scope of any single guide, the data and protocols presented here provide a solid foundation for researchers to make informed decisions in the selection and optimization of pyrazole-based fragments for their specific therapeutic targets. By carefully considering the principles of FBDD and leveraging the unique attributes of the pyrazole scaffold, the probability of identifying high-quality starting points for the development of novel therapeutics can be significantly enhanced.

References

A Researcher's Guide to Validating Pyrazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high regioselectivity in pyrazole synthesis is a critical step in the development of novel therapeutics and functional materials. The pyrazole scaffold is a cornerstone in medicinal chemistry, but the synthesis of substituted pyrazoles from unsymmetrical precursors often yields a mixture of regioisomers, complicating purification and potentially leading to compounds with different biological activities. This guide provides an objective comparison of common pyrazole synthesis methods, focusing on the validation of their regioselectivity, and is supported by experimental data and detailed protocols.

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, remains a widely used method.[1] However, when using an unsymmetrical 1,3-dicarbonyl, the reaction can lead to two distinct regioisomers.[1] The control of this regioselectivity is paramount for the efficient synthesis of the desired isomer.[1]

This guide will delve into the factors influencing the isomeric outcome and present a comparative analysis of different synthetic strategies. Furthermore, it will provide detailed experimental protocols for both the synthesis and, crucially, the validation of the regioselectivity of the resulting pyrazole products.

Comparative Analysis of Regioselectivity in Pyrazole Synthesis

The regiochemical outcome of pyrazole synthesis is influenced by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.[1] Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1] Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.[1] The choice of solvent and the pH of the reaction medium can also significantly impact the ratio of the resulting regioisomers.[1]

Alternative methods to the traditional Knorr synthesis have been developed to achieve higher regioselectivity. These include the use of β-enaminones as precursors and 1,3-dipolar cycloaddition reactions. The following tables summarize the quantitative data on the regioselectivity of these methods.

Table 1: Regioselectivity of Knorr Pyrazole Synthesis from Unsymmetrical 1,3-Dicarbonyls

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventRatio of Regioisomers (A:B)¹Reference
Benzoylacetone (Ph, Me)MethylhydrazineEthanol50:50[1]
Benzoylacetone (Ph, Me)MethylhydrazineTFE²85:15[1]
Benzoylacetone (Ph, Me)PhenylhydrazineEthanol60:40[1]
Benzoylacetone (Ph, Me)PhenylhydrazineHFIP³97:3[1]
1,1,1-Trifluoro-2,4-pentanedione (CF₃, Me)MethylhydrazineEthanol35:65[1]
1,1,1-Trifluoro-2,4-pentanedione (CF₃, Me)MethylhydrazineHFIP³95:5[1]

¹Regioisomer A: N-R³ is adjacent to R¹; Regioisomer B: N-R³ is adjacent to R². ²TFE: 2,2,2-Trifluoroethanol. ³HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol.

Table 2: Regioselectivity of Pyrazole Synthesis from β-Enaminones

β-Enaminone (R¹-C(NHR')=CH-CO-R²)Hydrazine (R³-NHNH₂)SolventRatio of Regioisomers (A:B)¹Reference
4-(Dimethylamino)-3-buten-2-one (Me, Me)MethylhydrazineDMSO>95:5[2]
4-(Dimethylamino)-3-buten-2-one (Me, Me)PhenylhydrazineProtic SolventMajor product A[3]
1-Phenyl-3-(dimethylamino)-2-propen-1-one (Ph, H)PhenylhydrazineAprotic SolventMajor product B[3]

¹Regioisomer A: N-R³ is adjacent to R¹; Regioisomer B: N-R³ is adjacent to R².

Experimental Protocols

I. Knorr Pyrazole Synthesis

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0-1.2 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the substituted hydrazine dropwise to the solution at room temperature. A slight exotherm may be observed.

  • If desired, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the pyrazole regioisomers for subsequent analysis.

II. Validation of Regioselectivity

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of pyrazole regiochemistry. One-dimensional ¹H and ¹³C NMR can provide initial insights, but two-dimensional techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are often definitive.

Procedure for NOESY Analysis:

  • Dissolve the purified pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.

  • Set up a 2D NOESY experiment on the NMR spectrometer.

  • Process the acquired data to generate the NOESY spectrum.

  • Analyze the cross-peaks in the NOESY spectrum. A cross-peak between the protons of the N-substituent (e.g., N-methyl or N-phenyl) and a proton on the pyrazole ring (H-5) indicates their spatial proximity, thus confirming the regiochemistry.[4] For example, a NOESY correlation between the N-methyl protons and the pyrazole H-5 proton confirms the formation of the 1,5-disubstituted regioisomer.[4]

B. Single-Crystal X-ray Crystallography

For crystalline pyrazole derivatives, single-crystal X-ray crystallography provides the most definitive structural elucidation, including the precise arrangement of substituents on the pyrazole ring.

General Procedure:

  • Grow single crystals of the purified pyrazole regioisomer suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solvent, or by vapor diffusion.

  • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect the diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Solve the crystal structure using appropriate software (e.g., SHELXT) and refine the structural model.

  • The refined crystal structure will provide the unambiguous connectivity of the atoms, confirming the regiochemistry of the pyrazole derivative. The crystallographic data can be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) for reference.[5][6][7]

Visualizing Reaction Pathways and Workflows

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways dicarbonyl Unsymmetrical 1,3-Dicarbonyl hydrazine Substituted Hydrazine attack_A Attack at C_a attack_B Attack at C_b intermediate_A Intermediate A hydrazine->intermediate_A Path A intermediate_B Intermediate B hydrazine->intermediate_B Path B regioisomer_A Regioisomer A intermediate_A->regioisomer_A Cyclization & Dehydration regioisomer_B Regioisomer B intermediate_B->regioisomer_B Cyclization & Dehydration Experimental_Workflow start Start: Synthesis of Pyrazole Mixture synthesis 1. Knorr Synthesis (or alternative) - Reactants + Solvent - Heat/Stir start->synthesis workup 2. Reaction Work-up - Cooling - Filtration/Extraction synthesis->workup purification 3. Purification - Column Chromatography or - Recrystallization workup->purification analysis 4. Regioselectivity Analysis purification->analysis nmr NMR Spectroscopy (1D and 2D NOESY) analysis->nmr Liquid/Amorphous Sample xray Single-Crystal X-ray Crystallography analysis->xray Crystalline Sample end End: Validated Regioisomers nmr->end xray->end Alternative_Syntheses cluster_enaminone From β-Enaminones cluster_cycloaddition 1,3-Dipolar Cycloaddition enaminone β-Enaminone pyrazole_en Regioselective Pyrazole enaminone->pyrazole_en hydrazine_en Hydrazine hydrazine_en->pyrazole_en dipole 1,3-Dipole (e.g., Nitrile Imine) pyrazole_cyclo Regioselective Pyrazole dipole->pyrazole_cyclo dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->pyrazole_cyclo

References

A Comparative Analysis of the Reactivity of Pyrazole-4-carbaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of pyrazole-4-carbaldehyde and benzaldehyde, two key aromatic aldehydes utilized in organic synthesis and medicinal chemistry. Understanding their relative reactivity is crucial for designing efficient synthetic routes and developing novel pharmaceutical agents. This comparison focuses on their performance in fundamental organic reactions, supported by experimental data and detailed protocols.

Introduction: Structural and Electronic Overview

Benzaldehyde, the simplest aromatic aldehyde, consists of a phenyl ring attached to a formyl group. Its reactivity is a benchmark for aromatic aldehydes. Pyrazole-4-carbaldehyde, a heterocyclic analog, features a five-membered pyrazole ring, which imparts distinct electronic properties that influence the reactivity of the adjacent aldehyde functionality.

The key difference lies in the electronic nature of the aromatic ring. The phenyl group of benzaldehyde is weakly deactivating through resonance, while the pyrazole ring is generally considered electron-deficient, which can enhance the electrophilicity of the carbonyl carbon. However, the pyrazole ring is also a π-rich system, and its effect can be more complex, involving both inductive and resonance effects.

Caption: Structural comparison and relative electrophilicity of benzaldehyde and pyrazole-4-carbaldehyde.

Comparative Reactivity in Key Organic Reactions

The reactivity of these aldehydes is compared across three fundamental reaction types: the Wittig reaction, the Aldol (Claisen-Schmidt) condensation, and reduction with sodium borohydride. The available experimental data is summarized below. It is important to note that direct comparative studies under identical conditions are limited; therefore, the presented data is collated from various sources and should be interpreted with consideration of the specific reaction conditions.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The reactivity of the aldehyde is a key factor in the success of this reaction.

Table 1: Comparison of Yields in the Wittig Reaction

AldehydeYlideProductYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl trans-cinnamateExcellent[1]
1-Phenyl-1H-pyrazole-4-carbaldehydeNot specifiedNot specifiedGood[2]
Aldol (Claisen-Schmidt) Condensation

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aromatic aldehyde with a ketone or another enolizable carbonyl compound. The electrophilicity of the aldehyde plays a crucial role in this reaction.

Table 2: Comparison of Yields in the Claisen-Schmidt Condensation with Acetone

AldehydeProductYield (%)Reference
BenzaldehydeDibenzalacetone70.48[3]
Pyrazole-4-carbaldehyde derivativesChalcone intermediates56-79[4]
Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a common and mild reducing agent for the reduction of aldehydes and ketones to their corresponding alcohols.

Table 3: Comparison of Yields in the Reduction with NaBH₄

AldehydeProductYield (%)Reference
BenzaldehydeBenzyl alcohol94[5]
Substituted Pyrazole-4-carbaldehydesCorresponding pyrazolyl-methanolsHigh (qualitative)[6]

Note: Quantitative yield data for the NaBH₄ reduction of unsubstituted pyrazole-4-carbaldehyde was not found; however, the literature suggests the reduction proceeds with high efficiency.

Experimental Protocols

Detailed experimental procedures for the synthesis of pyrazole-4-carbaldehyde and for the key reactions of both aldehydes are provided below.

Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction DMF DMF (Dimethylformamide) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Vilsmeier_reagent Reaction_mixture Reaction Mixture Vilsmeier_reagent->Reaction_mixture Pyrazole Pyrazole Pyrazole->Reaction_mixture Workup Aqueous Work-up (Neutralization) Reaction_mixture->Workup Product Pyrazole-4-carbaldehyde Workup->Product

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazole.

Protocol:

  • To a stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL) at 0 °C, phosphorus oxychloride (3.0 mmol) is added dropwise.

  • The reaction mixture is then heated to 80 °C for 4 hours.

  • After completion, the mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution.

  • The precipitated product, pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.[7]

Wittig Reaction of Benzaldehyde

Protocol for the synthesis of ethyl trans-cinnamate:

  • In a conical vial, benzaldehyde (0.5 mmol) is mixed with (carbethoxymethylene)triphenylphosphorane (0.57 mmol).

  • The mixture is stirred at room temperature for 15 minutes.

  • Hexanes (3 mL) are added, and stirring is continued for a few minutes.

  • The solid triphenylphosphine oxide is removed by filtration, and the filtrate is concentrated to give ethyl trans-cinnamate.[8]

Claisen-Schmidt Condensation of Benzaldehyde with Acetone

Protocol for the synthesis of dibenzalacetone:

  • In an Erlenmeyer flask, a solution of sodium hydroxide (0.4 g) in water (2 mL) and ethanol (2 mL) is prepared and cooled.

  • To this solution, acetone (0.3 mL) and then benzaldehyde (0.8 mL) are added.

  • The flask is swirled intermittently for 15 minutes, during which a yellow precipitate of dibenzalacetone forms.

  • The product is collected by vacuum filtration, washed with water and then with chilled ethanol.[3]

Reduction of Benzaldehyde with Sodium Borohydride

Protocol for the synthesis of benzyl alcohol:

  • To a solution of benzaldehyde (1 mmol) in methanol, sodium borohydride (0.5 mmol) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 30 minutes.

  • The solvent is evaporated, and the residue is treated with dilute hydrochloric acid.

  • The product, benzyl alcohol, is extracted with an organic solvent, and the organic layer is dried and concentrated.[5]

Discussion of Reactivity: Electronic and Steric Effects

The observed reactivity of pyrazole-4-carbaldehyde and benzaldehyde can be rationalized by considering the electronic and steric properties of the pyrazole and phenyl rings.

  • Electronic Effects: The pyrazole ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electron-withdrawing nature is expected to increase the electrophilicity of the carbonyl carbon in pyrazole-4-carbaldehyde compared to benzaldehyde. A more electrophilic carbonyl carbon should lead to faster rates of nucleophilic attack, as seen in reactions like the aldol condensation and Wittig reaction.

  • Steric Effects: The five-membered pyrazole ring is generally less sterically demanding than the six-membered phenyl ring. However, substituents on the pyrazole ring, particularly at the 3 and 5 positions, can introduce steric hindrance around the aldehyde group, potentially slowing down the reaction rate.

Conclusion

Based on the available data and theoretical considerations, pyrazole-4-carbaldehyde is generally expected to be more reactive towards nucleophiles than benzaldehyde due to the electron-withdrawing nature of the pyrazole ring. This enhanced reactivity can be advantageous in many synthetic applications. However, the specific reaction conditions and the substitution pattern on the pyrazole ring can significantly influence the outcome and yield of a reaction.

For researchers and drug development professionals, the choice between pyrazole-4-carbaldehyde and benzaldehyde as a synthetic precursor will depend on the desired reactivity profile and the specific target molecule. The distinct electronic properties of the pyrazole moiety also offer opportunities for modulating the biological activity of the final products. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison of the reactivity of these two important aldehydes.

References

The Pyrazole Scaffold: A Comparative Efficacy Analysis in Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of pyrazole-based inhibitors against other common chemical scaffolds, supported by experimental data and detailed protocols.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility is evident in the numerous FDA-approved drugs that feature this core structure, particularly in the realm of enzyme inhibition.[4][5][6] Pyrazole-containing drugs are used to treat a wide array of conditions, from cancer and inflammation to viral infections and cardiovascular diseases.[2][4]

The success of the pyrazole scaffold can be attributed to several key physicochemical properties. Its aromatic nature allows it to participate in π-stacking interactions with aromatic residues in enzyme active sites, enhancing binding affinity.[1] Furthermore, the pyrazole ring's nitrogen atoms are excellent hydrogen bond donors and acceptors, facilitating critical interactions with target proteins.[1][5] This inherent capacity for forming multiple, high-affinity interactions, combined with its metabolic stability and synthetic accessibility, makes pyrazole an attractive framework for designing potent and selective inhibitors.[2][3]

This guide provides a comparative analysis of the efficacy of pyrazole-based inhibitors against inhibitors built on other chemical scaffolds, targeting key enzyme families.

Comparative Efficacy of Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology, and the pyrazole scaffold is a key component in many approved kinase inhibitors.[1][7][8]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[9] Ruxolitinib, a pyrazole-based inhibitor, was the first JAK1/2 inhibitor to be approved for clinical use.[9][10] Its efficacy can be compared to other JAK inhibitors like Tofacitinib, which is built on a pyrrolo[2,3-d]pyrimidine scaffold.[9]

InhibitorCore ScaffoldTargetIC50 (nM)Selectivity Profile
Ruxolitinib Pyrazole JAK13.3Potent against JAK1/2; >130-fold selective for JAK1/2 over JAK3.[10]
JAK22.8
JAK3>400
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK120-100x less potent than on JAK3Considered a pan-JAK inhibitor, though most potent against JAK3 and JAK1.[9][10][11]
JAK220-100x less potent than on JAK3
JAK31
Baricitinib Pyrrolo[2,3-d]pyrimidineJAK15.9Preferential inhibitor of JAK1 and JAK2.[11]
JAK25.7
JAK3>400

Analysis: The data demonstrates that the choice of scaffold significantly influences the selectivity profile. Ruxolitinib's pyrazole core is central to its potent and selective inhibition of JAK1 and JAK2.[10] In contrast, Tofacitinib, with its pyrrolopyrimidine scaffold, exhibits a broader inhibition profile, being most potent against JAK3.[9][10] Baricitinib, sharing the same scaffold as Tofacitinib, shows a selectivity profile more similar to Ruxolitinib, highlighting that substitutions on the core scaffold also play a critical role.[11]

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[6][12] Several pyrazole-based compounds have shown potent inhibition of VEGFR-2.

InhibitorCore ScaffoldTargetIC50 (nM)
Compound 3i (from El-Adl et al.) Pyrazole VEGFR-28.93
Sorafenib (Reference Drug) Phenylurea / PyridineVEGFR-230.0

Analysis: In a study by El-Adl et al., the novel pyrazole derivative 3i demonstrated over 3-fold greater potency against VEGFR-2 compared to the multi-kinase inhibitor Sorafenib.[12] This highlights the potential of the pyrazole scaffold to generate highly potent and targeted kinase inhibitors.

Comparative Efficacy of Cyclooxygenase (COX) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes.[13] A major advancement in this class was the development of inhibitors selective for the inducible COX-2 isoform over the constitutive COX-1 isoform, reducing gastrointestinal side effects.[13][14] Celecoxib, a pyrazole-based drug, is a well-known selective COX-2 inhibitor.[15]

InhibitorCore ScaffoldIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Ratio (COX-1/COX-2)
Celecoxib Pyrazole ~15 - 26~0.04 - 0.06~30 - 405
Ibuprofen Propionic Acid Derivative~13 - 18~22 - 370~0.05 - 0.5
Diclofenac Benzeneacetic Acid Derivative~1.7 - 7.2~0.06 - 0.11~29

(Note: IC50 values can vary significantly between different assays and experimental conditions. The ranges presented are compiled from multiple sources to show representative values.)

Analysis: The pyrazole scaffold of Celecoxib is key to its high selectivity for COX-2.[14] The selectivity ratio, which indicates the preference for inhibiting COX-2 over COX-1, is significantly higher for Celecoxib compared to non-selective, non-pyrazole NSAIDs like Ibuprofen.[15][16] While Diclofenac shows some preference for COX-2, Celecoxib's pyrazole structure allows for a more pronounced selective inhibition.[14][16]

Experimental Protocols & Methodologies

Accurate comparison of inhibitor efficacy relies on standardized and robust experimental protocols. Below are generalized methodologies for the key assays cited.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining inhibitor potency by quantifying ATP depletion during the kinase reaction.

  • Reagent Preparation:

    • Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., pyrazole-based inhibitor) in an appropriate solvent like DMSO. A typical starting concentration might be 10 mM.

    • Kinase Solution: Dilute the target kinase enzyme (e.g., JAK2, VEGFR-2) to a predetermined optimal concentration in a kinase assay buffer.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for the kinase and ATP. The ATP concentration is often set at or near its Michaelis constant (Km) for the enzyme.

  • Kinase Reaction:

    • Add a small volume (e.g., 1-5 µL) of each inhibitor dilution to the wells of a 384-well microplate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).

    • Add the diluted kinase solution to all wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature or 30°C to allow for substrate phosphorylation.

  • Signal Detection:

    • Add a detection reagent (e.g., ADP-Glo™ reagent) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.[8]

    • After a brief incubation, add a second detection reagent that converts the ADP generated by the kinase reaction back into ATP. This newly generated ATP is then used by a luciferase enzyme to produce a luminescent signal.[8]

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.[17]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[17]

In Vitro Cyclooxygenase (COX) Inhibition Assay (ELISA-Based)

This protocol outlines a method to determine COX-1/COX-2 inhibition by measuring the production of Prostaglandin E2 (PGE2).[2]

  • Reagent Preparation:

    • Inhibitor Dilution: Prepare serial dilutions of the test compound (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

    • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes. Dilute them to the working concentration in a reaction buffer (e.g., Tris-HCl).

    • Substrate: Prepare a solution of arachidonic acid, the natural substrate for COX enzymes.

  • COX Reaction:

    • In separate tubes or microplate wells (one set for COX-1, one for COX-2), add the reaction buffer, a heme cofactor, and the diluted enzyme.

    • Add the diluted inhibitor to the corresponding wells. Include control wells with solvent only.

    • Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 10 minutes) at 37°C.[7]

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate for a short, precise time (e.g., 2 minutes) at 37°C.[7]

    • Stop the reaction by adding a solution of stannous chloride or another suitable stopping agent.[7]

  • PGE2 Quantification (ELISA):

    • The amount of prostaglandin produced in the reaction is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for PGE2.

    • Briefly, the samples from the COX reaction are added to a microplate pre-coated with a capture antibody.

    • A fixed amount of PGE2 conjugated to an enzyme (like horseradish peroxidase) is added. This competes with the PGE2 from the sample for binding to the antibody.

    • After washing away unbound reagents, a substrate is added that is converted by the enzyme to produce a colored product.

    • The absorbance is measured using a plate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the original sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGE2.

    • Calculate the amount of PGE2 produced in each sample from the standard curve.

    • Determine the percent inhibition of COX activity at each inhibitor concentration.

    • Plot the data and use non-linear regression to calculate the IC50 value for both COX-1 and COX-2.

Visualizations: Pathways and Workflows

// Connections prep_inhibitor -> add_inhibitor [lhead=cluster_reaction]; prep_enzyme -> add_enzyme; prep_substrate -> initiate_reaction;

add_inhibitor -> add_enzyme; add_enzyme -> initiate_reaction; initiate_reaction -> incubate; incubate -> add_detect [lhead=cluster_detect];

add_detect -> read_plate; read_plate -> calc_inhibition [lhead=cluster_analysis];

calc_inhibition -> plot_curve; plot_curve -> calc_ic50; } end_dot Caption: Workflow for an in vitro kinase inhibition assay.

// Connections cytokine -> receptor:r1 [label="1. Ligand Binding"]; receptor:r3 -> jak [label="2. Receptor Dimerization\n& JAK Recruitment"]; jak -> jak [label="3. Autophosphorylation\n(Activation)", dir=both]; jak -> stat [label="4. STAT\nPhosphorylation", style=dashed]; stat -> stat_p [style=invis]; stat_p -> dimer [label="5. Dimerization"]; dimer -> dna [label="6. Nuclear Translocation", lhead=cluster_nucleus]; dna -> transcription [label="7. DNA Binding"];

inhibitor -> jak [label="INHIBITS", color="#EA4335", style=bold, fontcolor="#EA4335", arrowhead=tee]; } end_dot Caption: The JAK-STAT signaling pathway and point of inhibition.

Conclusion

The pyrazole scaffold is a cornerstone of modern inhibitor design, demonstrating remarkable efficacy across diverse and critical therapeutic targets. Comparative data consistently shows that pyrazole-based inhibitors, such as the JAK inhibitor Ruxolitinib and the COX-2 inhibitor Celecoxib, can achieve high levels of both potency and selectivity. This is often superior to inhibitors based on other scaffolds targeting the same enzymes. The chemical properties of the pyrazole ring—its ability to engage in hydrogen bonding and aromatic interactions, coupled with its synthetic tractability—provide a robust foundation for optimization.[1] For drug discovery professionals, the pyrazole scaffold represents a proven and highly fruitful starting point for the development of next-generation targeted therapies.

References

A Comparative Guide to the Synthesis of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of synthetic routes to substituted pyrazole-4-carbaldehydes, a critical scaffold in medicinal chemistry and drug development. We offer an objective comparison of prevalent methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

Substituted pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of a wide array of biologically active compounds.[1][2] Their utility stems from the reactivity of the formyl group, which allows for further molecular elaboration, and the inherent pharmacological properties associated with the pyrazole nucleus.[3][4] Consequently, the development of efficient and high-yielding synthetic routes to these compounds is of significant interest. This guide will focus on the most common and effective methods for their preparation.

Key Synthetic Routes: A Comparative Analysis

The synthesis of substituted pyrazole-4-carbaldehydes is dominated by the Vilsmeier-Haack reaction, a robust and widely applicable method.[1][5][6][7] Other notable strategies include the oxidation of 4-methylpyrazoles and formylation via metalation. Here, we compare these primary routes based on yield, reaction conditions, and substrate scope.

The Vilsmeier-Haack Reaction: The Workhorse Method

The Vilsmeier-Haack reaction is the most frequently employed method for the synthesis of pyrazole-4-carbaldehydes.[1][6] This reaction typically involves the treatment of a substituted hydrazone with the Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[7][8][9][10] The reaction proceeds via cyclization and concomitant formylation to afford the desired product in good to excellent yields.[11]

General Reaction Scheme:

Vilsmeier_Haack_Reaction Substituted_Hydrazone Substituted Hydrazone Intermediate Iminium Salt Intermediate Substituted_Hydrazone->Intermediate Reaction with Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Product Substituted Pyrazole-4-carbaldehyde Intermediate->Product Cyclization & Formylation Metalation_Formylation Substituted_Pyrazole Substituted Pyrazole Lithium_Intermediate 4-Lithiated Pyrazole Intermediate Substituted_Pyrazole->Lithium_Intermediate Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Product Substituted Pyrazole-4-carbaldehyde Lithium_Intermediate->Product Formylation DMF DMF

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, a common reagent in organic synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

I. Understanding the Hazards

This compound is classified as a substance that can cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

II. Required Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2]

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid breathing in dust or vapors.[1][2][3]

III. Quantitative Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationH315: Causes skin irritation.[1][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][3]
Specific target organ toxicityH335: May cause respiratory irritation.[1][3]

IV. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be sent to an approved waste disposal plant.[2][3][4] Do not empty this chemical into drains.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation:

    • Designate a specific, clearly labeled, and sealed container for the collection of solid this compound waste.

    • For solutions containing this compound, use a separate, labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name: "this compound".

    • Include the appropriate hazard symbols (e.g., irritant, harmful).

    • Indicate the date when the waste was first added to the container.

  • Waste Accumulation:

    • Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents.[4]

    • Keep the container tightly closed when not in use.[1][2][3]

  • Spill Management:

    • In case of a spill, ensure the area is well-ventilated.

    • Remove all sources of ignition.

    • For solid spills, carefully sweep up the material and place it into the designated solid waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into the appropriate waste container.

    • Clean the spill area thoroughly with soap and water.[2]

  • Final Disposal:

    • Once the waste container is full, arrange for its collection by a licensed hazardous waste disposal company.

    • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[2]

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start Start cluster_ppe Safety Precautions cluster_waste_type Determine Waste Form cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_storage Storage cluster_end Final Disposal start Identify Waste: This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled solid hazardous waste container. waste_type->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container. waste_type->liquid_waste Liquid storage Store sealed container in a designated, ventilated area with secondary containment. solid_waste->storage liquid_waste->storage end Arrange for collection by a licensed hazardous waste disposal service. storage->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • CAS Number: 821767-61-7

  • Molecular Formula: C₉H₁₂N₂O₃

  • Physical Form: Solid[1]

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment (PPE)

To ensure safety, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a splash hazard.[2]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Always inspect gloves for tears or holes before use and change them frequently.[3]
Body Protection Laboratory CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection NIOSH-approved RespiratorUse a respirator with an appropriate particulate filter if working outside of a fume hood or if dust generation is likely.[4]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Operational Workflow for Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed once understood Work in Fume Hood Work in a Ventilated Fume Hood Don PPE->Work in Fume Hood Enter handling area Weigh Solid Weigh the Solid Compound Work in Fume Hood->Weigh Solid Prepare for experiment Dissolve or React Dissolve or Use in Reaction Weigh Solid->Dissolve or React Use in procedure Decontaminate Decontaminate Glassware & Surfaces Dissolve or React->Decontaminate After experiment completion Dispose Waste Dispose of Waste Properly Decontaminate->Dispose Waste Segregate waste streams Doff PPE Doff PPE Dispose Waste->Doff PPE Before leaving work area Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A procedural workflow for the safe handling of this compound from preparation to disposal.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure a chemical spill kit is readily accessible.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Conduct all handling of this solid compound within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.[5]

    • If weighing, do so within the fume hood or in a balance enclosure.

    • Keep containers tightly closed when not in use.[6]

Storage:
  • Store in a refrigerator.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationFirst Aid / Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][6]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
Minor Spill For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and sweep it into a suitable container for disposal. Clean the spill area with soap and water.[7]
Major Spill Evacuate the area immediately. Alert others and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Workflow

Waste Disposal Workflow for this compound cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal Solid Waste Contaminated Solids (PPE, weigh paper) Solid Waste Container Labeled Solid Chemical Waste Container Solid Waste->Solid Waste Container Liquid Waste Unused Solutions & Rinsates Liquid Waste Container Labeled Liquid Chemical Waste Container Liquid Waste->Liquid Waste Container Empty Containers Empty Product Containers Container Rinsing Triple Rinse Empty Containers Empty Containers->Container Rinsing Prepare for disposal or recycling EH&S Pickup Arrange for Pickup by Environmental Health & Safety Solid Waste Container->EH&S Pickup Liquid Waste Container->EH&S Pickup Container Rinsing->EH&S Pickup If not recycled

Caption: A systematic approach to the segregation and disposal of waste generated from handling this compound.

Disposal Guidelines:
  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats), weighing papers, and absorbent materials used for spill cleanup should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound and rinsates from cleaning glassware should be collected in a labeled hazardous liquid waste container.

    • Do not discharge to drains or sewers.[2]

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • Dispose of the rinsed containers in accordance with institutional guidelines, which may permit disposal as regular waste or require collection for recycling.

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][6] Ensure all waste containers are properly labeled with the chemical name and associated hazards.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。